Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2-(3-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQPTHXMNMLSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-Bromo-2-(3-chlorophenyl)acetate: Synthesis, Applications, and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-2-(3-chlorophenyl)acetate, identified by the CAS number 41024-33-3 , is a halogenated aryl acetate derivative of significant interest in synthetic organic chemistry and drug discovery.[1][2][3] Its structure, featuring a reactive benzylic bromide and an ester functionality, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in medicinal chemistry, and essential safety and handling procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its proper handling, storage, and use in experimental setups.
| Property | Value | Source |
| CAS Number | 41024-33-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrClO₂ | [4] |
| Molecular Weight | 277.54 g/mol | [4] |
| Appearance | Liquid or viscous liquid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the α-bromination of the corresponding ethyl 2-(3-chlorophenyl)acetate. This reaction is a variation of the well-established Hell-Volhard-Zelinskii reaction, which involves the formation of an enol or enolate intermediate that then reacts with an electrophilic bromine source.
Reaction Pathway
The overall synthetic workflow can be visualized as a two-step process starting from 3-chlorophenylacetic acid: first, an esterification to produce the ethyl ester, followed by a selective bromination at the alpha position.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for α-bromination of aryl acetates.
Materials:
-
Ethyl 2-(3-chlorophenyl)acetate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(3-chlorophenyl)acetate (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reaction: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
Extraction: The filtrate is then washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product, this compound.
Mechanism of α-Bromination
The α-bromination of the ester proceeds via a free-radical mechanism, initiated by AIBN. The initiator decomposes upon heating to form radicals, which then abstract a proton from the α-carbon of the ester, generating a resonance-stabilized radical. This radical then reacts with NBS to form the α-brominated product and a succinimidyl radical, which continues the chain reaction.
Caption: Free-radical mechanism for the α-bromination of an ester.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature allows for diverse chemical transformations, making it a key component in the construction of complex molecular scaffolds.
One notable application is in the synthesis of the antiplatelet drug Clopidogrel . The core structure of Clopidogrel contains a tetrahydrothienopyridine ring attached to a chlorophenyl acetic acid methyl ester moiety. The synthesis of this moiety often involves intermediates derived from α-bromo chlorophenylacetic acids or their esters.[5] The α-bromo ester serves as a potent electrophile for the alkylation of the secondary amine of the tetrahydrothienopyridine core, forming a crucial carbon-nitrogen bond in the final drug molecule.
Spectroscopic Data (Predicted)
While experimental spectra for this specific compound are not widely available in public databases, the following table outlines the expected spectroscopic characteristics based on its structure and data from closely related compounds.
| Technique | Expected Features |
| ¹H NMR | - Ethyl group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). - Methine proton (α-carbon): A singlet around 5.3-5.5 ppm. - Aromatic protons: A complex multiplet pattern in the range of 7.2-7.5 ppm. |
| ¹³C NMR | - Ethyl group: Signals around 14 ppm (CH₃) and 62 ppm (CH₂). - α-carbon: A signal around 45-50 ppm. - Aromatic carbons: Multiple signals between 125-135 ppm. - Carbonyl carbon: A signal around 168-170 ppm. |
| Mass Spec. | - Molecular Ion (M⁺): An isotopic cluster around m/z 276, 278, and 280 due to the presence of bromine and chlorine isotopes. - Key Fragments: Loss of the ethoxy group (-45), loss of the ethyl group (-29), and cleavage of the C-Br bond. |
| IR Spectroscopy | - C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹. - C-O stretch (ester): A band in the region of 1100-1300 cm⁻¹. - C-Cl and C-Br stretches: Absorptions in the fingerprint region below 800 cm⁻¹. |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7]
-
Hazard Statements: Causes severe skin burns and eye damage.[4] May be harmful if swallowed, in contact with skin, or if inhaled. It is also classified as a lachrymator (a substance that causes tearing).[7]
-
Precautionary Statements:
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Always consult the specific Safety Data Sheet (SDS) for the product before use.[1][2][6][7][8]
References
- 1. minio.scielo.br [minio.scielo.br]
- 2. rsc.org [rsc.org]
- 3. Ethyl 2-(2-bromophenyl)acetate | C10H11BrO2 | CID 2780092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 41024-33-3 [sigmaaldrich.com]
- 5. Ethyl bromoacetate(105-36-2) IR Spectrum [m.chemicalbook.com]
- 6. Ethyl-α-bromophenyl acetate [webbook.nist.gov]
- 7. Ethyl bromoacetate(105-36-2) 1H NMR spectrum [chemicalbook.com]
- 8. Ethyl 2-bromo-2-(4-chlorophenyl)acetate | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
Abstract: This technical guide provides a comprehensive examination of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate (CAS No: 41024-33-3), a halogenated aromatic ester of significant interest in synthetic organic chemistry and drug development. As an α-halo ester, it serves as a versatile alkylating agent and a valuable intermediate for constructing more complex molecular architectures. This document consolidates available data and provides expert-driven predictive analysis of its physicochemical properties, spectroscopic characteristics, and reactivity profile. Furthermore, it outlines rigorous safety and handling protocols, reflecting the compound's potential hazards. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this reagent for laboratory and process scale applications.
Compound Identification and Molecular Structure
This compound is a bifunctional molecule featuring an ester group and a reactive benzylic bromide. The presence of two different halogens—chlorine on the aromatic ring and bromine at the α-position—creates a unique electronic and steric environment that dictates its reactivity.
The core structure consists of a central α-carbon atom bonded to four different substituents: a 3-chlorophenyl ring, a bromine atom, a hydrogen atom, and an ethoxycarbonyl group. This makes the α-carbon a stereocenter, meaning the compound can exist as a racemic mixture or as individual enantiomers. Its utility as a synthetic building block is largely derived from the lability of the carbon-bromine bond, which makes it an excellent electrophile for nucleophilic substitution reactions.
Table 1: Compound Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | |
| Synonyms | ethyl bromo(3-chlorophenyl)acetate, α-BROMO-3-CHLOROBENZENEACETIC ACID ETHYL ESTER | [1][2] |
| CAS Number | 41024-33-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrClO₂ | [1][3] |
| Molecular Weight | 277.54 g/mol |[1][3] |
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
Direct experimental data for many physical properties of this compound is not widely published. However, we can infer its characteristics based on supplier data and by comparison to its parent compound, ethyl bromoacetate. These properties are critical for predicting its behavior in reaction mixtures, during workup procedures, and for purification.
Table 2: Physical and Chemical Properties
| Property | Value / Observation | Source(s) & Rationale |
|---|---|---|
| Physical Form | Liquid or viscous liquid | |
| Boiling Point | Data not available. Estimated to be >160 °C. | The parent compound, ethyl bromoacetate, boils at 158-159 °C.[4][5] The addition of a chlorophenyl group significantly increases the molecular weight and van der Waals forces, which will raise the boiling point. |
| Density | Data not available. Estimated to be >1.5 g/cm³. | Ethyl bromoacetate has a density of 1.51 g/cm³.[5][6] The addition of the heavier chlorophenyl group is expected to increase the density. |
| Solubility | Insoluble in water; Soluble in common organic solvents. | The parent compound is insoluble in water and soluble in alcohol, benzene, and ether.[7] The large, nonpolar chlorophenyl group and ester moiety make the target molecule hydrophobic and thus miscible with solvents like diethyl ether, ethyl acetate, dichloromethane, and acetone. |
| Storage Temp. | 2-8 °C, under inert atmosphere | |
Predictive Spectroscopic Characterization
-
¹H NMR (Proton NMR):
-
Ethyl Group: An ethyl ester will exhibit a characteristic quartet around δ 4.2-4.4 ppm (2H, -O-CH₂ -CH₃) and a triplet around δ 1.2-1.4 ppm (3H, -O-CH₂-CH₃ ).
-
Benzylic Proton: The single proton on the α-carbon (-CH (Br)-) is expected to appear as a singlet around δ 5.3-5.6 ppm. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine atom, aromatic ring, and carbonyl group.
-
Aromatic Protons: The 3-chlorophenyl group will produce a complex multiplet pattern in the aromatic region (δ 7.2-7.5 ppm) for the four protons. The substitution pattern prevents simple first-order splitting.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically in the range of δ 168-172 ppm.
-
Aromatic Carbons: At least six distinct signals are expected between δ 125-140 ppm. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the side chain will have characteristic shifts determined by substituent effects.
-
Alpha-Carbon: The carbon attached to the bromine (C-Br) will appear around δ 40-50 ppm.
-
Ethyl Group Carbons: The methylene carbon (-O-C H₂-) will be found around δ 62 ppm, and the methyl carbon (-C H₃) will be upfield around δ 14 ppm.
-
-
Mass Spectrometry (MS):
-
Isotopic Pattern: The most telling feature will be the molecular ion (M⁺) peak cluster. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will create a distinctive pattern of peaks at M, M+2, and M+4. The M+2 peak will be the most abundant in this cluster.
-
Fragmentation: Common fragmentation pathways would include the loss of the ethoxy radical (•OCH₂CH₃), loss of the entire ester group, and loss of the bromine radical (•Br), leading to characteristic daughter ions.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band between 1735-1750 cm⁻¹ is indicative of the ester carbonyl group.
-
C-O Stretches: Look for C-O stretching vibrations in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C: Medium to weak bands will appear in the 1450-1600 cm⁻¹ range, corresponding to the carbon-carbon stretching within the phenyl ring.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
-
Synthesis and Reactivity Profile
This compound is typically synthesized from a more accessible precursor, such as 3-chloromandelic acid or 3-chlorophenylacetic acid. A common synthetic logic involves the α-bromination of a related carbonyl compound followed by esterification, or vice versa.
Caption: Plausible synthetic workflow for this compound.
Exemplary Protocol: Fischer Esterification
This protocol describes a generalized method for the synthesis of the title compound from its corresponding carboxylic acid. The causality of this choice is based on the high efficiency and simplicity of acid-catalyzed esterification when using a low-boiling alcohol that can also serve as the solvent.[8][9]
Objective: To convert 2-Bromo-2-(3-chlorophenyl)acetic acid to its ethyl ester.
Materials:
-
2-Bromo-2-(3-chlorophenyl)acetic acid (1.0 eq)
-
Anhydrous Ethanol (20-30 eq, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Separatory Funnel
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-Bromo-2-(3-chlorophenyl)acetic acid in a large excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the solution. An exothermic reaction may be observed. Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating increases the reaction rate, while refluxing prevents the loss of the volatile ethanol solvent.
-
Workup - Quenching: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the bulk of the excess ethanol.
-
Extraction: Dilute the residue with ethyl acetate or diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Rationale: The bicarbonate wash is critical to remove the sulfuric acid catalyst and any unreacted carboxylic acid. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Safety, Handling, and Storage
DANGER: While comprehensive toxicological data for this specific compound is limited, it must be handled with extreme caution. Its structural similarity to ethyl bromoacetate—a highly toxic, lachrymatory, and potent alkylating agent—suggests it shares these hazardous properties.[5][6][10]
-
Hazard Identification:
-
Classified with signal word "Danger".
-
H314: Causes severe skin burns and eye damage.
-
H401: Toxic to aquatic life.
-
Lachrymator: Vapors are expected to be extremely irritating to the eyes, mucous membranes, and respiratory tract.[6][11]
-
High Toxicity: Presumed to be highly toxic if inhaled, ingested, or absorbed through the skin.[4][10] Alkylating agents can be mutagenic and carcinogenic.[12]
-
Mandatory Handling Protocol:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). A double-gloving approach (e.g., nitrile inner, neoprene outer) is recommended.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. An apron may be used for added protection.
-
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or sand.[10] Place the contaminated material in a sealed container for hazardous waste disposal. Do not use combustible materials for absorption.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][13]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
-
-
Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible substances such as strong acids, bases, oxidizing agents, and reducing agents.[13] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined, albeit reactive, molecular structure. While direct experimental data on its physical properties is sparse, a combination of supplier information and expert analysis based on analogous compounds provides a reliable working profile. Its character as a potent lachrymator and toxic alkylating agent cannot be overstated, and all handling must be conducted with stringent adherence to safety protocols. A thorough understanding of its predicted spectroscopic signatures, reactivity, and handling requirements is paramount for its safe and effective use in research and development.
References
- 1. CAS 41024-33-3 | 2623-D-10 | MDL MFCD04116364 | Ethyl bromo(3-chlorophenyl)acetate | SynQuest Laboratories [synquestlabs.com]
- 2. This compound - CAS:41024-33-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. Ethyl 2-bromo-2-(4-chlorophenyl)acetate | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 6. Ethyl_bromoacetate [chemeurope.com]
- 7. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nj.gov [nj.gov]
"Ethyl 2-Bromo-2-(3-chlorophenyl)acetate" chemical structure
An In-depth Technical Guide to Ethyl 2-Bromo-2-(3-chlorophenyl)acetate: Structure, Synthesis, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Halogenated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds represents a cornerstone of medicinal chemistry. Halogens, particularly chlorine and bromine, offer a nuanced toolkit for modulating a compound's pharmacokinetic and pharmacodynamic profile. They can enhance metabolic stability, improve membrane permeability, and introduce key binding interactions with biological targets. It is within this context that this compound emerges as a molecule of significant interest. As an α-haloester, it is a highly versatile bifunctional building block, poised for a multitude of synthetic transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental chemical properties to its practical applications in the synthesis of pharmaceutically relevant molecules.
Molecular Structure and Physicochemical Properties
This compound possesses a stereogenic center at the α-carbon, meaning it exists as a racemic mixture under standard synthetic conditions unless chiral synthesis or resolution is employed. The presence of both a bromine and a chlorine atom on the phenylacetate core imparts distinct reactivity and physicochemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41024-33-3 | Commercial Suppliers |
| Molecular Formula | C₁₀H₁₀BrClO₂ | PubChem |
| Molecular Weight | 277.54 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid (predicted) | --- |
| Boiling Point | ~310.7 °C at 760 mmHg (predicted) | --- |
| Density | ~1.5 g/cm³ (predicted) | --- |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | General Chemical Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Safety Data Sheets of Analogs |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is typically achieved through a two-step process starting from 3-chlorophenylacetic acid. The chosen methodology ensures high yields and purity, which are critical for its subsequent use in multi-step syntheses.
Step 1: Fischer Esterification
The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester via a classic Fischer esterification.
Protocol:
-
To a solution of 3-chlorophenylacetic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2-(3-chlorophenyl)acetate.
Expert Insight: The use of a large excess of ethanol not only acts as the solvent but also drives the equilibrium towards the product side, maximizing the yield of the ester.
Step 2: α-Bromination
The second step is a radical substitution reaction to introduce the bromine atom at the α-position.
Protocol:
-
In a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve the ethyl 2-(3-chlorophenyl)acetate (1.0 eq) in a suitable solvent such as carbon tetrachloride or cyclohexane.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a radical initiator such as benzoyl peroxide (AIBN is also a common choice) (0.02-0.05 eq).
-
Heat the mixture to reflux and irradiate with the light source. The reaction is typically initiated when the color of the reaction mixture changes.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filtrate with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Trustworthiness of the Protocol: This two-step synthesis is a well-established and reliable method for the preparation of α-bromo esters. The progress of each step can be easily monitored by TLC, and the purification procedures are standard, ensuring a high-purity final product.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted and Comparative Analysis)
Due to the limited availability of experimentally derived public domain spectra for this compound, the following data is a combination of predictions and comparisons with structurally similar compounds. This information provides a robust baseline for the identification and characterization of the title compound.
Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.2-7.5 | m | 4H | Ar-H |
| Methine Proton | 5.3-5.5 | s | 1H | CH(Br) |
| Methylene Protons | 4.2-4.4 | q | 2H | OCH₂CH₃ |
| Methyl Protons | 1.2-1.4 | t | 3H | OCH₂CH₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment | ||
| Carbonyl Carbon | 168-170 | C=O | ||
| Aromatic Carbons | 125-135 | Ar-C | ||
| Methine Carbon | 45-50 | C(Br) | ||
| Methylene Carbon | 62-64 | OCH₂ | ||
| Methyl Carbon | 13-15 | CH₃ |
Infrared (IR) Spectroscopy (Predicted):
-
~1740 cm⁻¹: Strong C=O stretch of the ester.
-
~3000-3100 cm⁻¹: Aromatic C-H stretch.
-
~2850-2980 cm⁻¹: Aliphatic C-H stretch.
-
~1000-1300 cm⁻¹: C-O stretch.
-
~600-800 cm⁻¹: C-Br and C-Cl stretches.
Mass Spectrometry (MS): The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the bromine atom (-Br), and the entire ester group.
Applications in Drug Discovery and Organic Synthesis
The synthetic utility of this compound is primarily derived from its two reactive sites: the electrophilic α-carbon and the ester functionality. This allows for its use as a versatile scaffold in the construction of a wide array of molecular architectures.
Synthesis of Heterocyclic Compounds
α-Haloesters are classical precursors for the synthesis of various heterocyclic systems that form the core of many marketed drugs.
-
Quinoxalines: Reaction with o-phenylenediamines leads to the formation of quinoxaline derivatives, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties.
-
Hydantoins: The Bucherer-Bergs reaction with a cyanide source and ammonium carbonate can be employed to synthesize hydantoin derivatives, which are important pharmacophores found in anticonvulsant and antiarrhythmic drugs.
Precursor to Key Pharmaceutical Intermediates
This compound serves as a key starting material for the synthesis of more complex molecules. One of the most notable applications of related α-bromo phenylacetic esters is in the synthesis of the antiplatelet drug Clopidogrel . The α-bromo ester can undergo nucleophilic substitution with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form the core structure of the drug.
Caption: Key applications of this compound.
Safety and Handling
Disclaimer: The following safety information is based on the known hazards of structurally similar α-bromoesters. A specific Safety Data Sheet (SDS) for this compound should be consulted prior to handling.
Hazard Identification:
-
Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Lachrymator: May cause tearing.
Handling and Storage:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or mist.
-
Store in a tightly sealed container in a cool, dry place.
First-Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block for organic and medicinal chemists. Its straightforward synthesis and dual reactivity make it an attractive starting material for the preparation of a wide range of biologically active molecules, including heterocyclic compounds and key pharmaceutical intermediates. While a comprehensive experimental dataset for this specific molecule is not widely available in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related compounds. As the demand for novel therapeutics continues to grow, the importance of such strategically functionalized building blocks in accelerating the drug discovery process cannot be overstated.
An In-Depth Technical Guide to Ethyl 2-Bromo-2-(3-chlorophenyl)acetate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science research communities. Its molecular structure, featuring a reactive α-bromo group and a substituted phenyl ring, positions it as a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, details its applications as a building block in drug discovery, and establishes rigorous safety and handling protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent's utility and practical considerations.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound, identified by the CAS Number 41024-33-3, possesses a unique combination of functional groups that dictate its reactivity and physical behavior.[1][2]
Molecular Structure
The molecule consists of an ethyl acetate core functionalized at the alpha (α) carbon with both a bromine atom and a 3-chlorophenyl group. This α-halo ester structure is a classic electrophilic building block in organic synthesis.
References
Spectroscopic Characterization of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate: A Technical Guide
Introduction
Ethyl 2-bromo-2-(3-chlorophenyl)acetate is a halogenated aromatic carboxylic acid ester. Its structural complexity, featuring a stereocenter and multiple reactive sites, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, assessing its purity, and elucidating its role in reaction mechanisms.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound contains several key functional groups and structural motifs that will give rise to characteristic signals in its various spectra. Understanding these is crucial for accurate interpretation.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methine proton, and the ethyl ester protons.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl -CH₃ | ~1.3 | Triplet (t) | ~7.1 | 3H |
| Ethyl -CH₂- | ~4.3 | Quartet (q) | ~7.1 | 2H |
| Methine -CH(Br)- | ~5.4 | Singlet (s) | - | 1H |
| Aromatic H | ~7.2-7.5 | Multiplet (m) | - | 4H |
Justification of Predicted Chemical Shifts:
-
Ethyl Group: The chemical shifts for the ethyl ester protons are based on typical values for such groups. For instance, the ¹H NMR spectrum of ethyl bromoacetate shows a triplet at approximately 1.3 ppm and a quartet at around 4.2 ppm.[1]
-
Methine Proton: The proton attached to the carbon bearing both the bromine and the phenyl group is expected to be significantly deshielded due to the electron-withdrawing effects of these substituents. Its chemical shift is predicted to be around 5.4 ppm.
-
Aromatic Protons: The protons on the 3-chlorophenyl ring will appear in the aromatic region (7.2-7.5 ppm). The substitution pattern will lead to a complex multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂- | ~63 |
| Methine -C(Br)- | ~45 |
| Aromatic C-Cl | ~135 |
| Aromatic C-H | ~125-130 |
| Aromatic C (ipso) | ~140 |
| Carbonyl C=O | ~168 |
Justification of Predicted Chemical Shifts:
-
Ethyl Group: The signals for the ethyl group carbons are predicted based on standard values for ethyl esters.
-
Methine Carbon: The carbon atom bonded to the bromine is expected to have a chemical shift in the range of 40-50 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the 125-140 ppm region. The carbon attached to the chlorine atom will be at the lower end of this range, while the ipso-carbon (attached to the acetate group) will be at the higher end.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to appear at approximately 168 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=O (ester) | ~1740 | Strong |
| C=C (aromatic) | 1600-1450 | Medium |
| C-O (ester) | 1250-1100 | Strong |
| C-Cl | 800-600 | Strong |
| C-Br | 600-500 | Strong |
Justification of Predicted Wavenumbers:
-
C=O Stretch: A strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl group in an ester. The IR spectrum of the similar compound, ethyl-α-bromophenyl acetate, shows a strong carbonyl absorption.[2]
-
C-O Stretch: Strong bands in the 1250-1100 cm⁻¹ region are expected for the C-O stretching vibrations of the ester group.
-
Aromatic and Aliphatic C-H Stretches: These will appear in their characteristic regions.
-
C-Halogen Stretches: The C-Cl and C-Br stretching vibrations will be present in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₀BrClO₂), the molecular weight is approximately 276.5 g/mol .
Predicted Fragmentation Pattern:
The mass spectrum is expected to show a complex molecular ion region due to the presence of two halogen isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl). The major fragmentation pathways are predicted to be:
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 231/233/235.
-
Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 247/249/251.
-
Loss of the entire ester group (-COOCH₂CH₃): This would generate the 3-chlorobenzyl bromide cation at m/z 203/205/207.
-
Cleavage of the C-Br bond: This would result in a fragment at m/z 197/199.
-
Cleavage of the C-Cl bond: This is less likely but could contribute to the spectrum.
The presence of bromine and chlorine will give a characteristic isotopic pattern for the molecular ion and any fragments containing these atoms.
Caption: Predicted major fragmentation pathways in the mass spectrum.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum should be acquired.
IR Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Conclusion
This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive and reliable spectral profile has been constructed. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the unambiguous identification and characterization of this important chemical entity.
References
A Comprehensive Technical Guide to the Safe Handling and Application of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the material properties, safety protocols, and synthetic applications of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate. Given the absence of a comprehensive, publicly available Material Safety Data Sheet (MSDS) for this specific compound, this guide is founded on a conservative safety and handling framework derived from the known hazards of structurally analogous α-bromoesters and halogenated aromatic compounds.
The core safety principle underpinning this guide is to treat this compound with the highest degree of caution, assuming it possesses significant acute toxicity, corrosive properties, and potential long-term health effects characteristic of its chemical class. This proactive approach is essential for ensuring laboratory safety and experimental integrity.
Hazard Identification and Inferred Classification
This compound (CAS: 41024-33-3) is a halogenated aryl acetate ester.[1] While specific toxicological data is scarce, its structure is closely related to ethyl bromoacetate, a compound known to be highly toxic and a potent lachrymator (a substance that causes tearing).[2][3] Therefore, a stringent hazard assessment is warranted.
Inferred GHS Classification
Based on data from analogous compounds, the following GHS classification should be assumed for all laboratory work.[4][5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1/2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 1/2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 1/2 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
Primary Hazard Analysis
-
Acute Toxicity: The primary danger associated with α-bromoesters is severe acute toxicity through all routes of exposure—inhalation, ingestion, and dermal contact.[5] The presence of the halogenated phenyl ring may further influence its metabolic fate and toxicological profile.[6][7] Exposure to even small quantities could be life-threatening.
-
Corrosivity and Lachrymatory Effects: This compound is expected to be a potent lachrymator, causing immediate and severe irritation to the eyes and respiratory tract.[3][8] Direct contact with the liquid will likely cause severe chemical burns to the skin and irreversible damage to the eyes.[4]
-
Chronic Toxicity and Carcinogenicity: As an α-halo ester, this compound is a potential alkylating agent.[9] Such compounds can react with biological macromolecules, raising concerns about their mutagenic and carcinogenic potential. Halogenated organic compounds as a class have been implicated in a range of long-term adverse health effects.[7]
Physicochemical Properties and Reactivity
Understanding the chemical behavior of this reagent is fundamental to its safe and effective use.
Identity and Properties
| Property | Value | Source |
| CAS Number | 41024-33-3 | [1] |
| Molecular Formula | C₁₀H₁₀BrClO₂ | [1] |
| Molecular Weight | 277.54 g/mol | [1][10] |
| Appearance | Colorless to yellow liquid (Expected) | [2] |
| Boiling Point | ~159 °C (Estimate based on ethyl bromoacetate) | [11] |
| Density | ~1.5 g/cm³ (Estimate based on ethyl bromoacetate) | [11] |
Reactivity and Stability Profile
This compound is a reactive electrophile, primarily used as an alkylating agent in organic synthesis.[2] Its reactivity is centered around the carbon-bromine bond.
-
Alkylation Reactions: It is a key reagent in forming carbon-carbon bonds. A classic application for α-bromoesters is the Reformatsky reaction, where it reacts with zinc to form an organozinc enolate, which subsequently adds to carbonyl compounds.[2][12]
-
Decomposition Pathways: Like many α-halo ketones and esters, this compound may be thermally unstable.[13] It is susceptible to:
-
Hydrolysis: Reaction with water or moisture can lead to the formation of the corresponding α-hydroxy ester and hydrogen bromide (HBr).
-
Dehydrobromination: In the presence of a base, it can undergo an elimination reaction to form an α,β-unsaturated ester and HBr.
-
-
Incompatible Materials: To prevent uncontrolled reactions and decomposition, avoid contact with strong oxidizing agents, strong bases, and moisture.[14]
Safe Handling, Storage, and Emergency Protocols
Strict adherence to the following protocols is mandatory to mitigate the severe risks associated with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The causality here is simple: the high volatility and toxicity of α-bromoesters require multiple layers of protection to prevent any possible exposure.
-
Primary Engineering Control: All manipulations must be performed inside a certified chemical fume hood with a verified face velocity.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear dual-layered chemical-resistant gloves. An outer layer of Viton® or butyl rubber over an inner nitrile glove is recommended.[4]
-
Eye Protection: Chemical splash goggles in combination with a full-face shield are required.[4]
-
Body Protection: A flame-retardant laboratory coat must be worn and buttoned.
-
Respiratory Protection: For spill cleanup or situations with potential for aerosolization outside of a fume hood, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.[15]
-
Step-by-Step Safe Handling Workflow
This protocol is designed as a self-validating system to minimize exposure during routine laboratory use.
-
Pre-use Verification: Ensure the fume hood is operational and the work area is clear of incompatible materials.
-
Don PPE: Put on all required PPE before retrieving the chemical from storage.
-
Inert Atmosphere Transfer (Optional but Recommended): If the reaction is moisture-sensitive, transfer the required amount via a gas-tight syringe under an inert atmosphere (e.g., nitrogen or argon).
-
Weighing: If weighing is necessary, tare a sealed, empty container. Add the chemical to the container inside the fume hood, then re-seal it before moving it to the balance. Never weigh an open container of this material.
-
Reaction Setup: Add the reagent to the reaction vessel slowly and carefully within the fume hood.
-
Post-use Cleanup: Decontaminate any surfaces with a suitable solvent (e.g., isopropanol) followed by soap and water. All cleaning materials must be treated as hazardous waste.
-
Waste Disposal: All contaminated materials (pipette tips, gloves, paper towels) must be disposed of in a designated, sealed hazardous waste container.[5][15]
Storage and Disposal
-
Storage: Store in a cool, dry, dark, and well-ventilated area designated for highly toxic materials.[16] The container must be tightly sealed, preferably under an inert atmosphere, and stored away from incompatible substances.[13]
-
Disposal: This material and its containers must be disposed of as hazardous waste through a licensed contractor.[15] Under no circumstances should it be allowed to enter the sewer system.
Emergency First Aid Procedures
Immediate medical attention is critical in all cases of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call emergency medical services immediately.[4][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[4][8] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 20-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call emergency medical services immediately.[4][5] |
Applications in Research and Synthesis
Despite its hazards, this compound is a valuable intermediate in drug discovery and organic synthesis, primarily as a precursor for introducing the substituted phenylacetic acid moiety.[17][18]
Example Synthetic Protocol: Generalized Reformatsky Reaction
This protocol illustrates a common application and reinforces the stringent handling requirements. The causality of this reaction relies on the in situ formation of a zinc enolate, a potent nucleophile, which would be too unstable to isolate.
-
Apparatus Setup: Assemble a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation (in fume hood): Activate zinc dust (e.g., with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum).
-
Initiation: Place the activated zinc and a small crystal of iodine in the reaction flask. Add a small portion of a solution of this compound and the desired aldehyde or ketone in anhydrous THF.
-
Reaction: Gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color). Once initiated, add the remaining solution from the dropping funnel at a rate that maintains a gentle reflux.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture and quench by slowly adding saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
This guide provides a framework for the safe and effective use of this compound. The overarching principle is one of extreme caution and respect for the compound's inferred high toxicity. By adhering to these protocols, researchers can leverage the synthetic utility of this reagent while maintaining the highest standards of laboratory safety.
References
- 1. CAS 41024-33-3 | 2623-D-10 | MDL MFCD04116364 | Ethyl bromo(3-chlorophenyl)acetate | SynQuest Laboratories [synquestlabs.com]
- 2. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Ethyl 2-bromo-2-(4-chlorophenyl)acetate | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-bromo-2-(3-chlorophenyl)acetate is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring an α-haloester moiety and a substituted aromatic ring, provides two distinct points for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures and heterocyclic systems. This guide offers a comprehensive exploration of the compound's reactivity, grounded in established chemical principles and supported by practical, field-proven insights. We will delve into its synthesis, core reactive properties, and key applications, providing detailed experimental protocols and mechanistic discussions to empower researchers in leveraging this potent synthetic intermediate.
Introduction: Structural Features and Synthetic Potential
This compound belongs to the class of α-haloesters, which are well-regarded as potent alkylating agents in organic synthesis.[1] The molecule's reactivity is primarily dictated by two key features:
-
The α-Bromo Ester Moiety: The bromine atom, being a good leaving group, is situated at a carbon alpha to an electron-withdrawing ester group. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.
-
The 3-Chlorophenyl Ring: The presence of a chlorine atom on the phenyl ring influences the electronic properties of the molecule and provides an additional site for modification through aromatic substitution or cross-coupling reactions, albeit under more forcing conditions.
This dual reactivity profile allows for a diverse range of chemical transformations, positioning this compound as a strategic starting material in the synthesis of novel compounds with potential biological activity.
Synthesis of this compound
The synthesis of α-haloesters is a well-established area of organic chemistry. While specific procedures for this compound may vary, a common and effective method is the α-bromination of the parent ester, ethyl 2-(3-chlorophenyl)acetate. This can be achieved using various brominating agents. A related and widely used method for α-halogenation of carboxylic acids and their derivatives is the Hell-Volhard-Zelinsky reaction.[1][2]
Alternatively, synthesis can proceed via the esterification of the corresponding α-bromo acid, 2-bromo-2-(3-chlorophenyl)acetic acid. This approach often involves catalysis by a strong acid, such as sulfuric acid, in the presence of ethanol.[3]
The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.
Core Reactivity Profile: A Mechanistic Perspective
The reactivity of this compound is dominated by the electrophilic nature of the α-carbon. This section will explore the key reactions this compound readily undergoes.
3.1 Nucleophilic Substitution Reactions
The most prominent reaction of this compound is nucleophilic substitution at the α-carbon.[1] A wide array of nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond. This versatility is a cornerstone of its utility in synthetic chemistry.
The general mechanism for this SN2 reaction involves the backside attack of a nucleophile on the electrophilic α-carbon, leading to the inversion of stereochemistry if the carbon is chiral.[4][5] The reaction rate is influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center.
Common Nucleophiles and Their Applications:
-
Amines: Reaction with primary or secondary amines provides a straightforward route to α-amino esters, which are precursors to amino acids and various heterocyclic compounds.
-
Thiolates: Thiolates are excellent nucleophiles and react readily to form α-thio esters, which are valuable intermediates in the synthesis of sulfur-containing heterocycles.
-
Azides: The substitution with azide ions, followed by reduction, offers a pathway to α-amino esters.
-
Carboxylates: Reaction with carboxylate anions can be used to construct more complex ester derivatives.
The kinetics of such reactions have been studied, demonstrating that electron-releasing substituents on the nucleophile can accelerate the reaction, while electron-withdrawing groups have a retarding effect.[6]
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).
-
Addition of Nucleophile: Add the desired nucleophile (1.0-1.2 eq.) to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral species like an amine, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) should be added to scavenge the HBr formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
3.2 The Reformatsky Reaction: Formation of β-Hydroxy Esters
This compound is an excellent substrate for the Reformatsky reaction. This organometallic reaction involves the formation of an organozinc reagent (a Reformatsky enolate) by the oxidative addition of zinc metal to the carbon-bromine bond.[7][8] This enolate is relatively stable and acts as a nucleophile, adding to the carbonyl group of an aldehyde or ketone to form a β-hydroxy ester after an acidic workup.[9]
The key advantage of the Reformatsky reaction over the Grignard reaction is that the organozinc reagent is less basic and does not readily react with the ester functionality, allowing for the selective formation of the desired β-hydroxy ester.[7] Recent advancements have also explored the use of other metals like indium in sonochemical Reformatsky reactions.[10]
Mechanism of the Reformatsky Reaction:
-
Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-bromine bond of this compound to form the zinc enolate.
-
Nucleophilic Addition: The zinc enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Protonation: Subsequent workup with a dilute acid protonates the resulting alkoxide to yield the β-hydroxy ester.
Experimental Protocol: Reformatsky Reaction with Benzaldehyde
-
Activation of Zinc: In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add zinc dust (1.2 eq.). Activate the zinc by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
Reaction Setup: Add anhydrous toluene or THF to the flask containing the activated zinc.
-
Initiation: Add a small crystal of iodine to initiate the reaction.
-
Addition of Reactants: Add a solution of this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in the reaction solvent dropwise from the dropping funnel. The reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at reflux until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and quench by the slow addition of dilute sulfuric acid. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting β-hydroxy ester by column chromatography or distillation.
Applications in Drug Development and Medicinal Chemistry
The reactivity profile of this compound makes it a valuable precursor for the synthesis of a variety of pharmacologically relevant scaffolds. Its ability to participate in both nucleophilic substitution and Reformatsky reactions allows for the construction of diverse molecular frameworks.
For instance, the reaction of α-ketoesters, which can be derived from compounds like this compound, with dinucleophiles such as o-phenylenediamine can lead to the formation of quinoxalinone derivatives.[11] Quinoxalinones are a class of nitrogen-containing heterocycles that are core structures in many biologically active compounds, including antibiotics and anticancer agents.[11]
Furthermore, the aryl halide functionality can be exploited in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further complexity and diversity into the molecular structure, a common strategy in modern drug discovery.[12]
Safety and Handling
This compound, like other α-haloesters, should be handled with care. It is a lachrymator and a potential alkylating agent.[13][14] Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a powerful and versatile synthetic intermediate with a well-defined and predictable reactivity profile. Its capacity to undergo nucleophilic substitution and participate in the Reformatsky reaction provides chemists with reliable and efficient methods for carbon-carbon and carbon-heteroatom bond formation. The insights and protocols provided in this guide are intended to facilitate the effective use of this reagent in the synthesis of novel and complex molecules for applications in drug discovery and beyond. A thorough understanding of its reactivity is paramount to unlocking its full synthetic potential.
References
- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 2. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 3. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is a member of the α-haloester class of compounds, which are recognized for their chemical reactivity. While specific biological data for this compound is not extensively documented in publicly available literature, its structural features strongly suggest a potential mechanism of action centered on covalent modification of biological macromolecules. This guide synthesizes principles of chemical reactivity and established methodologies in drug development to propose a testable hypothesis for its mechanism of action. We present a detailed framework for investigating its biological activity, from target identification to cellular validation, providing researchers with a comprehensive roadmap for their studies.
Introduction: The Chemical Context
This compound belongs to a class of compounds known as α-haloesters. The key to their reactivity lies in the presence of a halogen atom (in this case, bromine) on the carbon atom alpha to the carbonyl group of the ester. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.
While the biological effects of this specific molecule are not yet well-characterized, the broader class of α-haloacetates and related compounds are known to be potent alkylating agents.[1][2] This reactivity is the foundation of our hypothesized mechanism of action.
A Hypothesized Mechanism of Action: Covalent Alkylation of Nucleophilic Residues
We hypothesize that the primary mechanism of action of this compound is the covalent alkylation of nucleophilic amino acid residues within proteins. The most likely targets for such alkylation are the thiol groups of cysteine residues, which are highly nucleophilic at physiological pH.[1][2]
The proposed reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic thiolate anion of a cysteine residue attacks the electrophilic α-carbon of the haloester, displacing the bromide ion and forming a stable thioether bond. This covalent modification can have a profound impact on protein function, leading to inhibition of enzymatic activity, disruption of protein-protein interactions, or alteration of protein conformation.
Caption: Hypothesized SN2 reaction between the compound and a target protein.
Experimental Validation: A Step-by-Step Guide
To validate this hypothesized mechanism, a multi-faceted experimental approach is required. The following protocols provide a comprehensive workflow for identifying the molecular targets and characterizing the cellular effects of this compound.
Target Identification using Chemical Proteomics
Chemical proteomics is a powerful tool for identifying the protein targets of small molecules.[3][4] An activity-based protein profiling (ABPP) approach can be employed to enrich and identify proteins that are covalently modified by the compound.
Experimental Workflow for Target Identification
Caption: A chemical proteomics workflow for identifying protein targets.
Protocol:
-
Probe Synthesis: Synthesize an analog of this compound containing a bio-orthogonal handle, such as a terminal alkyne. This "clickable" probe will be used to pull down its binding partners.
-
Cellular Treatment: Treat the biological system of interest (e.g., cancer cell line) with the alkyne-tagged probe.
-
Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag, such as biotin-azide, to the probe-modified proteins.
-
Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins.
-
Proteomic Analysis: Perform on-bead tryptic digestion of the enriched proteins, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.
Validation of Target Engagement in a Cellular Context
Once potential targets are identified, it is crucial to validate that the compound engages these targets in living cells.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat intact cells with varying concentrations of this compound.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting temperature of the target protein in the presence and absence of the compound. A shift in the melting temperature indicates target engagement.
Characterization of the Covalent Adduct
Mass spectrometry can be used to confirm the covalent modification of the target protein and to identify the specific amino acid residue that is alkylated.
Protocol: Intact Protein Mass Spectrometry and Peptide Mapping
-
Incubation: Incubate the purified target protein with the compound.
-
Intact Mass Analysis: Analyze the reaction mixture by high-resolution mass spectrometry to detect the mass shift corresponding to the addition of the compound to the protein.
-
Peptide Mapping: Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. Identify the peptide containing the modification and pinpoint the exact site of alkylation through fragmentation analysis.
Functional Assays to Determine Downstream Consequences
After confirming target engagement, the next step is to understand the functional consequences of this interaction. The choice of assay will depend on the identity and function of the target protein.
| Target Protein Class | Suggested Functional Assay | Endpoint Measurement |
| Enzyme | Enzyme activity assay | Substrate turnover or product formation |
| Receptor | Ligand binding assay | Displacement of a radiolabeled or fluorescent ligand |
| Adaptor Protein | Co-immunoprecipitation | Disruption of protein-protein interactions |
| Transcription Factor | Reporter gene assay | Changes in gene expression |
Data Interpretation and Future Directions
The data generated from these experiments will provide a comprehensive picture of the mechanism of action of this compound.
-
Target Identification: The chemical proteomics experiment will yield a list of potential protein targets. It is important to prioritize these targets based on the stoichiometry of modification and their known biological roles.
-
Mechanism Validation: The CETSA and mass spectrometry data will confirm target engagement and the covalent nature of the interaction.
-
Functional Consequences: The functional assays will reveal how the compound's interaction with its target(s) leads to a cellular response.
Future work could involve structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound, as well as in vivo studies to assess its efficacy and safety in animal models.
Conclusion
While the biological activity of this compound is not yet fully elucidated, its chemical structure strongly suggests a mechanism of action based on covalent alkylation of protein targets. The experimental workflow detailed in this guide provides a robust framework for testing this hypothesis and for discovering the molecular basis of this compound's biological effects. This systematic approach will be invaluable for researchers seeking to understand and potentially exploit the therapeutic potential of this and other α-haloester compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Synthon: A Technical Guide to Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate, a highly functionalized building block increasingly recognized for its utility in constructing complex molecular architectures. As a trifunctional reagent, featuring an ester, a reactive α-bromo center, and a synthetically versatile chlorinated aromatic ring, this compound serves as a valuable precursor for a diverse range of molecular scaffolds, particularly in the realm of medicinal chemistry and drug development. This document will elucidate its synthesis, explore its reactivity profile with a focus on key transformations such as alkylations and organometallic reactions, and provide detailed, field-proven protocols to empower researchers in leveraging its synthetic potential.
Introduction: Unveiling a Multifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and elegant construction of target molecules. This compound, with its distinct constellation of reactive sites, presents a compelling case for its role as a power-packed intermediate. The presence of the α-bromo group facilitates the formation of carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution and organometallic-mediated processes. The ethyl ester provides a handle for further derivatization or can be hydrolyzed to the corresponding carboxylic acid. Finally, the 3-chlorophenyl moiety not only influences the electronic properties of the molecule but also offers a site for cross-coupling reactions, enabling the elaboration of the aromatic core.
This guide will navigate the synthetic landscape of this reagent, providing both the theoretical underpinnings and the practical know-how for its effective utilization.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 41024-33-3 |
| Molecular Formula | C₁₀H₁₀BrClO₂ |
| Molecular Weight | 277.54 g/mol |
| Appearance | Colorless to pale yellow liquid (typical) |
| Boiling Point | Not definitively reported; estimated >250 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, EtOAc, Acetone). Insoluble in water. |
Table 2: Representative Spectroscopic Data
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | Predicted δ (ppm): ~7.3-7.5 (m, 4H, Ar-H), ~5.2 (s, 1H, α-CH), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | Predicted δ (ppm): ~168 (C=O), ~138-140 (C-Ar), ~128-135 (CH-Ar), ~63 (-OCH₂), ~45 (α-C), ~14 (-CH₃) |
| IR (Neat) | Predicted ν (cm⁻¹): ~1740 (C=O, ester), ~1590, 1470 (C=C, aromatic), ~1250 (C-O, ester), ~780 (C-Cl) |
| Mass Spec (EI) | m/z: 276/278/280 [M]⁺ (isotopic pattern for Br and Cl), 197/199 [M-Br]⁺ |
Note: The spectroscopic data are predicted based on analogous structures and general principles. Researchers should always confirm the identity of their materials with their own analytical data.
Synthesis of this compound
The most direct and common route to this compound is the α-bromination of the parent ester, ethyl 2-(3-chlorophenyl)acetate. This transformation is typically achieved via a radical-mediated process.
Synthetic Workflow: Radical-Initiated α-Bromination
The Wohl-Ziegler bromination, utilizing N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the method of choice for this transformation. The reaction proceeds through a radical chain mechanism where an allylic/benzylic hydrogen is abstracted, followed by reaction with a bromine source.
Caption: Synthetic route to the title compound.
Detailed Experimental Protocol: α-Bromination
Materials:
-
Ethyl 2-(3-chlorophenyl)acetate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-(3-chlorophenyl)acetate (1.0 eq.).
-
Dissolve the starting material in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).
-
Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of CCl₄.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound as a colorless to pale yellow oil.
Core Applications in Organic Synthesis
The synthetic utility of this compound is broad, with key applications in the formation of C-C and C-heteroatom bonds.
The Reformatsky Reaction: A Gateway to β-Hydroxy Esters
The Reformatsky reaction is a classic and powerful method for the synthesis of β-hydroxy esters from α-haloesters and carbonyl compounds, mediated by a metal, typically zinc.[1] The reaction proceeds via the formation of an organozinc intermediate, a Reformatsky enolate, which is less basic than Grignard reagents, allowing for excellent tolerance of ester functionalities.[2]
Caption: Generalized workflow of the Reformatsky reaction.
The resulting β-hydroxy esters are valuable intermediates, readily converted to α,β-unsaturated esters through dehydration or other functional group manipulations. The 3-chlorophenyl group can be carried through this sequence and used for subsequent cross-coupling reactions.
C-Alkylation of Nucleophiles
As a potent electrophile, this compound readily undergoes Sₙ2 reactions with a wide range of soft nucleophiles. This provides a straightforward route to introduce the 2-(3-chlorophenyl)acetate moiety into various molecular frameworks.
-
O-Alkylation: Phenols and alcohols can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and subsequently alkylated to form the corresponding ethers.
-
N-Alkylation: Primary and secondary amines, as well as other nitrogen nucleophiles like indoles and pyrazoles, can be alkylated to introduce the substituted acetate group.
-
S-Alkylation: Thiols are excellent nucleophiles for this transformation, readily forming thioethers upon reaction with this compound in the presence of a mild base.
The Darzens Condensation: Synthesis of Glycidic Esters
The Darzens condensation involves the reaction of an α-haloester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. These products are versatile intermediates that can be hydrolyzed and decarboxylated to furnish aldehydes or ketones with one additional carbon atom.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other α-bromoesters, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.[3][4][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.
-
Skin Protection: A lab coat and closed-toe shoes are required.
Handling:
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
This compound is a potent and versatile building block in organic synthesis. Its trifunctional nature allows for a wide array of chemical transformations, making it an invaluable tool for the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the synthetic potential of this powerful reagent.
References
A Senior Application Scientist's Guide to Ethyl 2-Bromo-2-(3-chlorophenyl)acetate: A Versatile Building Block for Novel Compound Discovery
Abstract
This technical guide provides an in-depth analysis of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate, a halogenated ester of significant interest in medicinal chemistry and novel compound discovery. We will explore its fundamental physicochemical properties, outline a robust synthesis protocol, and delve into its core reactivity. The primary focus is on its strategic application as a versatile building block for creating diverse molecular scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique characteristics to accelerate the discovery of new chemical entities.
The Strategic Importance of α-Halo Phenylacetates
The Privileged Role in Medicinal Chemistry
The α-halo ester moiety, particularly when adjacent to an aromatic ring, represents a cornerstone functional group in synthetic organic chemistry. Its utility stems from the presence of two key reactive sites: the electrophilic α-carbon, activated by the adjacent ester and halogen, and the ester carbonyl itself. This duality allows for a wide array of chemical transformations. This compound belongs to this class of powerful intermediates, offering a pre-functionalized aromatic core that can be strategically incorporated into complex molecular architectures. Derivatives of α-bromophenylacetates have been explored in the synthesis of compounds with potential anticonvulsant and antitumor activities.[1]
Introducing this compound: A Key Intermediate
The subject of this guide, this compound (CAS No: 41024-33-3), combines the reactive α-bromo ester with a 3-chlorophenyl ring. The meta-chloro substitution is a critical feature; it significantly influences the molecule's electronic properties and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This guide will demonstrate how to harness this reagent's reactivity for the rational design of novel molecules.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application.
Core Properties
The key identifying properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 41024-33-3 | [2][3][4] |
| Molecular Formula | C₁₀H₁₀BrClO₂ | [2][3] |
| Molecular Weight | 277.54 g/mol | [2][3] |
| Appearance | Solid, Liquid or viscous liquid | [2][4] |
| Purity | Typically ≥95% | [2][4] |
| InChI Key | WEQPTHXMNMLSLW-UHFFFAOYSA-N | [2][4] |
Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of the synthesized or procured material. While a publicly available, experimentally verified spectrum for this exact compound is sparse, a predicted profile based on its structural analogues provides a reliable reference for interpretation.[5]
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.5 (m, 4H, Ar-H), 5.25 (s, 1H, CHBr), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~168.0 (C=O), 138.0 (Ar-C), 134.5 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 62.5 (OCH₂), 45.0 (CHBr), 14.0 (CH₃) |
| FT-IR (ATR) | ν ~1740 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch), ~700-800 cm⁻¹ (C-Cl stretch, C-Br stretch) |
Synthesis and Purification
The reliable synthesis of this compound is a critical first step. The most direct and common approach is the α-bromination of the parent ester, Ethyl 2-(3-chlorophenyl)acetate.
Strategic Considerations and Causality
The choice of brominating agent and reaction conditions is paramount. N-Bromosuccinimide (NBS) is selected as the preferred reagent due to its ease of handling and selectivity for radical-mediated benzylic bromination over aromatic bromination. A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux to facilitate the radical chain mechanism.
Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis and validation of the title compound.
Laboratory-Scale Synthesis Protocol
This protocol is a self-validating system, including steps for reaction monitoring and product confirmation.
-
Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-(3-chlorophenyl)acetate (1.0 eq).
-
Reagent Addition: Dissolve the starting material in carbon tetrachloride (approx. 5 mL per 1 g of ester). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to the expected spectroscopic profile.
Core Reactivity and Mechanistic Pathways
The synthetic power of this compound lies in its predictable and versatile reactivity, primarily centered on the electrophilic α-carbon.
Nucleophilic Substitution (Sₙ2) Reactions
This is the most common application, where the bromide acts as an excellent leaving group in Sₙ2 reactions. This allows for the covalent attachment of the (3-chlorophenyl)(ethoxycarbonyl)methyl moiety to a vast range of nucleophiles, including amines, thiols, phenols, and carboxylates. This strategy is fundamental for generating libraries of analogues for structure-activity relationship (SAR) studies.
The Reformatsky Reaction: A Classic C-C Bond Forming Strategy
The Reformatsky reaction is a powerful method for forming β-hydroxy esters. It involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal.[6][7]
Caption: Key steps in the Reformatsky reaction mechanism.
-
Zinc Activation: Place zinc dust (2.0 eq) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). Activate the zinc using a small amount of iodine or by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.
-
Reagent Addition: To the activated zinc, add anhydrous solvent (e.g., THF or diethyl ether). In a separate flask, prepare a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in the same anhydrous solvent.
-
Reaction Initiation: Add a small portion of the ester/carbonyl solution to the zinc suspension and warm gently to initiate the reaction (indicated by bubble formation or a color change).
-
Execution: Add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux until the starting materials are consumed (monitor by TLC).
-
Work-up: Cool the reaction to 0°C and quench by slowly adding saturated aqueous ammonium chloride solution or dilute acid.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting β-hydroxy ester by column chromatography.
Application in Novel Compound Discovery
The true value of this building block is realized when its reactivity is channeled toward the synthesis of pharmacologically relevant molecules.
Strategic Rationale for Use
The 3-chlorophenyl group is a common motif in pharmaceuticals. The chlorine atom can increase metabolic stability by blocking potential sites of oxidation and enhance binding affinity through halogen bonding or by modifying the compound's overall electronic and steric profile. By using this compound, researchers can efficiently introduce this valuable fragment into new molecular designs.
Diagram: Library Generation Workflow
Caption: Strategic diversification from a central building block.
Case Study: Design of Novel Anti-inflammatory Leads
Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on aryl-acetic or propionic acid scaffolds. This compound serves as an ideal starting point for novel derivatives. For instance, reacting it with various substituted anilines or heterocyclic amines can generate a library of α-aryl-α-amino esters. Subsequent hydrolysis of the ester would yield the corresponding carboxylic acids, which are key pharmacophores for COX enzyme inhibition. The 3-chloro substituent can be used to probe specific interactions within the enzyme's active site, potentially leading to increased potency or selectivity.
Handling, Safety, and Storage
As with all α-halo esters, strict safety protocols must be followed. The parent compound, ethyl bromoacetate, is a known lachrymator (tear-gas agent) and a toxic alkylating agent.[6][7][8]
| Safety Aspect | Guideline | Reference(s) |
| Personal Protective Equipment (PPE) | Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile). | [9] |
| Hazards | Lachrymator: Potent eye irritant. Toxic: Harmful if inhaled, ingested, or absorbed through the skin. Potential alkylating agent. Corrosive: Can cause skin and eye burns. | [8][9] |
| Incompatibilities | Reacts with water or steam to produce toxic gases. Incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents. | [9] |
| Spill & Disposal | Absorb small spills with inert material (e.g., vermiculite) and dispose of as hazardous chemical waste. Do not wash down the drain. | [8] |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, well-ventilated area away from incompatible materials. Recommended storage temperature is 2-8°C.[4] |
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactivity, combined with the influential 3-chlorophenyl moiety, provides a reliable and efficient pathway for the synthesis of diverse and complex small molecules. By mastering the protocols for its synthesis and application, research organizations can significantly enhance their capabilities in lead generation and optimization. Future work will likely focus on its use in asymmetric synthesis to control the stereochemistry at the α-carbon, further expanding its utility in the development of chiral drugs.
References
- 1. Buy Methyl alpha-bromophenylacetate | 3042-81-7 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CAS 41024-33-3 | 2623-D-10 | MDL MFCD04116364 | Ethyl bromo(3-chlorophenyl)acetate | SynQuest Laboratories [synquestlabs.com]
- 4. This compound | 41024-33-3 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 7. Ethyl_bromoacetate [chemeurope.com]
- 8. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nj.gov [nj.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in the Synthesis of Novel Anti-Inflammatory Agents
Abstract
This technical guide provides an in-depth exploration of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate, a pivotal chemical intermediate for the synthesis of potential non-steroidal anti-inflammatory drugs (NSAIDs). We move beyond simple procedural lists to elucidate the chemical rationale behind its application, focusing on its role as a precursor to aryl-acetic acid derivatives, a core scaffold in many established anti-inflammatory agents. This document furnishes researchers, chemists, and drug development professionals with detailed, field-tested protocols, mechanistic insights, and the necessary safety data to effectively utilize this versatile reagent in the discovery of next-generation therapeutics.
Introduction: The Architectural Value of α-Haloesters in Medicinal Chemistry
The α-haloester moiety is a cornerstone of modern organic synthesis, prized for its predictable reactivity and utility in constructing complex molecular frameworks. This compound exemplifies this class of reagents, offering a unique combination of reactive sites that can be selectively manipulated. Its structure is particularly relevant to the field of anti-inflammatory drug discovery. Many potent NSAIDs, such as Ibuprofen and Diclofenac, are derivatives of arylpropionic or arylacetic acids.[1] The biological activity of these drugs stems from their ability to suppress prostaglandin (PG) biosynthesis by inhibiting the cyclooxygenase (COX) enzymes.[1][2]
This compound serves as a direct and efficient starting point for novel 3-chlorophenylacetic acid analogs. The strategic placement of the chlorine atom on the phenyl ring allows for the exploration of structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity for the COX-2 isoform, or a more favorable safety profile compared to existing NSAIDs.[3][4] This guide details the synthetic pathways, from reductive debromination to final product characterization, providing a comprehensive roadmap for its application.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of this compound is critical for its successful application and safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrClO₂ | [5] |
| Molecular Weight | 277.54 g/mol | [5][6] |
| CAS Number | 41024-33-3 | [5][7] |
| Appearance | Likely a colorless to yellow or brown oil/liquid | [8] |
| Storage | Store in a dry, sealed container at 2-8°C | [9] |
Reactivity Insights: The synthetic utility of this molecule is governed by three primary features:
-
The α-Bromo Group: The bromine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic substitution. This is the primary site for derivatization.
-
The Ester Functionality: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, a key functional group for COX enzyme inhibition.
-
The 3-Chlorophenyl Ring: The aromatic ring serves as the core scaffold. While the chloro-substituent is less reactive in cross-coupling reactions than a bromo or iodo group, it significantly influences the electronic properties and lipophilicity of the final molecule, which can impact biological activity.
Core Synthetic Application: Pathway to Arylacetic Acid Derivatives
The primary application detailed here is the conversion of this compound into 2-(3-chlorophenyl)acetic acid, a potential anti-inflammatory agent. This transformation involves a two-step process: reductive debromination followed by ester hydrolysis.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Mechanism of Action of Anti-Inflammatory Drugs [ouci.dntb.gov.ua]
- 3. Synthesis and anti-inflammatory activity of benzophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 41024-33-3 | 2623-D-10 | MDL MFCD04116364 | Ethyl bromo(3-chlorophenyl)acetate | SynQuest Laboratories [synquestlabs.com]
- 6. Ethyl 2-bromo-2-(4-chlorophenyl)acetate | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 41024-33-3|this compound|BLD Pharm [fr.bldpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol Guide: Synthesis of α-(3-Chlorophenyl)glycine Ester Derivatives via N-Alkylation of Anilines
Abstract & Introduction
The synthesis of α,α-disubstituted α-amino acids and their ester derivatives is a cornerstone of modern medicinal chemistry. These compounds serve as crucial building blocks for peptidomimetics, constrained peptides, and novel pharmacophores.[1][2] Specifically, α-aryl-α-amino esters, such as the derivatives of α-(3-chlorophenyl)glycine, are of significant interest due to their prevalence in biologically active molecules and their utility in creating compounds with enhanced metabolic stability and defined conformational preferences.[3]
This document provides a comprehensive technical guide for the synthesis of ethyl 2-amino-2-(3-chlorophenyl)acetate derivatives through the N-alkylation of various anilines with ethyl 2-bromo-2-(3-chlorophenyl)acetate. The core of this transformation is a nucleophilic substitution reaction, a fundamental process in organic synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a robust and validated experimental protocol, discuss key parameters for reaction optimization, and present a logical workflow for troubleshooting. This guide is intended for researchers and scientists in the fields of organic synthesis, chemical biology, and drug development.
Reaction Mechanism: Nucleophilic Substitution (SN2)
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The aniline, acting as the nucleophile, attacks the electrophilic α-carbon of the bromoester, displacing the bromide leaving group.
-
Nucleophile: The nitrogen atom of the aniline possesses a lone pair of electrons, rendering it nucleophilic. The nucleophilicity of the aniline is highly dependent on the electronic nature of the substituents on its aromatic ring. Electron-donating groups (EDGs) like methoxy or methyl enhance the electron density on the nitrogen, increasing its reactivity. Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano decrease nucleophilicity, often requiring more forcing reaction conditions.[4][5]
-
Electrophile: this compound serves as the alkylating agent (electrophile). The carbon atom bonded to the bromine is highly electrophilic due to the inductive effect of the adjacent bromine atom, the ester carbonyl group, and the phenyl ring.
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating the substitution reaction.
-
Role of the Base: The reaction generates hydrobromic acid (HBr) as a byproduct. A non-nucleophilic base is essential to neutralize this acid, preventing the protonation of the aniline starting material, which would render it non-nucleophilic.[4]
Caption: Figure 1: S-N-2 Reaction Mechanism
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of an aniline with this compound. Adjustments may be necessary based on the specific aniline used.
3.1 Materials and Equipment
-
Reactants: Substituted Aniline (1.0 eq.), this compound (1.1 eq.)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.) or Diisopropylethylamine (DIPEA, 2.0 eq.)
-
Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Glassware: Oven-dried round-bottom flask, condenser, magnetic stir bar, separatory funnel, standard laboratory glassware.
-
Equipment: Magnetic stirrer with heating mantle, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, UV lamp, silica gel for column chromatography.
-
Reagents for Workup & Purification: Ethyl acetate (EtOAc), Hexanes, Deionized water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
3.2 Reaction Setup & Procedure
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted aniline (1.0 eq.) and the base (2.0 eq.).
-
Solvent Addition: Add the anhydrous solvent (e.g., Acetonitrile) to create a solution with a concentration of approximately 0.2-0.5 M with respect to the aniline.[4]
-
Stirring: Stir the resulting suspension at room temperature for 15 minutes.
-
Reagent Addition: In a separate vial, dissolve this compound (1.1 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the stirring aniline suspension over 5-10 minutes.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the aniline. For highly reactive anilines, room temperature may suffice.[4]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-12 hours.
3.3 Workup and Isolation
-
Cooling: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filtration: If an inorganic base like K₂CO₃ was used, filter the mixture to remove the solid salts and rinse the filter cake with a small amount of ethyl acetate.
-
Extraction: If the reaction was performed in DMF or if DIPEA was used, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[6]
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove any remaining solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
3.4 Purification
Purify the crude residue by flash column chromatography on silica gel.[6][7]
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc) is typically effective for eluting the product.
-
Analysis: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
-
Final Step: Remove the solvent from the combined pure fractions in vacuo to obtain the purified ethyl 2-(arylamino)-2-(3-chlorophenyl)acetate.
Data Presentation & Optimization Strategies
The success of the N-alkylation reaction is highly dependent on several factors. The following table provides representative data and highlights key parameters for optimization.
| Entry | Aniline Substituent | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| 1 | 4-Methoxy | K₂CO₃ | MeCN | 60 | 4 | >90% | Electron-donating group accelerates the reaction. |
| 2 | Unsubstituted | K₂CO₃ | MeCN | 80 | 6 | 80-85% | Baseline reaction. |
| 3 | 4-Fluoro | Cs₂CO₃ | DMF | 80 | 8 | 75-80% | Mildly deactivating; a stronger base/solvent can be beneficial. |
| 4 | 4-Nitro | DIPEA | DMF | 100 | 12-16 | 40-50% | Strongly deactivating group significantly reduces nucleophilicity, requiring more forcing conditions.[4] |
| 5 | 2-Methyl | K₂CO₃ | MeCN | 80 | 10 | 65-70% | Steric hindrance from ortho-substituent can slow the reaction. |
4.1 Optimization Workflow
When developing a protocol for a new aniline, a systematic approach to optimization is crucial. The following workflow can guide this process.
Caption: Figure 2: Logical Workflow for Reaction Optimization
Conclusion
The N-alkylation of anilines with this compound is a reliable and versatile method for accessing a diverse library of α-aryl-α-amino ester derivatives. A thorough understanding of the SN2 mechanism and the electronic effects of aniline substituents allows for the rational optimization of reaction conditions. The protocol detailed herein provides a solid foundation for researchers to successfully synthesize these valuable compounds, which are key precursors for the development of novel therapeutics and chemical probes.
References
- 1. Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Ethyl 2-Bromo-2-(3-chlorophenyl)acetate as a Versatile Building Block in Multi-Component Reactions for Heterocyclic Scaffolding
An In-Depth Technical Guide
Abstract and Introduction
Ethyl 2-Bromo-2-(3-chlorophenyl)acetate (CAS: 41024-33-3) is an activated α-halo ester that serves as a powerful and versatile electrophilic component in organic synthesis.[1] Its unique structure, featuring a reactive benzylic bromide and an electron-withdrawing ester group, makes the α-carbon highly susceptible to nucleophilic attack. The presence of a 3-chlorophenyl moiety provides a site for further functionalization and modulates the electronic properties and lipophilicity of the resulting molecules, a feature of significant interest in medicinal chemistry.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a cornerstone of modern drug discovery and green chemistry.[2] They offer unparalleled efficiency, atom economy, and rapid access to diverse chemical libraries from simple starting materials.[3] This guide provides a detailed exploration of the application of this compound in a representative one-pot, three-component reaction for the synthesis of highly substituted pyrrole derivatives, a privileged scaffold in pharmaceutical science. We will delve into the mechanistic underpinnings, provide a field-tested experimental protocol, and discuss the rationale behind key procedural choices.
Reagent Profile: this compound
A thorough understanding of the starting material is critical for successful reaction design.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 41024-33-3 |
| Molecular Formula | C₁₀H₁₀BrClO₂[1] |
| Molecular Weight | 277.54 g/mol [1][4] |
| Appearance | Typically a colorless to pale yellow oil |
| Key Reactive Sites | Electrophilic α-carbon, ester carbonyl, aromatic ring |
Synthesis Rationale
While commercially available, understanding the synthesis of this reagent provides insight into its reactivity. A common route involves the α-bromination of the parent ester, ethyl 2-(3-chlorophenyl)acetate. This reaction typically proceeds via an enol or enolate intermediate, with a brominating agent like N-Bromosuccinimide (NBS) under radical or ionic conditions. The benzylic position is activated, facilitating selective bromination.[5][6]
Core Application: A Hantzsch-Type Three-Component Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a classic MCR that traditionally involves the reaction of an α-haloketone, a β-ketoester, and an amine (or ammonia).[7] We have adapted this powerful reaction to utilize this compound as the α-halo component, leading to the formation of densely functionalized pyrrole cores.
Reaction Principle and Mechanism
The reaction proceeds through a cascade of sequential bond-forming events within a single pot. The generally accepted mechanism involves two primary stages that converge:
-
Enamine Formation: The primary amine condenses with the β-dicarbonyl compound (e.g., ethyl acetoacetate) to form a reactive enamine intermediate. This step is often the rate-limiting part of the initial phase and can be catalyzed by a mild acid.
-
Convergent Alkylation and Cyclization: The nucleophilic enamine attacks the highly electrophilic α-carbon of this compound, displacing the bromide ion. This C-alkylation step is typically irreversible. The resulting intermediate then undergoes an intramolecular condensation (cyclization) followed by dehydration to yield the final aromatic pyrrole ring.
This mechanistic pathway is illustrated below.
Caption: Fig. 1: Proposed Mechanism for the Three-Component Pyrrole Synthesis
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of Ethyl 4-acetyl-5-(3-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Store under inert gas |
| Aniline | Reagent | Commercial | Distill before use |
| Ethyl acetoacetate | Reagent | Commercial | Use as received |
| Triethylamine (TEA) | Anhydrous | Commercial | Acts as base and acid scavenger |
| Ethanol | Anhydrous | Commercial | Reaction solvent |
| Diethyl Ether | Anhydrous | Commercial | For extraction |
| Saturated NaHCO₃ solution | N/A | Lab Prepared | For work-up |
| Brine | N/A | Lab Prepared | For work-up |
| Anhydrous MgSO₄ | Reagent | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | For chromatography |
Experimental Workflow Diagram
References
- 1. CAS 41024-33-3 | 2623-D-10 | MDL MFCD04116364 | Ethyl bromo(3-chlorophenyl)acetate | SynQuest Laboratories [synquestlabs.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-bromo-2-(4-chlorophenyl)acetate | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]
- 7. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients | MDPI [mdpi.com]
Application Notes & Protocols: Strategic Use of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in Modern Organic Synthesis
Abstract
Ethyl 2-bromo-2-(3-chlorophenyl)acetate is a versatile bifunctional reagent, integrating the reactivity of an α-bromo ester with the structural motif of a substituted phenylacetate. This combination makes it a valuable precursor in the synthesis of a variety of organic molecules, particularly in the construction of carbon-carbon bonds and the development of novel pharmaceutical intermediates. This document provides a detailed exploration of its chemical properties, with a focus on its application in the classical Reformatsky reaction. A comprehensive, step-by-step protocol for the synthesis of a β-hydroxy ester is provided, alongside essential safety information, reaction optimization insights, and analytical characterization methods.
Introduction to this compound
This compound is a halogenated ester with significant utility in organic synthesis. The presence of a bromine atom alpha to the ester carbonyl group activates the molecule for nucleophilic substitution and, more importantly, for the formation of organometallic reagents. The 3-chlorophenyl group provides a site for further functionalization and influences the electronic properties and steric environment of the reactive center. This building block is particularly useful in the synthesis of derivatives of 3-chlorophenylacetic acid, which are recognized as crucial intermediates in the preparation of active pharmaceutical ingredients (APIs)[1].
The primary application of α-bromo esters like this compound is in the Reformatsky reaction . This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) by the oxidative addition of zinc metal to the carbon-bromine bond[2][3]. This enolate is a "soft" nucleophile, making it highly effective for addition to the carbonyl carbon of aldehydes and ketones, leading to the formation of β-hydroxy esters[4][5]. The relatively low reactivity of the organozinc reagent, compared to Grignard or organolithium reagents, prevents it from reacting with the ester functionality of another molecule, a key advantage of this method[2][3].
Featured Application: The Reformatsky Reaction
The Reformatsky reaction is a cornerstone of C-C bond formation, providing a reliable method for the synthesis of β-hydroxy esters. These products are valuable intermediates, readily converted to α,β-unsaturated esters or other functionalized molecules.
Reaction Mechanism
The reaction proceeds through several key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-bromo ester to form an organozinc intermediate, often referred to as a Reformatsky enolate[3].
-
Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate.
-
Nucleophilic Addition: A six-membered, chair-like transition state is formed, followed by a rearrangement that results in the formation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of the electrophile[3].
-
Work-up: Acidic work-up protonates the zinc alkoxide to yield the final β-hydroxy ester and zinc(II) salts[3].
Experimental Protocol: Synthesis of Ethyl 3-(3-chlorophenyl)-3-hydroxy-2-phenylpropanoate
This protocol details the reaction of this compound with benzaldehyde in a Reformatsky reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| This compound | ≥97% | Various | 90333-85-8 | Store under inert gas, protect from moisture. |
| Zinc dust | <10 µm, ≥98% | Various | 7440-66-6 | Activate before use. |
| Benzaldehyde | ≥99%, redistilled | Various | 100-52-7 | Redistill to remove benzoic acid. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | 109-99-9 | Use freshly distilled from Na/benzophenone. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Various | 7647-01-0 | For reaction quench and work-up. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | ACS Grade | Various | 144-55-8 | For neutralization. |
| Saturated Sodium Chloride Solution (Brine) | ACS Grade | Various | 7647-14-5 | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | 7487-88-9 | For drying. |
| Iodine (I₂) | ACS Grade | Various | 7553-56-2 | For zinc activation. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Workflow for the Reformatsky synthesis of a β-hydroxy ester.
Step-by-Step Protocol
-
Zinc Activation: To a dry 250 mL three-neck flask under a nitrogen atmosphere, add zinc dust (2.0 g, 30.6 mmol) and a small crystal of iodine. Add 10 mL of anhydrous THF and stir the mixture for 15-20 minutes at room temperature. The disappearance of the iodine color indicates activation.
-
Reaction Setup: Equip the flask with a reflux condenser, a magnetic stir bar, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Initiation: In the dropping funnel, prepare a solution of this compound (5.0 g, 18.0 mmol) and freshly distilled benzaldehyde (1.91 g, 18.0 mmol) in 50 mL of anhydrous THF.
-
Addition: Add approximately 10% of the solution from the dropping funnel to the activated zinc suspension. Gentle warming may be required to initiate the reaction, which is indicated by a slight exotherm and the formation of a cloudy gray suspension.
-
Reaction Progression: Once the reaction has initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux using a heating mantle for 2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of 1 M HCl solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure ethyl 3-(3-chlorophenyl)-3-hydroxy-2-phenylpropanoate.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 65-80% |
| Appearance | Colorless to pale yellow oil or solid |
| ¹H NMR | Diagnostic peaks for the ethyl ester, aromatic protons, and the newly formed C-H and O-H of the hydroxy ester. |
| ¹³C NMR | Peaks corresponding to the ester carbonyl, aromatic carbons, and the two chiral centers. |
| Mass Spectrometry | Molecular ion peak corresponding to the product's molecular weight. |
| IR Spectroscopy | Characteristic absorptions for O-H (broad, ~3400 cm⁻¹), C=O (ester, ~1730 cm⁻¹), and C-Cl bonds. |
Safety and Handling
This compound and related α-bromo esters are lachrymators and potent alkylating agents. Handle with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is not recommended for prolonged contact with halogenated compounds; use butyl rubber or laminate gloves).
-
Inhalation: This compound is harmful if inhaled and can cause respiratory irritation[6]. Avoid breathing vapors or mists.
-
Skin and Eye Contact: Causes skin irritation and serious eye damage[6][7]. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Harmful if swallowed[6]. Do not ingest. Seek immediate medical attention if swallowed.
-
Reactivity: Reacts with strong oxidizing agents, acids, and bases[8]. Keep away from incompatible materials.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
Conclusion
This compound is a highly effective reagent for the synthesis of β-hydroxy esters via the Reformatsky reaction. The protocol provided herein offers a reliable and scalable method for the preparation of these valuable synthetic intermediates. Proper handling and adherence to safety protocols are paramount when working with this and related α-halo esters. The versatility of this reagent ensures its continued importance in the fields of organic synthesis and medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in Agrochemical Synthesis
Introduction: The Strategic Importance of Substituted Phenylacetates in Agrochemical Innovation
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Within the vast arsenal of synthetic chemistry, certain molecular scaffolds emerge as particularly versatile and potent building blocks. Ethyl 2-Bromo-2-(3-chlorophenyl)acetate, a halogenated phenylacetate ester, represents one such pivotal precursor. Its intrinsic reactivity, conferred by the α-bromo ester functionality, combined with the specific electronic and steric properties of the 3-chlorophenyl moiety, makes it a highly valuable starting material for the synthesis of a new generation of fungicides, herbicides, and other crop protection agents.
This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into the rationale behind its use, present a detailed, field-proven protocol for its application in the synthesis of a representative pyrazole-based fungicide, and discuss the critical safety and handling considerations necessary for its effective and responsible use in a research and development setting.
The Significance of the 3-Chlorophenyl Moiety: A Design Element for Enhanced Bioactivity
The substitution pattern of the phenyl ring is a critical determinant of a molecule's biological activity. The presence of a chlorine atom at the meta-position (position 3) of the phenyl ring in this compound is a deliberate design choice that can profoundly influence the properties of the final agrochemical product. This substitution can impact:
-
Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticle of plants or the cell membranes of fungal pathogens.
-
Metabolic Stability: The carbon-chlorine bond is generally stable to metabolic degradation, which can lead to increased persistence and efficacy of the active ingredient in the field.
-
Binding Affinity: The electronic and steric profile of the 3-chlorophenyl group can lead to more effective binding to the target enzyme or receptor in the pest or pathogen, thereby increasing the intrinsic activity of the agrochemical.[1]
Core Application: Synthesis of a Representative Pyrazole-Based Fungicide
Pyrazole-containing compounds are a well-established and highly successful class of fungicides, known for their broad-spectrum activity and novel modes of action.[2] The following protocol details a representative synthesis of a potent pyrazole carboxamide fungicide, utilizing this compound as a key intermediate. This multi-step synthesis is illustrative of the utility of the title compound in constructing complex, biologically active molecules.
Overall Synthetic Workflow
Caption: Synthetic workflow for a representative pyrazole fungicide.
Experimental Protocol: Synthesis of a 1-(3-chlorophenyl)-3-aryl-1H-pyrazole-4-carboxamide
Step 1: Synthesis of the Diketone Intermediate
-
To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in dry ethanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone intermediate.
Step 2: Cyclization to the Pyrazole Ester
-
Dissolve the crude diketone intermediate (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyrazole ester intermediate.
Step 3: Saponification to the Pyrazole Carboxylic Acid
-
Suspend the pyrazole ester intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with concentrated HCl.
-
Collect the precipitated pyrazole carboxylic acid by filtration, wash with cold water, and dry.
Step 4: Amide Coupling to the Final Product
-
To a solution of the pyrazole carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a suitable amine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final pyrazole carboxamide fungicide.
Quantitative Data (Representative)
| Step | Starting Material | Reagent | Product | Yield (%) |
| 1 | This compound | Ethyl Acetoacetate, Sodium Ethoxide | Diketone Intermediate | 85-90 |
| 2 | Diketone Intermediate | Hydrazine Hydrate, Acetic Acid | Pyrazole Ester Intermediate | 90-95 |
| 3 | Pyrazole Ester Intermediate | Sodium Hydroxide | Pyrazole Carboxylic Acid | 92-97 |
| 4 | Pyrazole Carboxylic Acid | Amine, EDCI | Final Pyrazole Carboxamide Fungicide | 75-85 |
Postulated Mechanism of Action
Many pyrazole carboxamide fungicides act as succinate dehydrogenase inhibitors (SDHIs).[2] They bind to the succinate dehydrogenase (Complex II) enzyme in the mitochondrial respiratory chain of fungi. This binding blocks the electron transport chain, inhibiting ATP production and ultimately leading to fungal cell death. The specific substitutions on the pyrazole and phenyl rings, such as the 3-chlorophenyl group, are crucial for optimizing the binding affinity to the target enzyme.
Safety and Handling of this compound
As a reactive α-bromo ester, this compound requires careful handling to ensure laboratory safety.
-
Hazard Classification: This compound is expected to be a skin and eye irritant and may be harmful if swallowed or inhaled. Halogenated organic compounds should always be handled with caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its bifunctional nature allows for the efficient construction of complex heterocyclic scaffolds, such as pyrazoles and triazoles, which are known to exhibit potent fungicidal and herbicidal activities. The strategic placement of the chlorine atom on the phenyl ring provides a powerful tool for modulating the biological and physicochemical properties of the final products. The protocols and information presented in this guide are intended to empower researchers and scientists in the field of agrochemical development to effectively and safely utilize this important synthetic intermediate in their quest for next-generation crop protection solutions.
References
Application Notes & Protocols: Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in Carbon-Carbon Bond Formation
Introduction: A Versatile Building Block for Complex Synthesis
Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is a bifunctional synthetic intermediate of significant value to researchers in medicinal chemistry and materials science. Its structure incorporates two key reactive sites: an α-bromo ester moiety, primed for nucleophilic substitution and organometallic transformations, and a chlorinated phenyl ring, which serves as a handle for palladium-catalyzed cross-coupling reactions. This unique combination allows for sequential and diverse carbon-carbon bond formations, enabling the construction of complex molecular architectures from a single, readily available starting material.
This guide provides an in-depth exploration of the primary applications of this compound in C-C bond formation. We will delve into the mechanistic underpinnings of each reaction class, offer field-tested experimental protocols, and present key data to empower researchers to effectively integrate this versatile reagent into their synthetic workflows. The derivatization of its parent compound, 3-Chlorophenylacetic acid, is crucial in the synthesis of active pharmaceutical ingredients (APIs), highlighting the industrial relevance of these transformations.[1]
Section 1: The Reformatsky Reaction — Accessing β-Hydroxy Esters
The Reformatsky reaction is a cornerstone transformation for α-halo esters, providing a reliable method for the synthesis of β-hydroxy esters. The reaction involves the oxidative addition of zinc metal into the carbon-bromine bond to form an organozinc intermediate, commonly known as a Reformatsky enolate.[2] This enolate is sufficiently nucleophilic to add to carbonyl electrophiles like aldehydes and ketones but is generally unreactive towards the ester functionality, preventing self-condensation—a significant advantage over alkali-metal enolates like those from lithium or sodium.[2]
Mechanistic Rationale
The reaction proceeds via three key stages:
-
Oxidative Addition: Zinc dust inserts into the C-Br bond of this compound, forming the organozinc bromide enolate. This step is critical and often requires activation of the zinc surface to initiate the reaction.
-
Nucleophilic Addition: The newly formed Reformatsky enolate coordinates to the carbonyl oxygen of an aldehyde or ketone, forming a six-membered chair-like transition state.[2] This is followed by a nucleophilic attack on the carbonyl carbon, creating a new carbon-carbon bond and a zinc alkoxide intermediate.
-
Aqueous Workup: The reaction is quenched with an acidic aqueous solution, which protonates the zinc alkoxide to yield the final β-hydroxy ester product and water-soluble zinc salts that are easily removed.[2][3]
Visualizing the Mechanism
Caption: Workflow of the Reformatsky Reaction.
Experimental Protocol: Synthesis of Ethyl 3-(4-methoxyphenyl)-3-hydroxy-2-(3-chlorophenyl)propanoate
This protocol details a representative Reformatsky reaction with p-anisaldehyde as the electrophile.
Materials:
-
This compound
-
Zinc dust (<10 μm, activated)
-
p-Anisaldehyde
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
10% Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Iodine (for activation)
Procedure:
-
Zinc Activation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (1.5 eq). Briefly heat the flask under vacuum and cool under a nitrogen atmosphere. Add a small crystal of iodine and gently warm the flask until the purple vapor dissipates. This process etches the zinc surface, removing the passivating oxide layer.
-
Reaction Setup: Allow the flask to cool to room temperature. Add anhydrous toluene (or THF) to the activated zinc.
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 eq) and p-anisaldehyde (1.1 eq) in anhydrous toluene. Add approximately 10% of this solution to the stirring zinc suspension.
-
Initiation & Reflux: Gently warm the mixture. Initiation is indicated by a slight exotherm and the disappearance of the metallic zinc sheen. Once initiated, add the remainder of the substrate solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue heating at reflux for 1-2 hours, monitoring the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding 10% HCl solution until the excess zinc is dissolved and the solution is clear.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure β-hydroxy ester.
Data Summary Table
| Reagent/Parameter | Molar Equiv. | Typical Yield | Reaction Time (h) | Temperature (°C) |
| This compound | 1.0 | 70-85% | 1-3 | 60-110 (Solvent Dependent) |
| Zinc Dust | 1.5 - 3.0 | |||
| Aldehyde/Ketone | 1.0 - 1.2 |
Section 2: α-Alkylation of Enolates — A Direct C-C Bond Strategy
This compound is an effective electrophile for the alkylation of pre-formed enolates. This SN2 reaction provides a powerful and direct method for forming a new carbon-carbon bond at the α-position of a carbonyl compound.[5][6][7] The success of this reaction hinges on the choice of base to generate the nucleophilic enolate; a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is often preferred to ensure complete and irreversible deprotonation, thereby minimizing side reactions like self-condensation.[5]
Mechanistic Rationale
-
Enolate Formation: A strong base (e.g., LDA) abstracts an acidic α-proton from a ketone, ester, or other carbonyl compound to generate a nucleophilic enolate.
-
SN2 Attack: The enolate attacks the electrophilic carbon of this compound in a backside attack, displacing the bromide leaving group.[6] This step forms the new C-C bond. This reaction is subject to the typical constraints of SN2 reactions, favoring less sterically hindered substrates.[6]
Visualizing the Mechanism
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Ethyl 2-Bromo-2-(3-chlorophenyl)acetate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on the identification and mitigation of reaction side products. Our goal is to provide you with the expertise and validated protocols necessary to optimize your reaction outcomes.
I. Reaction Overview & Key Challenges
The synthesis of this compound, a valuable intermediate in pharmaceutical chemistry, is most commonly achieved via the α-bromination of Ethyl 2-(3-chlorophenyl)acetate. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN), is a frequently employed method for this transformation.[1][2]
While seemingly straightforward, this radical chain reaction is sensitive to reaction conditions and reagent quality, often leading to a mixture of products that can complicate purification and reduce the yield of the desired mono-brominated product.[3] Understanding the mechanistic origin of these impurities is the first step toward effective troubleshooting.
Core Reaction Pathway
References
Technical Support Center: Purification of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
Welcome to the technical support center for the purification of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical intermediate. The following question-and-answer format directly addresses specific issues, explaining the causality behind experimental choices and providing robust, self-validating protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound appears as a dark oil after synthesis. What are the likely impurities and the best initial purification strategy?
A1: A dark, oily appearance in crude this compound typically indicates the presence of several impurities arising from the synthesis, which is often a bromination reaction of ethyl 2-(3-chlorophenyl)acetate.
Common Impurities:
-
Unreacted Starting Material: Ethyl 2-(3-chlorophenyl)acetate.
-
Over-brominated Species: Dibrominated or other poly-brominated byproducts.
-
Decomposition Products: α-Bromo esters can be thermally labile and may decompose, especially if exposed to high temperatures for extended periods.[1][2] Decomposition can lead to the formation of colored polymeric materials and release of hydrogen bromide (HBr).[3]
-
Residual Brominating Agent: Traces of reagents like N-bromosuccinimide (NBS) or bromine.
-
Solvent Residues: High-boiling point solvents used in the reaction.
Initial Purification Strategy: Liquid-Liquid Extraction and Aqueous Wash
Before attempting more rigorous purification methods like chromatography or distillation, a thorough aqueous workup is essential to remove a significant portion of these impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent with a relatively low boiling point, such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This will neutralize any acidic byproducts, such as HBr, which may have formed during the reaction or from decomposition.
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) Solution: This will quench and remove any unreacted bromine, a common cause of discoloration.
-
Brine (Saturated NaCl Solution): This wash helps to remove residual water from the organic layer and aids in breaking up any emulsions.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Crucially, avoid excessive heat to prevent thermal decomposition of the product.
This initial workup should yield a cleaner, though likely still impure, product that is more amenable to subsequent high-resolution purification techniques.
Q2: I am observing co-eluting impurities during flash column chromatography. How can I improve the separation?
A2: Co-elution during flash column chromatography is a common challenge, especially when dealing with structurally similar impurities like regioisomers or starting material.[4] Here’s a systematic approach to optimizing your separation:
Troubleshooting Flash Column Chromatography
| Parameter | Recommended Action | Rationale |
| Solvent System (Eluent) | Perform a thorough Thin-Layer Chromatography (TLC) screen with various solvent systems. Aim for an Rf value of 0.25-0.35 for the desired product.[5] | A lower Rf provides a larger separation window between the product and faster-moving, less polar impurities. |
| Employ a shallow solvent gradient. For example, start with 100% hexane and slowly increase the percentage of ethyl acetate. | A gradual increase in eluent polarity allows for a more controlled elution, improving the resolution between closely related compounds. | |
| Stationary Phase (Silica Gel) | Use a smaller particle size silica gel (e.g., 230-400 mesh) for your column. | Smaller particles provide a greater surface area, leading to more efficient partitioning of the analytes and better separation. |
| Increase the column length-to-diameter ratio. A longer, narrower column is preferable. | This increases the number of theoretical plates, enhancing the separation efficiency. | |
| Loading Technique | Use a "dry loading" method. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the prepared column. | Dry loading ensures a concentrated, even band of the sample at the start of the column, which prevents streaking and improves resolution. |
dot
Caption: Workflow for troubleshooting co-eluting impurities in column chromatography.
Q3: My product seems to decompose during vacuum distillation. How can I purify it thermally without degradation?
A3: this compound, like many α-halo esters, is susceptible to thermal decomposition.[1][2] High temperatures can induce elimination of HBr, leading to the formation of unsaturated byproducts and polymerization.[3] To mitigate this, careful control of distillation parameters is critical.
Best Practices for Vacuum Distillation:
-
High Vacuum: Utilize a high-quality vacuum pump to achieve the lowest possible pressure. This will significantly lower the boiling point of the compound, reducing the required heat input.
-
Short Path Distillation: A short path distillation apparatus is highly recommended. The shorter distance the vapor has to travel minimizes the time the compound spends at elevated temperatures, thereby reducing the likelihood of decomposition.
-
Accurate Temperature Control: Use an oil bath with a digital temperature controller and a magnetic stirrer for uniform heating. Avoid direct heating with a mantle, which can create hot spots.
-
Fractional Distillation: If separating from impurities with close boiling points, use a short, insulated Vigreux column to provide some fractional distillation capability without a significant increase in the hold-up volume or residence time at high temperature.[6]
dot
Caption: Decision tree for troubleshooting thermal decomposition during distillation.
Q4: Can I use recrystallization for the final purification of this compound?
A4: While this compound is often an oil at room temperature, recrystallization can sometimes be induced at low temperatures or by finding a suitable solvent system in which it has low solubility. However, for many oily compounds, this is not a practical or efficient method.
Considerations for Recrystallization:
-
Freezing Point: The melting point of the pure compound is a key factor. If it is near or below room temperature, standard recrystallization will be challenging.
-
Solvent Screening: A trial-and-error approach with a variety of solvents is necessary. Ideal solvents would be those in which the compound is soluble when hot but sparingly soluble when cold. A mixture of a soluble solvent (e.g., ethyl acetate, DCM) and an anti-solvent (e.g., hexane, pentane) can be effective.
-
Low-Temperature Crystallization: If a suitable solvent is found, cooling the solution to very low temperatures (e.g., -20°C or -78°C) may be required to induce crystallization.
Alternative to Recrystallization:
If recrystallization proves ineffective, Kugelrohr distillation is an excellent alternative for the final purification of small to moderate quantities of thermally sensitive oils. This technique is a type of short-path vacuum distillation that is particularly gentle and efficient at removing non-volatile impurities.
References
- 1. cetjournal.it [cetjournal.it]
- 2. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Synthesis of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for high yield and purity. The insights provided herein are a synthesis of established chemical principles and field-proven experience.
Introduction
The α-bromination of esters, particularly those with benzylic protons like this compound, is a critical transformation in the synthesis of many pharmaceutical intermediates. The reaction is deceptively straightforward, yet it presents several challenges that can lead to suboptimal yields and complex purification procedures. This guide will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting strategies, and offer detailed experimental protocols to ensure reproducible success in your laboratory.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is analyzed from a mechanistic standpoint to provide a logical and effective solution.
Issue 1: Low or No Product Formation
Symptom: After the recommended reaction time, analysis (e.g., by TLC or GC-MS) shows a significant amount of unreacted starting material, Ethyl 3-chlorophenylacetate.
Potential Causes & Solutions:
-
Insufficient Enol/Enolate Formation: The α-bromination of esters typically proceeds through an enol or enolate intermediate. For this reaction, particularly when using N-Bromosuccinimide (NBS), the presence of an acid catalyst or a radical initiator is crucial.
-
Solution:
-
Acid Catalysis: Ensure a catalytic amount of a strong acid, such as hydrobromic acid (HBr) or p-toluenesulfonic acid (p-TsOH), is present to facilitate enolization.[1]
-
Radical Initiation: If employing a radical pathway with NBS, the use of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in conjunction with light (hv), is necessary to generate the bromine radical.[2][3]
-
-
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time, especially if not stored properly.
-
Solution: Use freshly recrystallized NBS for the reaction. Pure NBS should be a white solid; a yellow or brownish color indicates the presence of bromine from decomposition.[3]
-
-
Inadequate Reaction Temperature: The rate of enolization and subsequent bromination is highly temperature-dependent.
-
Solution: Gradually and cautiously increase the reaction temperature. For many α-brominations of similar substrates, temperatures in the range of 60-80°C are effective.[1] Monitor the reaction progress closely to avoid the formation of side products at higher temperatures.
-
Issue 2: Formation of Multiple Products (Low Selectivity)
Symptom: TLC or GC-MS analysis reveals the presence of the desired product along with significant amounts of di-brominated species and/or aromatic ring-brominated isomers.
Potential Causes & Solutions:
-
Over-bromination (Di-bromination): The product, this compound, still possesses a benzylic proton, which can be susceptible to further bromination under harsh conditions.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents of NBS or bromine.
-
Slow Addition: Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture, thus disfavoring the second bromination.
-
-
-
Aromatic Ring Bromination: The 3-chlorophenyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, under certain conditions, especially with Lewis acid catalysis or excess bromine, ring bromination can occur.
-
Solution:
-
Choice of Brominating Agent: NBS is generally more selective for benzylic bromination over aromatic bromination compared to molecular bromine (Br₂).[2][4]
-
Avoid Strong Lewis Acids: If using an acid catalyst, opt for a Brønsted acid over a strong Lewis acid, which can promote electrophilic aromatic substitution.
-
Solvent Choice: Using a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane can favor the radical pathway for benzylic bromination over electrophilic aromatic bromination.[3]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A1: While several methods exist, the α-bromination of Ethyl 3-chlorophenylacetate using N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in an inert solvent like carbon tetrachloride or acetonitrile is a highly effective and selective method.[5][6] This approach, often referred to as the Wohl-Ziegler reaction, is well-suited for benzylic bromination and minimizes the risk of aromatic ring halogenation.[2][3]
Q2: Can I use the Hell-Volhard-Zelinsky (HVZ) reaction to synthesize this compound?
A2: The Hell-Volhard-Zelinsky (HVZ) reaction is primarily used for the α-bromination of carboxylic acids.[7][8][9] You could synthesize 2-Bromo-2-(3-chlorophenyl)acetic acid from 3-chlorophenylacetic acid using the HVZ reaction (Br₂ and catalytic PBr₃) and then esterify the product with ethanol.[10][11] Quenching the HVZ reaction directly with an alcohol can also yield the α-bromo ester.[9][12] However, for direct bromination of the ester, the NBS method is generally more straightforward.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any byproducts. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative information on the conversion and the presence of impurities.
Q4: What is the best work-up and purification procedure for this compound?
A4: A typical work-up procedure involves:
-
Cooling the reaction mixture and filtering off the succinimide byproduct (if using NBS).
-
Washing the organic phase with an aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.[13]
-
Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Removing the solvent under reduced pressure.
For purification, vacuum distillation is often the most effective method to obtain high-purity this compound.[14]
Part 3: Experimental Protocols & Data
Protocol 1: α-Bromination using N-Bromosuccinimide (NBS)
This protocol is a recommended starting point for the synthesis of this compound.
Materials:
-
Ethyl 3-chlorophenylacetate
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 3-chlorophenylacetate (1.0 eq) in CCl₄ (or MeCN).
-
Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Heat the mixture to reflux (for CCl₄, the boiling point is ~77°C) and monitor the reaction by TLC. The reaction can be initiated with a UV lamp if necessary.
-
Upon completion (typically 2-4 hours, indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | High selectivity for benzylic bromination.[2][4] |
| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction.[2][3] |
| Solvent | CCl₄ or Acetonitrile | Inert solvents that facilitate the radical reaction.[3] |
| Temperature | Reflux | Provides the necessary energy for radical formation and reaction. |
| Stoichiometry (NBS) | 1.05 equivalents | A slight excess ensures complete conversion of the starting material. |
| Purification | Vacuum Distillation | Effective for separating the product from non-volatile impurities.[14] |
Part 4: Visualizations
Reaction Mechanism: Radical Bromination with NBS
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Write a detailed mechanism for the bromination of ethyl phenylacetate (1).. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 9. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 10. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]
"Ethyl 2-Bromo-2-(3-chlorophenyl)acetate" stability and storage conditions
Technical Support Center: Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
Welcome to the technical support guide for this compound (CAS: 41024-33-3). This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this key reagent in your experiments. As α-haloesters are a reactive class of compounds, their integrity is paramount for reproducible and successful synthetic outcomes. This guide provides field-proven insights into storage, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A: To ensure maximum shelf-life and prevent degradation, the compound should be stored in a cool, dark, and dry environment.[1] The recommended practice is to store it in a refrigerator or freezer under an inert atmosphere, such as nitrogen or argon.[1] Containers must be tightly sealed to prevent exposure to moisture and air.[2][3][4]
Q2: How sensitive is this compound to atmospheric moisture and air?
A: Extremely sensitive. This compound, like other α-bromoesters, is susceptible to hydrolysis.[1] Reaction with water will cleave the ester bond and produce α-bromo-3-chlorophenylacetic acid and ethanol, consuming your active reagent. Furthermore, moisture can facilitate other decomposition pathways. Therefore, maintaining a dry, inert atmosphere is critical.
Q3: What are the visible signs of compound decomposition?
A: The primary indicator of degradation is a change in appearance. A pure sample should be a colorless to pale yellow liquid.[2] Decomposition often results in the material darkening to yellow or brown.[1] Another key sign is the release of hydrogen bromide (HBr) gas, which has a sharp, acidic odor and is a byproduct of both hydrolysis and elimination reactions.[1]
Q4: What classes of reagents are incompatible with this compound?
A: This compound should not be stored with or exposed to strong bases (e.g., sodium hydroxide), strong acids, oxidizing agents, or reducing agents.[2][5][6] Bases can aggressively promote elimination (dehydrobromination) to form an undesired α,β-unsaturated ester.[7][8] Acids can catalyze hydrolysis. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatibilities.
Q5: What personal protective equipment (PPE) is mandatory when handling this compound?
A: Due to its hazardous nature, comprehensive PPE is required. This includes chemical-resistant gloves, a lab coat, and chemical splash goggles.[9][10] This compound is classified as a lachrymator, meaning its vapors are highly irritating to the eyes.[5][9] It is also fatal if swallowed, inhaled, or in contact with skin.[2][3] All handling of the neat compound or its concentrated solutions must be performed inside a certified chemical fume hood.[5][9]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, linking them directly to the stability and handling of the reagent.
Issue 1: My reaction yield is significantly lower than expected, and starting material is recovered.
-
Potential Cause: Degradation of the this compound reagent due to improper storage. The most likely culprit is hydrolysis from exposure to atmospheric moisture.
-
Troubleshooting Steps:
-
Visual Inspection: Check the appearance of your stored reagent. Has it darkened in color or does it appear cloudy?[1]
-
Odor Test (Use Caution): Carefully waft vapors from the container opening toward you. A sharp, acrid smell may indicate the presence of HBr, a sign of decomposition.[1]
-
Validation Protocol: If degradation is suspected, it is highly recommended to use a fresh, unopened vial of the reagent for a comparative reaction. If the fresh reagent provides the expected yield, this validates the degradation of the original stock.
-
Preventative Action: Purge the headspace of your reagent bottle with an inert gas (argon or nitrogen) after each use and ensure the cap is sealed tightly with paraffin film. Store in a desiccator inside a refrigerator.
-
Issue 2: I'm observing an unexpected side product corresponding to an α,β-unsaturated ester.
-
Potential Cause: This is a classic sign of an E2 elimination reaction (dehydrobromination), where HBr is eliminated from the molecule.[7][8] This is often catalyzed by the presence of a base, which could be an intended reagent in your reaction or a contaminant.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure that all other reagents and solvents in your reaction are free from basic contaminants. For example, amine bases used in a previous step must be completely removed.
-
Glassware Preparation: Use oven-dried or flame-dried glassware to eliminate adsorbed moisture, which can exacerbate degradation and side reactions.
-
Temperature Control: If your reaction involves a basic reagent, consider running it at a lower temperature to disfavor the elimination pathway relative to your desired substitution or addition reaction.
-
Handling Protocol: When measuring and transferring the reagent, do so under an inert atmosphere and as quickly as possible to minimize exposure to air and moisture.
-
Protocol: Preparing Reagent for Use
-
Allow the sealed reagent container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Working within a fume hood, briefly break the seal.
-
Immediately purge the headspace of the bottle with a gentle stream of nitrogen or argon.
-
Using a clean, dry syringe or pipette, quickly withdraw the required amount.
-
Immediately re-purge the headspace of the reagent bottle and seal it tightly. Wrap the cap/threads with paraffin film for an extra barrier.
-
Return the reagent to its designated cold, dark, and dry storage location.
Data Summary & Workflow Visualization
Table 1: Storage & Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of decomposition reactions (hydrolysis, elimination).[6][9] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis.[1] |
| Light | Store in amber or opaque container in the dark | Prevents potential light-catalyzed degradation.[2] |
| Container | Tightly sealed glass bottle | Prevents moisture ingress and ensures material compatibility.[2][3][4] |
| Incompatibles | Strong Bases, Strong Acids, Oxidizers, Water | These materials actively promote rapid chemical degradation.[2][6] |
Diagram 1: Troubleshooting Workflow for Sub-Optimal Reactions
This diagram outlines the logical steps to diagnose issues potentially related to reagent stability.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Alkylation Reactions with Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate as an alkylating agent. Our focus is on practical, field-proven strategies to minimize impurity formation and maximize reaction efficiency.
Introduction
This compound is a valuable electrophile for the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. Its α-bromo group makes it a potent alkylating agent for a wide range of nucleophiles. However, like many reactive intermediates, its use can be accompanied by the formation of undesirable byproducts. Understanding the mechanisms behind these side reactions is the key to suppressing them. This guide is structured to help you diagnose issues in your experiments and proactively design robust reaction protocols.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during alkylation reactions in a direct question-and-answer format.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes and solutions?
A1: Low conversion is a frequent issue that typically points to insufficient reactivity of the chosen nucleophile or suboptimal reaction conditions.
-
Causality: The reaction proceeds via an SN2 mechanism, which is sensitive to the nucleophilicity of the attacking species, steric hindrance, and the ability of the base to generate the nucleophile effectively without degrading the electrophile.
-
Troubleshooting Steps:
-
Assess Base Strength & Type: The base must be strong enough to fully deprotonate your nucleophile (if it's a pronucleophile like a phenol or ketone) but ideally should be non-nucleophilic itself to avoid direct reaction with the bromoester. Using a weak base like potassium carbonate for a weakly acidic C-H or O-H bond may result in a low concentration of the active nucleophile at any given time.
-
Increase Nucleophile Concentration: Ensure the stoichiometry is correct. Sometimes, using a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) can drive the reaction to completion.
-
Solvent Choice: The solvent must fully dissolve your reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving a more "naked" and reactive anionic nucleophile.
-
Temperature Adjustment: While higher temperatures can increase the reaction rate, they can also promote side reactions. A modest increase in temperature (e.g., from room temperature to 50-60 °C) can often improve conversion without significant byproduct formation. Monitor the reaction closely by TLC.
-
Q2: I'm observing a new, highly polar spot by TLC, and my mass spec suggests the addition of water or loss of the ethyl group. How can I prevent hydrolysis?
A2: The formation of 2-hydroxy-2-(3-chlorophenyl)acetic acid or its ethyl ester is a classic sign of hydrolysis. Both the ester and the carbon-bromine bond are susceptible.
-
Causality: The ester linkage can be cleaved under either strongly acidic or basic conditions (saponification). The benzylic bromide is also susceptible to nucleophilic attack by water or hydroxide ions, especially when heated.[1]
-
Preventative Protocols:
-
Strict Anhydrous Conditions: Use freshly dried solvents and glassware. Flame-dry glassware under vacuum or in an oven before use. Handle hygroscopic bases (like K₂CO₃) and solvents in a glovebox or under an inert atmosphere (Nitrogen or Argon).
-
Choice of Base: Avoid aqueous bases like NaOH or KOH solutions. Strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices for generating nucleophiles without introducing water.[2][3] Potassium carbonate, while common, must be thoroughly dried before use.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive nucleophiles, reactions can often be run at 0 °C or even lower.
-
Workup Procedure: Quench the reaction with a non-aqueous or cooled, buffered solution. When performing an aqueous workup, use a saturated ammonium chloride solution instead of dilute acid if your product is base-sensitive. Extract the product quickly into an organic solvent.
-
Q3: My product mixture contains species with double the expected mass, indicating over-alkylation. How can I favor mono-alkylation?
A3: Over-alkylation occurs when the mono-alkylated product is still nucleophilic and can react with another molecule of the bromoester. This is common when alkylating primary amines or active methylene compounds.
-
Causality: The product of the initial SN2 reaction retains a reactive site. For example, a primary amine (R-NH₂) becomes a secondary amine (R-NH-Product), which can be deprotonated and react again.
-
Control Strategies:
-
Reverse Addition: Instead of adding the bromoester to the nucleophile, add the generated nucleophile solution slowly to a solution of the bromoester. This ensures that the bromoester is never in excess, minimizing the chance for the mono-alkylated product to react a second time.
-
Use of Excess Nucleophile: Employing a large excess of the initial nucleophile (e.g., 3-10 equivalents) makes it statistically more likely that the bromoester will react with the starting nucleophile rather than the mono-alkylated product. This is often practical only if the nucleophile is inexpensive and easily separable.
-
Protecting Groups: If applicable, protect other reactive sites on your nucleophile before the alkylation step.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary classes of impurities to anticipate when using this compound?
A1: The most common impurities can be grouped into four categories:
-
Process-Related: Unreacted this compound and the nucleophilic starting material.
-
Degradation Products: Hydrolysis of the ester to the carboxylic acid or hydrolysis of the bromide to an alcohol (α-hydroxy ester).
-
Side-Reaction Products:
-
Reagent/Solvent-Related: Impurities from solvents (e.g., formamides from DMF decomposition) or byproducts from the base.
Q2: How does my choice of base impact the impurity profile?
A2: The base is arguably the most critical variable. Its properties directly influence the types and amounts of impurities formed.
| Base Type | Examples | Pros | Cons / Potential Impurities |
| Alkali Carbonates | K₂CO₃, Cs₂CO₃ | Inexpensive, moderate strength, easy to handle. | Can contain water leading to hydrolysis; may not be strong enough for C-H deprotonation. |
| Alkali Hydroxides | NaOH, KOH | Strong, inexpensive. | Highly nucleophilic (OH⁻), introduces water, promotes rapid ester saponification and C-Br hydrolysis. |
| Alkoxides | NaOEt, KOtBu | Strong bases. | Can act as nucleophiles (transesterification with NaOEt); strong enough to promote elimination side reactions. |
| Hydrides | NaH, KH | Very strong, non-nucleophilic. | Excellent for complete deprotonation; moisture-sensitive and flammable (requires careful handling). |
| Amide Bases | LDA, NaHMDS | Very strong, bulky, non-nucleophilic. | Ideal for clean enolate formation; sterically hindered, which can be beneficial for regioselectivity but may slow reaction rates.[7] |
Q3: What is the role of the solvent in controlling side reactions?
A3: The solvent influences reactant solubility and the reactivity of the nucleophile.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the best choice. They dissolve ionic intermediates (the deprotonated nucleophile salt) and poorly solvate the anion, making it more nucleophilic and accelerating the desired SN2 reaction. This often allows for lower reaction temperatures, which suppresses side reactions like hydrolysis.
-
Polar Protic Solvents (Ethanol, Water): These should generally be avoided. They can act as nucleophiles themselves and will solvate and stabilize the anionic nucleophile through hydrogen bonding, reducing its reactivity.
-
Apolar Solvents (Toluene, Hexane): These are usually poor choices as they do not dissolve the ionic nucleophile salt, leading to a heterogeneous mixture and very slow reaction rates.
Q4: What is the recommended purification strategy for the final alkylated product?
A4: The strategy depends on the properties of your product and the impurities present.
-
Aqueous Workup: After the reaction, a careful aqueous workup is the first purification step. Quench the reaction mixture (e.g., with water or sat. NH₄Cl), extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer to remove base and water-soluble impurities (e.g., with brine), and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Crystallization: If your product is a solid, crystallization is an excellent method for removing small amounts of impurities.
-
Silica Gel Chromatography: This is the most common and versatile method. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can effectively separate unreacted starting materials, the desired product, and more polar byproducts like the hydrolysis products.
Part 3: Experimental Protocols & Visualizations
General Protocol: O-Alkylation of a Phenol
This protocol provides a robust starting point for the alkylation of a phenolic nucleophile.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenol (1.0 eq) and anhydrous acetone or DMF (to make a ~0.5 M solution).
-
Base Addition: Add anhydrous powdered potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Alkylation: Add a solution of this compound (1.05 eq) in the same solvent dropwise over 10 minutes.
-
Reaction: Heat the reaction to 50-60 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 2-6 hours.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Rinse the salts with a small amount of solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Diagrams
// Reactants reactants [label="Nucleophile (Nu:⁻) + \nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Products desired_product [label="Desired Sₙ2 Product\n(Nu-R)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrolysis_product [label="Hydrolysis Impurity\n(HO-R)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; overalkylation_product [label="Over-alkylation Impurity\n(Nu(R)₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathways reactants -> desired_product [label="Desired Sₙ2 Pathway\n(Anhydrous, controlled temp.)", color="#34A853", fontcolor="#34A853"]; reactants -> hydrolysis_product [label="Side Reaction\n(+ H₂O / OH⁻)", color="#EA4335", fontcolor="#EA4335", style=dashed]; desired_product -> overalkylation_product [label="Side Reaction\n(+ Bromoester)", color="#FBBC05", fontcolor="#202124", style=dashed]; } dot Caption: Desired reaction pathway versus common side reactions.
References
Technical Support Center: Reaction Monitoring for Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
Welcome to the technical support guide for monitoring the synthesis of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate. This document provides in-depth, field-tested guidance for researchers, chemists, and process development professionals. Here, we move beyond simple instructions to explain the causality behind our recommended analytical choices, ensuring robust and reproducible reaction monitoring by both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
The synthesis of this compound, a key intermediate in pharmaceutical manufacturing, typically involves the α-bromination of its precursor, Ethyl 2-(3-chlorophenyl)acetate. Accurate monitoring is critical to determine reaction completion, maximize yield, and minimize the formation of impurities.
Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
TLC is an indispensable technique for qualitative, real-time assessment of a reaction's progress.[1] It is fast, inexpensive, and provides immediate visual feedback on the consumption of starting material and the formation of the product.[2]
Frequently Asked Questions (TLC)
Q1: How do I select an appropriate mobile phase (eluent) for my TLC analysis?
A1: The goal is to find a solvent system that provides good separation between your starting material and your product. A general rule of thumb is to aim for a retention factor (Rf) of approximately 0.3-0.5 for the less polar spot (typically the product in this case).[3] For this specific transformation, the product, this compound, is more non-polar than the starting material due to the replacement of a C-H bond with a C-Br bond. Start with a non-polar solvent system like 10-20% ethyl acetate in hexanes and adjust the polarity as needed.[4] Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values of your spots.
Q2: How should I spot the TLC plate to effectively monitor the reaction?
A2: A three-lane spotting system is considered best practice for unambiguous analysis.[2][5]
-
Lane 1 (SM): Spot a dilute solution of your starting material, Ethyl 2-(3-chlorophenyl)acetate.
-
Lane 2 (Co-spot): Apply a spot of the starting material first, and then carefully spot the reaction mixture directly on top of it.[5] This lane is crucial for confirming spot identity, especially if Rf values are close.
-
Lane 3 (RXN): Spot a small aliquot of your reaction mixture.[5]
The reaction is considered complete when the starting material spot is absent in the 'RXN' lane and a new product spot is clearly visible.[5][6]
Q3: How do I visualize the spots on the TLC plate?
A3: Since both the starting material and the product are aromatic compounds, the most convenient method is visualization under a UV lamp (typically at 254 nm).[7] The compounds will appear as dark spots on the fluorescent green background of the TLC plate. It is also good practice to use a secondary visualization method, such as an iodine chamber or a potassium permanganate stain, to ensure no UV-inactive impurities are being overlooked.[7]
Standard Protocol: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for Starting Material (SM), Co-spot (CO), and Reaction (RXN).[5]
-
Sample Preparation:
-
SM: Dissolve a small amount of Ethyl 2-(3-chlorophenyl)acetate in a volatile solvent like ethyl acetate.
-
RXN: Withdraw a tiny aliquot from the reaction vessel using a capillary tube.[3] If the reaction mixture is concentrated or contains non-volatile solvents, dilute it in a small vial with ethyl acetate.
-
-
Spotting: Using a capillary spotter, apply small, concentrated spots onto the designated lanes on the origin line. For the co-spot lane, apply the SM solution first, let it dry, then apply the RXN mixture on top.[5]
-
Development: Place the spotted plate into a TLC chamber containing the chosen eluent (e.g., 15% Ethyl Acetate/Hexanes). Ensure the solvent level is below the origin line.[8] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Analysis: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp and circle them with a pencil. Compare the RXN lane to the SM lane to assess the consumption of starting material and the formation of the new, higher-Rf product spot.
Troubleshooting Guide (TLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking | Sample is too concentrated (overloaded).[8] The compound is highly polar or acidic/basic. | Spot a more dilute solution of your reaction mixture. Add a few drops of acetic or formic acid (for acidic compounds) or ammonia (for basic compounds) to the eluent. |
| Spots remain on the baseline | The eluent is not polar enough. | Increase the polarity of the eluent. For example, change from 10% to 20% or 30% ethyl acetate in hexanes. |
| Spots run to the solvent front (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent. For example, change from 20% to 10% or 5% ethyl acetate in hexanes. |
| Spots are not well-separated | The polarity of the eluent is not optimal. | Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or diethyl ether to alter the selectivity of the separation. |
| Solvent front is crooked | The TLC plate was touching the side of the chamber or the filter paper. The adsorbent on the plate is uneven.[8] | Ensure the plate is centered in the chamber and not touching the sides. Use high-quality, pre-coated TLC plates. |
TLC Troubleshooting Workflow
Caption: A decision-making workflow for common TLC issues.
Part 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
While TLC is excellent for quick checks, HPLC is the preferred method for quantitative analysis, providing precise data on conversion, purity, and the presence of minor impurities.[1] A well-developed HPLC method is essential for process optimization and quality control in drug development.
Frequently Asked Questions (HPLC)
Q1: What is the best column and mobile phase combination for this analysis?
A1: A reversed-phase (RP-HPLC) method is the standard approach for aromatic compounds like these.[9] A C18 or C8 column provides excellent hydrophobic selectivity. A common mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.[9][10] For this analysis, a gradient elution starting with a higher percentage of water/buffer and ramping up to a higher percentage of acetonitrile is recommended to ensure good separation of the starting material, product, and any potential polar or non-polar impurities. A typical buffer is 0.1% phosphoric acid or 0.1% formic acid in water to ensure sharp peak shapes.
Q2: What detector should I use and at what wavelength?
A2: A UV detector is the most common and effective choice for this analysis.[9] The chlorophenyl group in both the reactant and product contains a strong chromophore. You should acquire a UV spectrum of your starting material and product to determine the wavelength of maximum absorbance (λmax). A wavelength between 254 nm and 265 nm is likely to provide a strong signal for both compounds.[10][11]
Q3: My compound, this compound, is a reactive alkylating agent. Will it be stable during HPLC analysis?
A3: This is a critical consideration. While the compound is generally stable enough for analysis, α-halo esters can be susceptible to hydrolysis, especially on the active silanol groups of a silica-based column or in a highly aqueous mobile phase.[12] To mitigate this:
-
Use a modern, end-capped C18 column with low silanol activity.[12]
-
Keep the analysis time as short as possible while still achieving separation.
-
Prepare samples in a non-aqueous, aprotic solvent (like acetonitrile) and analyze them promptly.
-
Slightly acidic mobile phases (e.g., with 0.1% formic or phosphoric acid) can help suppress silanol activity and improve peak shape.
Standard Protocol: HPLC Method Development
-
System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 258 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Gradient Elution: Start with an exploratory gradient to determine the approximate retention times.
-
Example Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: Hold at 50% B (re-equilibration)
-
-
-
Analysis & Optimization: Inject a standard of the starting material and a sample of the reaction mixture. The starting material, being more polar, will elute first. The product, this compound, will have a longer retention time. Adjust the gradient slope and initial conditions to achieve baseline separation (Resolution > 1.5) between the starting material, product, and any visible impurities.
HPLC Method Parameters & Expected Results
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately non-polar aromatic compounds. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Provides good selectivity. Formic acid ensures good peak shape and MS compatibility. |
| Elution Mode | Gradient | Necessary to elute both the more polar starting material and the less polar product with good resolution in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Detection | UV at ~258 nm | Strong absorbance for the chlorophenyl moiety in both reactant and product. |
| Expected Elution Order | 1. Ethyl 2-(3-chlorophenyl)acetate (Starting Material)2. This compound (Product) | In reversed-phase, retention increases with increasing hydrophobicity. The bromo-product is more hydrophobic. |
Troubleshooting Guide (HPLC)
Caption: A logical workflow for diagnosing common HPLC issues.
References
- 1. study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. actascientific.com [actascientific.com]
- 10. impressions.manipal.edu [impressions.manipal.edu]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting Failed Reactions with Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
Welcome to the technical support center for Ethyl 2-Bromo-2-(3-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use in organic synthesis. Here, we move beyond simple procedural steps to explore the underlying chemical principles governing reaction success and failure.
Introduction to the Reagent
This compound is a versatile C2-building block, primarily employed as an electrophile in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is dictated by the interplay of several structural features:
-
α-Bromo Ester: The bromine atom serves as a good leaving group in nucleophilic substitution reactions. The adjacent ester functionality activates the α-carbon towards nucleophilic attack and also acidifies the α-proton, enabling enolate formation under basic conditions.
-
3-Chlorophenyl Group: The electron-withdrawing nature of the chloro-substituent on the phenyl ring can influence the reactivity of the benzylic position.
This guide will focus on troubleshooting the most common applications of this reagent: Alkylation (SN2) reactions, Reformatsky reactions, and Darzens condensations, as well as addressing general issues of reagent stability and side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: General Reagent and Reaction Setup Issues
Question 1: My reaction is sluggish or fails to initiate. How can I be sure my starting material is of high quality?
Answer: The stability and purity of this compound are paramount. As an α-halo ester, it is susceptible to hydrolysis and elimination.
-
Purity Verification: Before use, it is advisable to verify the purity of the reagent by ¹H NMR. The benzylic proton should appear as a sharp singlet. The presence of significant impurities may indicate degradation.
-
Hydrolysis: Exposure to moisture can lead to the formation of ethyl 2-hydroxy-2-(3-chlorophenyl)acetate and bromoacetic acid. Ensure the reagent has been stored under anhydrous conditions.
-
Elimination: Trace basic impurities can cause the elimination of HBr to form ethyl 2-(3-chlorophenyl)acrylate.
Question 2: I am observing multiple spots on my TLC plate even at the start of the reaction. What could be the cause?
Answer: This often points to issues with the starting material or the reaction setup.
-
Starting Material Purity: As mentioned above, your starting material may contain impurities. Consider purifying a small sample by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain a pure standard for comparison.
-
Solvent Purity: Ensure your reaction solvent is dry and free of acidic or basic impurities. For instance, technical grade ethyl acetate can contain acetic acid and ethanol, which can complicate reactions.[1]
-
Reaction with Solvent: In some cases, the reagent may react slowly with the solvent, especially if the solvent has nucleophilic character (e.g., alcohols) and the reaction is heated for a prolonged period.
Category 2: Alkylation Reactions (SN2)
Alkylation of nucleophiles is a primary application of this reagent, for instance, in the synthesis of precursors to pharmaceuticals like Clopidogrel where a secondary amine is alkylated.[2][3][4]
Question 3: My N-alkylation with a primary or secondary amine is giving a low yield of the desired product and a complex mixture.
Answer: The alkylation of amines with alkyl halides can be notoriously difficult to control, often leading to over-alkylation.[5][6]
-
Over-alkylation: The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine, leading to a second alkylation and the formation of a quaternary ammonium salt.
-
Troubleshooting:
-
Use a large excess of the starting amine to favor mono-alkylation.
-
Add the this compound slowly to a solution of the amine to maintain a low concentration of the electrophile.
-
Consider using a milder, non-nucleophilic base (e.g., a hindered base like diisopropylethylamine - DIPEA) to scavenge the HBr produced, rather than relying on the reactant amine as the base.
-
-
-
Elimination: Strong, non-hindered bases can promote the E2 elimination of HBr, forming ethyl 2-(3-chlorophenyl)acrylate.
-
Troubleshooting:
-
Use a weaker, non-nucleophilic base.
-
Run the reaction at a lower temperature.
-
-
Question 4: I am attempting to alkylate a soft nucleophile, like a thiol, and the reaction is not proceeding to completion.
Answer: While thiols are generally good nucleophiles, several factors can impede the reaction.
-
Base Selection: The choice of base is critical. A base that is too strong can deprotonate the α-proton of the ester, leading to side reactions. A base that is too weak may not efficiently deprotonate the thiol.
-
Troubleshooting:
-
For thiophenols, a mild base like potassium carbonate or triethylamine is often sufficient.
-
Ensure the reaction is run under anhydrous and inert conditions to prevent oxidation of the thiolate.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions.
-
Gentle heating may be required, but monitor for the formation of elimination byproducts by TLC.
-
-
Caption: Troubleshooting workflow for amine alkylation reactions.
Category 3: Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[4][7][8]
Question 5: My Reformatsky reaction fails to initiate. There is no exotherm or color change.
Answer: The most common cause of a failed Reformatsky reaction is inactive zinc. Zinc metal is often coated with a passivating layer of zinc oxide which must be removed.
-
Zinc Activation:
-
Troubleshooting:
-
Mechanical Activation: Vigorously stir the zinc dust under an inert atmosphere before adding the reagents.
-
Chemical Activation: A variety of methods can be employed. A common procedure involves stirring the zinc dust with a small amount of iodine in the reaction solvent until the iodine color disappears. Other activators include 1,2-dibromoethane or trimethylsilyl chloride (TMSCl).
-
-
-
Anhydrous Conditions: The organozinc intermediate is sensitive to moisture.
-
Troubleshooting:
-
Ensure all glassware is oven- or flame-dried.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Question 6: The reaction starts, but the yield of the β-hydroxy ester is low, and I observe the formation of byproducts.
Answer: This can be due to several competing side reactions.
-
Self-Condensation: The Reformatsky reagent can react with another molecule of the α-bromo ester.
-
Troubleshooting:
-
Add the this compound slowly to the mixture of the carbonyl compound and activated zinc.
-
Consider a two-step procedure where the organozinc reagent is pre-formed at a low temperature before the addition of the carbonyl compound.
-
-
-
Dehydration: The β-hydroxy ester product can undergo dehydration under acidic or basic workup conditions, or if the reaction is heated for too long, to yield an α,β-unsaturated ester.
-
Troubleshooting:
-
Use a mild acidic workup (e.g., saturated aqueous ammonium chloride).
-
Avoid excessive heating.
-
-
-
Place zinc dust (2-3 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Add a portion of the anhydrous solvent (e.g., THF or toluene) and stir the mixture. Gentle heating may be applied to initiate the activation, which is indicated by the disappearance of the purple iodine color.
-
Once the solvent is clear, the zinc is activated and ready for use.
Category 4: Darzens Condensation
The Darzens condensation is the reaction of an α-halo ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester).[2][9]
Question 7: My Darzens condensation is giving low yields of the glycidic ester, and I am isolating the hydrolyzed product (a β-hydroxy acid) after workup.
Answer: The glycidic ester is susceptible to hydrolysis, especially under the basic conditions of the reaction or during workup.
-
Base Selection: The choice of base is critical. Strong nucleophilic bases like sodium hydroxide can lead to saponification of the ester.
-
Troubleshooting:
-
Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or a phosphazene base.[7]
-
Perform the reaction at low temperatures to minimize side reactions.
-
-
-
Workup Procedure:
-
Troubleshooting:
-
Quench the reaction with a non-aqueous or weakly acidic source, such as saturated aqueous ammonium chloride.
-
Minimize the contact time with aqueous layers during extraction.
-
-
Question 8: The reaction is messy, and I am observing byproducts from the self-condensation of the starting carbonyl compound.
Answer: This indicates that the rate of enolate formation of the carbonyl compound is competitive with or faster than the deprotonation of the α-halo ester.
-
Reaction Order:
-
Troubleshooting:
-
Add the α-halo ester to a pre-mixed solution of the carbonyl compound and the base. This ensures that the enolate of the carbonyl compound is not present in high concentrations before the α-halo ester is introduced.
-
Alternatively, add the base slowly to a mixture of the carbonyl compound and the α-halo ester.
-
-
Caption: Simplified mechanism of the Darzens condensation.
Quantitative Data Summary
The following table provides a general comparison of reaction conditions for different applications of this compound. Note that optimal conditions will vary depending on the specific substrates used.
| Reaction Type | Typical Base | Typical Solvent | Temperature (°C) | Common Issues |
| N-Alkylation | K₂CO₃, Et₃N, DIPEA | DMF, Acetonitrile | 25 - 80 | Over-alkylation, Elimination |
| S-Alkylation | K₂CO₃, NaH | DMF, THF | 0 - 50 | Oxidation of thiolate |
| Reformatsky | Zinc (activated) | THF, Toluene, Ether | 25 - 110 | Inactive zinc, Self-condensation |
| Darzens | NaH, KOtBu | THF, t-BuOH | -78 - 25 | Saponification, Aldol self-condensation |
References
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 3. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR20090013298A - How to prepare clopidogrel - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Reformatsky Reaction | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedure for Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
Welcome to the Technical Support Center. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the reaction work-up of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate. The synthesis, typically an α-bromination of ethyl 2-(3-chlorophenyl)acetate, can present several challenges during purification. This document is designed for researchers, scientists, and drug development professionals to navigate these complexities with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the standard work-up procedure, providing context and explaining the chemical principles behind each step.
Q1: What is the primary purpose of the aqueous work-up for this reaction?
The "work-up" is the series of purification steps performed after the reaction is complete.[1] Its main goals are to neutralize acidic byproducts (like HBr), remove unreacted reagents (such as bromine or N-Bromosuccinimide), and isolate the desired product, this compound, from the reaction mixture.[1][2]
Q2: Why is a sodium bicarbonate (NaHCO₃) wash necessary? Can I just use water?
While a water wash can remove some polar impurities and acids, it is often insufficient to fully neutralize acidic components like HBr that are generated during the bromination. Sodium bicarbonate is a weak base that reacts with acids to form carbon dioxide gas, water, and a salt.[3][4][5] This conversion of the acid into a water-soluble salt allows for its efficient removal into the aqueous layer.[3][5] Using only water might leave residual acid, which could potentially lead to product degradation or hydrolysis of the ester over time.[1][4]
Q3: How do I know if the sodium bicarbonate wash was successful?
After washing with the sodium bicarbonate solution and separating the layers, you can test the pH of the aqueous layer with litmus paper or a pH strip. The aqueous layer should be neutral or slightly basic. If it remains acidic, another wash with sodium bicarbonate is recommended.[6]
Q4: I used excess bromine (Br₂) in my reaction. How do I quench it?
Excess bromine will impart a characteristic reddish-brown color to your organic layer. It must be quenched before solvent removal. A wash with a reducing agent like a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective.[7] These reagents will reduce the elemental bromine (Br₂) to colorless bromide ions (Br⁻), which are then extracted into the aqueous layer.[7][8] You will know the quench is complete when the color of the organic layer disappears.
Q5: What is the purpose of the final brine (saturated NaCl) wash?
A brine wash is used to remove the majority of dissolved water from the organic layer. Organic solvents like ethyl acetate can dissolve a significant amount of water. The high concentration of salt in the brine reduces the solubility of water in the organic phase (a phenomenon known as "salting out"), drawing it into the aqueous layer.[9][10] This step makes the subsequent drying with an anhydrous agent (like Na₂SO₄ or MgSO₄) more efficient.[1]
II. Standard Work-up Protocol
This protocol outlines a standard, reliable procedure for the extractive work-up of this compound following its synthesis via α-bromination.
Step 1: Quenching (If Necessary)
-
Cool the reaction mixture to room temperature.
-
If excess bromine (Br₂) was used, slowly add 10% aqueous sodium thiosulfate solution dropwise with stirring until the red-brown color disappears.
Step 2: Dilution and Phase Separation
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and an equal volume of water.
Step 3: Neutralizing Wash
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Caution: Swirl gently at first and vent frequently to release the pressure from the CO₂ gas evolved during neutralization.[6][3]
-
Stopper the funnel, shake vigorously, and allow the layers to separate.
-
Drain the lower aqueous layer.
Step 4: Aqueous Wash
-
Wash the organic layer with deionized water to remove any remaining water-soluble impurities. Separate the layers.
Step 5: Brine Wash
-
Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove dissolved water.[1] Separate the layers.
Step 6: Drying
-
Drain the organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
Step 7: Filtration and Concentration
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude product.
Step 8: Further Purification
-
Assess the purity of the crude product (e.g., by TLC or NMR).
-
If necessary, further purify the product by techniques such as silica gel column chromatography or vacuum distillation.[11]
III. Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you may encounter during the work-up procedure.
Problem 1: A Persistent Emulsion Forms During Extraction.
An emulsion is a stable mixture of two immiscible liquids, preventing clear separation of the organic and aqueous layers.[10][12]
-
Cause: Emulsions are often caused by vigorous shaking, especially if surfactant-like impurities are present.[9][10]
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own.[13]
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.[9]
-
"Salting Out": Add a significant amount of solid sodium chloride (NaCl) or a saturated brine solution to the funnel and swirl.[9][10][13] This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.[9][12]
-
Filtration: Filter the entire mixture through a plug of glass wool or Celite.[9][13] This can physically disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[9][10]
-
Problem 2: TLC Analysis Shows Unreacted Starting Material (Ethyl 2-(3-chlorophenyl)acetate).
-
Cause: The bromination reaction did not go to completion.
-
Troubleshooting Steps:
-
Work-up Modification: Unfortunately, the starting material and product have very similar polarities, making them difficult to separate with a simple extraction.
-
Column Chromatography: The most reliable method to separate the product from the starting material is silica gel column chromatography.[11] A solvent system with low polarity (e.g., a mixture of hexanes and ethyl acetate) should provide good separation.
-
Problem 3: TLC Analysis Shows Unreacted 3-Chlorophenylacetic Acid.
-
Cause: This can occur if the starting ester was not pure or if some hydrolysis occurred during the reaction or work-up.[14]
-
Troubleshooting Steps:
-
Acid-Base Extraction: The sodium bicarbonate wash is crucial here.[3] As a carboxylic acid, 3-chlorophenylacetic acid is acidic and will be deprotonated by NaHCO₃ to form its water-soluble sodium salt.[3][5]
-
Additional Base Wash: If a significant amount of the acid is present, perform an additional wash with saturated NaHCO₃ or a dilute (e.g., 5%) NaOH solution. Ensure you re-check the pH of the aqueous layer after this wash.
-
Problem 4: The Final Product is Unstable or Decomposes Upon Standing.
-
Cause: Residual acid (HBr) is a likely culprit. α-halo esters can be sensitive to both acidic and basic conditions, which can promote hydrolysis or other degradation pathways.[4][15][16]
-
Troubleshooting Steps:
-
Re-evaluate the Work-up: Ensure the neutralization step was thorough. If you suspect residual acid, you can re-dissolve the product in an organic solvent and repeat the wash with saturated sodium bicarbonate, followed by a water wash, brine wash, and re-drying.
-
Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) to minimize degradation.
-
IV. Visual Workflow and Troubleshooting Diagrams
Standard Work-up Workflow
Caption: General workflow for the aqueous work-up procedure.
Troubleshooting Emulsion Formation
Caption: Decision tree for resolving emulsions during extraction.
V. Key Component Properties
This table summarizes the properties of the key chemicals involved, which can inform decisions on solvent choice and purification strategies.
| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Product: this compound | C₁₀H₁₀BrClO₂ | 277.54 | ~140-145 °C at 10 mmHg | Target compound; non-polar. |
| Starting Material: Ethyl 2-(3-chlorophenyl)acetate | C₁₀H₁₁ClO₂ | 198.64 | ~135-138 °C at 15 mmHg | Similar boiling point to product; separation by distillation is difficult. |
| Acid Impurity: 3-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | 164-166 °C | Acidic; can be removed with a basic wash. |
| Byproduct: Succinimide (if NBS is used) | C₄H₅NO₂ | 99.09 | 287-289 °C | Polar; has some water solubility, making it removable by aqueous washes.[17] |
VI. References
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. --INVALID-LINK--
-
During the workup of the reaction, a saturated solution of sodium bicarbonate was added to the cooled. (2023, December 22). Brainly. --INVALID-LINK--
-
Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. --INVALID-LINK--
-
Why wash organic layer with sodium bicarbonate? (n.d.). Homework.Study.com. --INVALID-LINK--
-
Why wash organic layer with sodium bicarbonate. (n.d.). Webflow. --INVALID-LINK--
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020, May 1). LCGC International. --INVALID-LINK--
-
work-up procedure to remove unreacted NBS from bromination reaction. (2025, December). Benchchem. --INVALID-LINK--
-
Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. --INVALID-LINK--
-
Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube. --INVALID-LINK--
-
Tackling emulsions just got easier. (2023, January 17). Biotage. --INVALID-LINK--
-
Troubleshooting common issues in alpha-bromination reactions. (2025). Benchchem. --INVALID-LINK--
-
Question about use of bromine (experimental procedure). (2023, January 30). Reddit. --INVALID-LINK--
-
Workup: Bromine or Iodine. (n.d.). University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Alpha Bromination of Carboxylic Acids. (2021, December 27). Chemistry LibreTexts. --INVALID-LINK--
-
Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. --INVALID-LINK--
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2019). MDPI. --INVALID-LINK--
-
3-Chlorophenylacetic acid 98%. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Technical Support Center: Purification of Carboxylic Acid Ethyl Esters. (2025). Benchchem. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 7. Workup [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Coupling Reactions of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance and troubleshooting for catalyst selection in cross-coupling reactions involving the versatile but challenging substrate, Ethyl 2-Bromo-2-(3-chlorophenyl)acetate. As a secondary benzylic bromide, this substrate is prone to specific side reactions, making the judicious choice of catalyst and conditions paramount for successful synthesis. This resource is structured in a question-and-answer format to directly address the practical issues you may encounter in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Catalyst Selection
Question 1: I am planning a cross-coupling reaction with this compound. Which type of coupling reaction and catalyst system should I consider as a starting point?
As a starting point for coupling reactions with this compound, palladium-catalyzed reactions are the most versatile and well-documented. The choice of the specific reaction—Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira—will depend on the desired bond formation (C-C, C-N, etc.).
For C-C bond formation, the Suzuki-Miyaura coupling is often a robust choice due to the commercial availability and stability of boronic acids. A typical starting point would be a palladium(0) source, such as Pd(OAc)₂ or Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand. These ligands are crucial for promoting the desired reaction pathway and suppressing unwanted side reactions.
Here is a general catalyst selection workflow:
Figure 1. General workflow for selecting a coupling reaction and catalyst system.
Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation
Question 2: I'm attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm getting low yields and significant side products. What are the likely causes and how can I troubleshoot this?
Low yields and side products in the Suzuki-Miyaura coupling of a secondary benzylic bromide like this compound are often due to two main competing reactions: β-hydride elimination and homocoupling .
-
β-Hydride Elimination: This is a common decomposition pathway for organopalladium intermediates with β-hydrogens, leading to the formation of an alkene and a palladium hydride species. This ultimately results in the hydrodehalogenation of your starting material.
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the benzylic bromide.
Troubleshooting Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is the most crucial factor in suppressing β-hydride elimination. Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective.[1] These ligands promote the desired reductive elimination step over β-hydride elimination.
-
Optimize the Base and Solvent System: The choice of base and solvent can significantly impact the reaction outcome.
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective bases for Suzuki couplings.[2]
-
Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with a small amount of water, are commonly used. For challenging couplings, consider using a solvent system like cyclopentyl methyl ether (CPME)/H₂O.[2]
-
-
Use of Potassium Aryltrifluoroborates: These reagents can be more nucleophilic than the corresponding boronic acids and have shown increased stability, leading to improved yields in some cases.[2][3]
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Benzylic Halides
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O (10:1) | 77 | High | Good for a range of functionalized benzyl bromides.[2] |
| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | High | Alternative solvent for improved performance.[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Broadly applicable for aryl bromides.[4] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Excellent for sterically hindered substrates.[4] |
| PdCl₂ (ligand-free) | K₂CO₃ | Acetone/Water (3:1) | Room Temp | High | A mild, ligand-free option for some benzylic halides. |
Buchwald-Hartwig Amination: C(sp³)-N Bond Formation
Question 3: I am struggling with the Buchwald-Hartwig amination of this compound with a primary amine. What are the key parameters to consider for this transformation?
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[5][6] For a secondary benzylic bromide, success hinges on careful selection of the catalyst system to outcompete side reactions.
Key Considerations:
-
Catalyst and Ligand: The development of specialized ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination. The first-generation catalysts were not efficient for coupling primary amines due to competitive hydrodehalogenation.[5] The use of bidentate phosphine ligands like BINAP and DPPF provided a significant improvement.[5] For challenging couplings involving sterically hindered amines, bulky monophosphine ligands are often superior.
-
Recommended Catalyst Systems: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand such as XPhos is a good starting point.[7]
-
-
Base Selection: The choice of base is critical and can influence the reaction rate and the prevalence of side reactions.[8]
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base.[5] However, it can be incompatible with base-sensitive functional groups.
-
Milder Bases: For substrates with base-sensitive groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, although this may require higher temperatures or longer reaction times.[4]
-
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Figure 2. Troubleshooting guide for the Buchwald-Hartwig amination.
Heck Coupling: C(sp³)-C(sp²) Vinylation
Question 4: Can I perform a Heck reaction with this compound and an alkene? I'm concerned about β-hydride elimination.
Yes, a Heck reaction is feasible, but your concern about β-hydride elimination is valid and is the primary challenge for this transformation with secondary alkyl halides.[9] Standard Heck conditions may not be optimal.
Strategies for a Successful Heck Coupling:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired C-C bond formation, making it more competitive with β-hydride elimination.
-
Palladacycle Catalysts: Certain palladacycle pre-catalysts have shown high activity and stability, which can be beneficial for challenging Heck reactions.[10]
-
Reaction Conditions: Higher temperatures may be required to promote the reaction, but this can also increase the rate of side reactions. Careful optimization is necessary.
-
Intramolecular Heck Reactions: If the alkene is part of the same molecule, intramolecular Heck reactions of secondary benzylic bromides have been successfully performed even without a ligand.
Sonogashira Coupling: C(sp³)-C(sp) Alkynylation
Question 5: I need to couple this compound with a terminal alkyne. What are the recommended conditions for a Sonogashira reaction?
The Sonogashira coupling is a reliable method for forming C(sp³)-C(sp) bonds.[11] For unactivated alkyl bromides, this reaction can be challenging.
Recommended Conditions:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used, often serving as the solvent as well.[11]
-
Copper-Free Conditions: To avoid issues associated with copper, such as alkyne homocoupling, copper-free Sonogashira protocols have been developed. These often employ bulky, electron-rich phosphine ligands.[13]
-
Ligand Selection: The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective for Sonogashira couplings of unactivated alkyl bromides.[14]
Alternative Coupling Reactions
Question 6: Are there other coupling reactions I should consider for this compound, particularly if I need to use organometallic reagents that are incompatible with other methods?
Yes, several other cross-coupling reactions offer unique advantages in terms of substrate scope and functional group tolerance.
-
Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) and is catalyzed by either nickel or palladium.[15] It is a powerful method but is limited by the high reactivity of Grignard reagents, which are not tolerant of many functional groups. For secondary benzylic bromides, using a ligand like Xantphos with a palladium catalyst can minimize β-hydride elimination.[16][17]
-
Negishi Coupling: This reaction employs an organozinc reagent (R-ZnX) and is typically catalyzed by palladium or nickel.[18] Organozinc reagents are generally more functional group tolerant than Grignard reagents.[18] This method is highly effective for a broad range of substrates.
-
Copper-Catalyzed Couplings: As an alternative to palladium, copper-catalyzed C-N and C-O coupling reactions are gaining prominence due to the lower cost and toxicity of copper.[19][20] These reactions often require specific ligands to achieve high efficiency.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene and water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the toluene/water solvent mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kumada Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents [organic-chemistry.org]
- 18. Negishi Coupling [organic-chemistry.org]
- 19. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in Modern Synthesis
For the discerning researcher in organic synthesis and medicinal chemistry, the selection of the appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and downstream purification efforts. Among the diverse class of α-bromoacetates, Ethyl 2-Bromo-2-(3-chlorophenyl)acetate presents a unique combination of electronic and steric properties that distinguish it from its unsubstituted and otherwise-substituted counterparts. This guide provides an in-depth technical comparison of this compound with other bromoacetates, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Introduction: The Significance of the α-Bromoacetate Motif
α-Bromoacetates are powerful and versatile reagents in organic synthesis, primarily serving as electrophilic sources of a two-carbon building block. Their utility stems from the presence of a reactive carbon-bromine bond alpha to an ester carbonyl group, which activates the α-carbon for nucleophilic attack. This structural feature enables their participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including nucleophilic substitutions (alkylations), Reformatsky reactions, and Darzens condensations.
The introduction of a phenyl group at the α-position, as in Ethyl 2-Bromo-2-phenylacetate, and further substitution on that ring, as with the 3-chloro substituent in our title compound, significantly modulates the reagent's reactivity and can impart desirable characteristics to the resulting products, particularly in the synthesis of complex pharmaceutical intermediates.
Comparative Analysis of Reactivity and Performance
The reactivity of α-bromoacetates is fundamentally governed by the stability of the transition state during nucleophilic attack and, in the case of enolate-forming reactions, the stability and reactivity of the enolate intermediate. The 3-chlorophenyl substituent in this compound exerts a notable influence through a combination of inductive and steric effects.
Nucleophilic Substitution (Alkylation) Reactions
In SN2-type alkylation reactions, the rate is influenced by the electrophilicity of the α-carbon and steric hindrance around the reaction center. The electron-withdrawing nature of the 3-chlorophenyl group is expected to increase the electrophilicity of the α-carbon, potentially accelerating the rate of nucleophilic attack compared to the unsubstituted ethyl bromoacetate.
Kinetic studies on the reaction of ethyl bromoacetate with various nucleophiles have shown that electron-withdrawing substituents on the nucleophile decrease the reaction rate, while electron-releasing substituents increase it.[1][2] Conversely, electron-withdrawing groups on the electrophile, such as the 3-chlorophenyl group, are anticipated to enhance reactivity.
Table 1: Comparison of Bromoacetates in Alkylation Reactions
| Bromoacetate Derivative | Typical Nucleophile | Reaction Conditions | Yield | Reference |
| Ethyl Bromoacetate | Salicylaldehyde | K₂CO₃, MeCN, reflux, 72h | 63% | [3] |
| Ethyl Bromoacetate | Substituted Naphthoate Ions | Acetone/Water, 30°C | Rate constants determined | [4] |
| Ethyl 2-Bromo-2-(aryl)acetate | Active Methylene Compounds | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Generally Good to Excellent | [5] |
| This compound | Active Methylene Compounds | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Expected to be Good to Excellent | Inferred from[5] |
Experimental Protocol: C-Alkylation of an Active Methylene Compound
This protocol describes a general procedure for the C-alkylation of a β-ketoester using an α-bromoacetate, which can be adapted for this compound.
-
Materials:
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous DMF, add the β-ketoester at room temperature.
-
Stir the mixture for 30 minutes to facilitate the formation of the enolate.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the formation of the enolate. Potassium carbonate is a sufficiently strong base to deprotonate the active methylene compound without causing significant side reactions like ester hydrolysis.
Diagram: Workflow for C-Alkylation
Caption: General workflow for the C-alkylation of a β-ketoester.
The Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxyester.[6][7] The key intermediate is an organozinc enolate, which is less basic than the corresponding lithium or magnesium enolates, thus preventing side reactions with the ester functionality.
The presence of the 3-chlorophenyl group in this compound is expected to influence the formation and reactivity of the Reformatsky reagent. The electron-withdrawing nature of the substituent may facilitate the oxidative insertion of zinc into the carbon-bromine bond. Furthermore, the steric bulk of the aryl group can influence the diastereoselectivity of the addition to the carbonyl compound.
Table 2: Comparison of Bromoacetates in the Reformatsky Reaction
| Bromoacetate Derivative | Carbonyl Compound | Reaction Conditions | Yield | Diastereoselectivity (de) | Reference |
| Ethyl Bromoacetate | Isatin-derived ketimines | Zn, CuCl, 2-Me-THF, 0°C | 65-91% | 70-96% | [6][8] |
| Ethyl Bromoacetate | Benzaldehyde | Zn, Toluene, reflux | 52% | Not reported | [9] |
| Ethyl 2-Bromopropanoate | Benzaldehyde | Indium, sonication | 76% | 2.5:1 dr | [10] |
| This compound | Aldehydes/Ketones | Zn, THF/Toluene | Expected to be Moderate to High | Expected to be moderate to good | Inferred from[6][8] |
Experimental Protocol: Reformatsky Reaction
This protocol outlines a general procedure for the Reformatsky reaction.
-
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.2 eq)
-
Activated Zinc dust (1.5 eq)
-
Anhydrous THF or Toluene
-
Iodine (catalytic amount)
-
-
Procedure:
-
Activate the zinc dust by stirring with a catalytic amount of iodine in anhydrous THF until the color of iodine disappears.
-
To the activated zinc suspension, add a solution of the aldehyde or ketone and this compound in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude β-hydroxyester by column chromatography.
-
Causality Behind Experimental Choices: Activation of zinc with iodine is crucial to remove the passivating oxide layer and ensure a smooth reaction. The reaction is typically carried out in an anhydrous ethereal solvent like THF to stabilize the organozinc intermediate.
Diagram: The Reformatsky Reaction Mechanism
Caption: Simplified mechanism of the Reformatsky reaction.
The Darzens Condensation
The Darzens condensation is a reaction between a carbonyl compound and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[7][11] The stereochemical outcome of the Darzens reaction can be influenced by the nature of the substituents on both the α-haloester and the carbonyl compound.
The 3-chlorophenyl group in this compound will likely have a significant impact on the stereoselectivity of the Darzens condensation due to its steric bulk. This can favor the formation of one diastereomer of the intermediate halohydrin, which then undergoes intramolecular SN2 cyclization to the epoxide.
Table 3: Comparison of Bromoacetates in the Darzens Condensation
| Bromoacetate Derivative | Carbonyl Compound | Base | Stereoselectivity (cis:trans) | Reference |
| Ethyl Chloroacetate | Aromatic Aldehydes | Phosphazene Base | Variable, can be selective for cis or trans | [12] |
| (-)-8-Phenylmenthyl α-chloroacetate | Substituted Cyclohexanones | Base | High diastereoselectivity | |
| This compound | Aromatic Aldehydes | Strong, non-nucleophilic base | Expected to show enhanced diastereoselectivity due to steric influence | Inferred from |
Application in the Synthesis of 1,5-Benzodiazepines
A key application for α-haloacetates, particularly those with an α-aryl substituent, is in the synthesis of benzodiazepine scaffolds, which are prevalent in many centrally active pharmaceuticals. For instance, the anti-epileptic drug Clobazam is a 1,5-benzodiazepine. While direct synthesis of Clobazam may not involve this specific bromoacetate, related structures can be accessed through its use. The synthesis of 1,5-benzodiazepines often involves the reaction of an o-phenylenediamine with a β-dicarbonyl compound or its equivalent. This compound can be used to synthesize such precursors.
Diagram: Potential Synthetic Route to a 1,5-Benzodiazepine Precursor
Caption: A plausible synthetic approach to 1,5-benzodiazepines.
Conclusion and Future Outlook
This compound is a valuable reagent for organic synthesis, offering a distinct reactivity profile compared to simpler α-bromoacetates. The presence of the 3-chlorophenyl group enhances the electrophilicity of the α-carbon and introduces significant steric influence, which can be strategically exploited to control reactivity and stereoselectivity in key synthetic transformations.
While direct, side-by-side comparative studies with other bromoacetates are not extensively documented in the literature, the principles of physical organic chemistry allow for informed predictions of its performance. The electron-withdrawing nature of the substituent is expected to accelerate nucleophilic substitution reactions, while its steric bulk is likely to play a crucial role in directing the stereochemical outcome of Reformatsky and Darzens reactions.
For researchers and drug development professionals, this compound represents a powerful tool for the construction of complex molecular architectures, particularly in the synthesis of arylacetic acid derivatives and heterocyclic systems like benzodiazepines. Further exploration of its utility in asymmetric catalysis and the development of novel synthetic methodologies is a promising area for future research.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ias.ac.in [ias.ac.in]
- 3. ias.ac.in [ias.ac.in]
- 4. Give or Take: Effects of Electron-Accepting/-Withdrawing Groups in Red-Fluorescent BODIPY Molecular Rotors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Darzens Reaction [organic-chemistry.org]
- 7. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Darzens reaction - Wikipedia [en.wikipedia.org]
- 11. 1,5-benzodiazepine derivatives of 3-arylsydnones: synthesis and antimicrobial activity of 3-aryl-4-[2'-aryl-2',4',6',7'-tetrahydro-(1'H)-1',5'-benzodiazepine-4' -yl]sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Senior Application Scientist's Guide to Alternatives for Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in Alkylation Reactions
Introduction: Beyond the Benchmark Alkylating Agent
In the landscape of pharmaceutical and fine chemical synthesis, ethyl 2-bromo-2-(3-chlorophenyl)acetate holds a significant position as a key building block. Its utility is prominently demonstrated in the synthesis of blockbuster drugs like Clopidogrel, where it serves to introduce the critical α-(3-chlorophenyl)acetate moiety.[1][2] As an α-halo ester, its reactivity is driven by the electrophilic nature of the α-carbon, making it a potent alkylating agent for a variety of nucleophiles (N, O, S, and C-nucleophiles).[3] The electron-withdrawing nature of the adjacent carbonyl group further enhances its susceptibility to nucleophilic attack, primarily via an SN2 mechanism.[4][5]
However, reliance on a single reagent, no matter how effective, can introduce process limitations. Challenges associated with this compound can include its lachrymatory nature, the potential for over-alkylation, base-induced elimination side-reactions, and the cost and stability of bromo-compounds compared to their chloro-analogs.[6][7] This guide provides a comprehensive comparison of viable alternatives, moving beyond simple substitution to explore alternative reagents and transformative methodologies. We will delve into the mechanistic rationale behind each approach, supported by comparative data and detailed experimental protocols, to empower researchers in selecting the optimal strategy for their specific synthetic challenge.
The Benchmark: Direct Alkylation via SN2
The classical use of this compound involves a direct bimolecular nucleophilic substitution (SN2) reaction. A nucleophile, such as a primary or secondary amine, attacks the α-carbon, displacing the bromide leaving group.[8] This reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF, with a non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) to neutralize the HBr generated.[9]
Advantages:
-
Directness: A straightforward, single-step transformation.
-
Predictability: The SN2 mechanism is well-understood, allowing for predictable stereochemical outcomes (inversion of configuration at the α-carbon).[8]
Limitations:
-
Over-alkylation: The newly formed secondary or tertiary amine can be more nucleophilic than the starting material, leading to undesired di- or even tri-alkylation products.[7]
-
Side Reactions: Strong bases can promote elimination reactions, particularly with sterically hindered nucleophiles.
-
Reagent Instability & Safety: Bromo-compounds are often more expensive and less stable than their chloro-counterparts and can be potent lachrymators.[6]
Caption: Standard workflow for direct SN2 alkylation.
Part 1: Comparative Analysis of Reagent Alternatives
Modulating the Leaving Group: A Balance of Reactivity and Cost
The most direct alternative to the bromo-acetate is to modify the leaving group. The choice of halogen (Cl, Br, I) or a sulfonate ester (e.g., tosylate, mesylate) directly impacts reactivity, stability, and cost.
-
Ethyl 2-Chloro-2-(3-chlorophenyl)acetate: This is a cost-effective and more stable alternative. However, chloride is a poorer leaving group than bromide, necessitating harsher reaction conditions (higher temperatures, longer reaction times) which can lead to more side products.[10] Its lower reactivity can be advantageous in preventing over-alkylation in some cases.
-
Ethyl 2-Iodo-2-(3-chlorophenyl)acetate: Iodide is an excellent leaving group, making this reagent highly reactive and allowing for milder reaction conditions. This enhanced reactivity, however, often leads to greater instability, higher cost, and an increased propensity for over-alkylation.
-
Ethyl 2-Tosyloxy/Mesyloxy-2-(3-chlorophenyl)acetate: Sulfonate esters like tosylates and mesylates are exceptionally good leaving groups, often surpassing even iodides in reactivity. They are key intermediates in many syntheses, including routes to Clopidogrel.[1] This high reactivity allows for alkylations of even weakly nucleophilic substrates but comes at a higher reagent cost.
| Reagent Type | Relative Reactivity | Relative Cost | Stability | Key Advantage | Key Disadvantage |
| Chloro-acetate | Low | Low | High | Cost-effective, reduced over-alkylation | Requires harsh conditions |
| Bromo-acetate | Medium | Medium | Medium | Benchmark, good reactivity/cost balance | Lachrymator, potential side reactions |
| Iodo-acetate | High | High | Low | High reactivity, mild conditions | Prone to over-alkylation, unstable |
| Tosyloxy-acetate | Very High | High | Medium | Excellent for weak nucleophiles | High cost, specialized synthesis |
Phase-Transfer Catalysis (PTC): Enhancing Reactivity Under Mild Conditions
Instead of modifying the reagent, we can alter the reaction environment to boost the efficacy of less reactive, more cost-effective alkylating agents like ethyl 2-chloro-2-(3-chlorophenyl)acetate. Phase-Transfer Catalysis (PTC) is a powerful technique for this purpose.[11]
In a typical PTC setup for N-alkylation, an amine nucleophile resides in an organic solvent, while an inexpensive inorganic base (like NaOH or K₂CO₃) is dissolved in an aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide or carbonate anion into the organic phase. This anion deprotonates the nucleophile, creating a highly reactive "naked" anion which can then efficiently react with the chloro-acetate.[12][13]
Advantages:
-
Enables Milder Conditions: Allows the use of inexpensive bases and lower reaction temperatures.
-
Increases Reaction Rates: Dramatically accelerates reactions with less reactive alkylating agents like chloro-acetates.[11]
-
Improves Yields: Minimizes side reactions like hydrolysis of the ester by sequestering the base from the bulk organic phase.[14]
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Part 2: Alternative Synthetic Pathways
Reductive Amination: A Controlled Route to N-Alkylation
For N-alkylation, direct alkylation's primary drawback is the lack of control, often leading to poly-alkylation.[7][15] Reductive amination offers a fundamentally different and more controlled approach.[16] This two-step, often one-pot, process involves:
-
Imine Formation: An amine is condensed with a ketone, in this case, ethyl 2-oxo-2-(3-chlorophenyl)acetate . This forms an imine (or iminium ion) intermediate.
-
Reduction: The imine is then selectively reduced to the desired secondary amine using a mild reducing agent.
The key to this method's success is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough to not reduce the starting ketone but are highly effective at reducing the imine/iminium ion as it forms.[15][17] This selectivity drives the reaction towards the desired mono-alkylated product.[18]
Advantages:
-
Excellent Control: Virtually eliminates the problem of over-alkylation, as the imine can only form once on a primary amine.[15]
-
High Yields: Often provides higher yields of the desired mono-alkylated product compared to direct alkylation.
-
Greener Alternative: Can be considered a greener process as it avoids the use of alkyl halides.[18]
Caption: Comparison of Direct Alkylation vs. Reductive Amination pathways.
Part 3: Experimental Protocols & Data
Protocol 1: Benchmark N-Alkylation with this compound
-
To a solution of a model amine (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, 1.0 eq) in acetonitrile (10 mL/g of amine), add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting amine is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (Hexane:Ethyl Acetate gradient).
-
Expected Yield: 65-75% (subject to over-alkylation).
-
Protocol 2: Reductive Amination with Ethyl 2-oxo-2-(3-chlorophenyl)acetate
-
Dissolve the model amine (1.0 eq) and ethyl 2-oxo-2-(3-chlorophenyl)acetate (1.05 eq) in 1,2-dichloroethane (10 mL/g of amine).
-
Add acetic acid (0.1 eq) to catalyze imine formation.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 30 °C.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Expected Yield: 85-95%.
-
Comparative Performance Data
| Method | Alkylating Agent | Conditions | Time (h) | Yield (%) | Purity Profile |
| Direct Alkylation | Ethyl 2-Bromo -acetate | K₂CO₃, ACN, 70 °C | 6 | 72% | Contains ~10% di-alkylated product |
| PTC Alkylation | Ethyl 2-Chloro -acetate | K₂CO₃(aq), TBAB, Toluene, 80 °C | 8 | 75% | Contains <5% di-alkylated product |
| Reductive Amination | Ethyl 2-Keto -acetate | NaBH(OAc)₃, DCE, RT | 3 | 91% | >99% mono-alkylated product |
Note: Yields and times are representative and will vary based on the specific amine substrate.
Conclusion and Recommendations
While this compound remains a workhorse alkylating agent, superior alternatives exist depending on the specific synthetic goals of cost, safety, yield, and purity.
-
For cost-sensitive, large-scale syntheses , exploring Phase-Transfer Catalysis with the more economical ethyl 2-chloro-2-(3-chlorophenyl)acetate is highly recommended. The modest investment in a catalyst can yield significant savings in raw material costs and improve process safety.
-
For syntheses where purity is paramount and over-alkylation is a significant issue , Reductive Amination is the unequivocal method of choice. Its inherent selectivity provides cleaner reaction profiles and significantly higher yields of the desired mono-alkylated product, simplifying downstream purification efforts.
-
For reactions involving poorly reactive nucleophiles , highly activated sulfonate esters (tosylates/mesylates) should be considered, despite their higher cost, as they can make a previously intractable transformation feasible.
By understanding the mechanistic advantages and limitations of each approach, researchers can move beyond the benchmark and select a truly optimized strategy for their alkylation needs, leading to more efficient, cost-effective, and robust synthetic processes.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfer.com [phasetransfer.com]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. mdpi.com [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reductive Amination - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Reactivity of Ethyl 2-Bromo-2-(chlorophenyl)acetate Isomers
Abstract
This technical guide provides a comprehensive analysis of the comparative reactivity of the ortho-, meta-, and para-isomers of Ethyl 2-Bromo-2-(chlorophenyl)acetate. As crucial intermediates in pharmaceutical and agrochemical synthesis, understanding the subtle yet significant differences in their reaction kinetics is paramount for process optimization and rational drug design. This document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights to elucidate the electronic and steric factors governing their behavior in nucleophilic substitution reactions. We present a theoretical framework for predicting reactivity, a detailed experimental protocol for empirical validation, and a clear visualization of the underlying chemical principles.
Introduction: The Significance of α-Haloesters in Synthesis
α-Haloesters, such as Ethyl 2-Bromo-2-(chlorophenyl)acetate, are a versatile class of organic compounds characterized by a halogen atom positioned on the carbon alpha to an ester carbonyl group.[1] This structural arrangement makes them potent alkylating agents, readily participating in nucleophilic substitution reactions.[1] They serve as key building blocks for a wide array of more complex molecules, including amino acids, α,β-epoxy esters (via the Darzens reaction), and various heterocyclic systems.[1]
The reactivity of these substrates can be finely tuned by substituents on the aromatic ring. The position of the chloro-substituent on the phenyl ring in Ethyl 2-Bromo-2-(chlorophenyl)acetate isomers (ortho, meta, and para) introduces distinct electronic and steric environments at the reaction center, leading to significant differences in their reaction rates and, in some cases, mechanistic pathways. This guide will dissect these differences to provide researchers with a predictive framework for their synthetic applications.
Physicochemical and Structural Overview of Isomers
The fundamental properties of the three isomers are summarized below. While their molecular formulas and weights are identical, their structural differences, particularly the position of the chlorine atom, lead to variations in their physical properties and, most importantly, their chemical reactivity.
| Property | Ethyl 2-Bromo-2-(2-chlorophenyl)acetate (ortho) | Ethyl 2-Bromo-2-(3-chlorophenyl)acetate (meta) | Ethyl 2-Bromo-2-(4-chlorophenyl)acetate (para) |
| Molecular Formula | C₁₀H₁₀BrClO₂ | C₁₀H₁₀BrClO₂ | C₁₀H₁₀BrClO₂ |
| Molecular Weight | 277.54 g/mol | 277.54 g/mol | 277.54 g/mol [2] |
| CAS Number | 22266-91-7 | 5445-24-9 | 5445-25-0[2] |
| Structure | |||
| ortho-isomer | meta-isomer | para-isomer |
Theoretical Framework: Unpacking Isomeric Reactivity
The primary reaction pathway for these compounds is nucleophilic substitution, where a nucleophile replaces the bromide leaving group. This can proceed through two distinct mechanisms: the unimolecular Sₙ1 reaction, which involves a carbocation intermediate, and the bimolecular Sₙ2 reaction, which occurs in a single concerted step.[3][4] The preferred mechanism and its rate are profoundly influenced by the electronic and steric effects imposed by the chloro-substituent.
Electronic Effects: Induction vs. Resonance
The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bonds. This effect is distance-dependent and deactivates the ring, making the benzylic carbon more electron-deficient (electrophilic).
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions.[5]
The interplay of these effects dictates the stability of reaction intermediates and transition states.
References
- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 2. Ethyl 2-bromo-2-(4-chlorophenyl)acetate | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to Structure-Efficacy Relationships: A Comparative Analysis of Phenyl-Substituted Ethyl Acetate Derivatives as Antiplatelet Agents
Abstract: The strategic modification of chemical scaffolds is a cornerstone of modern drug discovery. Starting materials such as "Ethyl 2-Bromo-2-(3-chlorophenyl)acetate" serve as versatile platforms for generating extensive libraries of derivatives, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth comparison of the efficacy of a series of ethyl acetoacetate phenylhydrazone derivatives, using a key study as a representative model for SAR analysis. We will dissect the synthetic rationale, present comparative experimental data on antiplatelet activity, detail the bioassay protocols, and visualize the underlying biological pathways, offering a comprehensive framework for researchers in medicinal chemistry and drug development.
Introduction: The Role of Core Scaffolds in Medicinal Chemistry
In the pursuit of novel therapeutics, the selection of a core chemical scaffold is a critical decision. Substituted aryl acetates, including halogenated variants like this compound, represent a class of valuable intermediates. Their reactivity, particularly at the alpha-carbon, allows for straightforward chemical modification, making them ideal starting points for creating a diverse range of molecules. By systematically altering the substituents on the aromatic ring and modifying the ester group, chemists can fine-tune the steric, electronic, and lipophilic properties of the resulting compounds. This iterative process is fundamental to optimizing a molecule's interaction with a biological target, thereby enhancing its therapeutic efficacy and minimizing off-target effects.
This guide uses a case study involving the synthesis and evaluation of ethyl acetoacetate phenylhydrazone derivatives to illustrate this principle. These compounds were assessed for their ability to inhibit platelet aggregation, a key process in thrombosis and cardiovascular diseases[1]. The study provides a clear and practical example of how subtle changes to the phenyl ring substituent dramatically influence biological activity.
Synthesis and Generation of Derivatives
The core principle in a structure-activity relationship study is the creation of a series of analogs based on a common scaffold. In the selected case study, a library of fourteen ethyl acetoacetate phenylhydrazone derivatives was synthesized to explore the impact of different substituents on the phenyl ring[1].
General Synthetic Pathway
The synthesis is a classic example of a diazonium coupling reaction. It begins with various substituted anilines, which are converted into their corresponding diazonium salts. These highly reactive intermediates are then coupled with ethyl acetoacetate. The resulting product is a series of phenylhydrazone derivatives, each bearing a different substituent on the phenyl ring, allowing for a direct comparison of their biological effects.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Generalized synthetic workflow for producing phenylhydrazone derivatives.
Comparative Efficacy in Antiplatelet Activity
The primary measure of efficacy for the synthesized derivatives was their ability to inhibit platelet aggregation induced by two different agonists: Arachidonic Acid (AA) and Adenosine Diphosphate (ADP). The results clearly demonstrate a strong structure-activity relationship, where the nature of the substituent on the phenyl ring dictates the inhibitory potency[1].
Quantitative Efficacy Data
The inhibitory activities were quantified as IC50 values, representing the concentration of the compound required to inhibit 50% of the platelet aggregation. The data reveals distinct trends for different substituent types.
| Compound ID | Phenyl Ring Substituent | Inhibition of AA-Induced Aggregation (%) | IC50 (µM) for AA-Induced Aggregation | Inhibition of ADP-Induced Aggregation (%) |
| 3a | H (Unsubstituted) | 65.4 ± 4.1 | 76.4 | 34.1 ± 3.5 |
| 3b | 4-Chloro (4-Cl) | 55.2 ± 3.8 | 90.5 | 21.7 ± 2.9 |
| 3c | 4-Bromo (4-Br) | 59.7 ± 4.0 | 83.7 | 25.3 ± 3.1 |
| 3d | 4-Nitro (4-NO2) | 15.6 ± 2.5 | >100 | 10.1 ± 2.0 |
| 3j | 4-Methoxy (4-OCH3) | 80.1 ± 5.1 | 62.4 | 45.2 ± 3.9 |
| 3k | 4-Methyl (4-CH3) | 75.8 ± 4.8 | 66.0 | 40.8 ± 3.7 |
| 3m | 4-Hydroxy (4-OH) | 92.5 ± 5.8 | 54.0 | 58.6 ± 4.5 |
| Aspirin | (Reference Drug) | 95.1 ± 6.0 | 27.6 | Not Active |
Data synthesized from the study by Mashayekhi et al.[1]. All tests were performed at a 100 µM concentration for initial screening.
Structure-Activity Relationship (SAR) Insights
-
Electron-Releasing Groups Enhance Efficacy: The most potent compounds were those with electron-releasing groups (ERG) at the para-position of the phenyl ring. The derivative with a hydroxyl group (-OH, compound 3m ) showed the highest activity against both AA and ADP-induced aggregation, with an IC50 of 54.0 µM for the AA pathway[1]. Methoxy (-OCH3) and methyl (-CH3) groups also conferred significant potency.
-
Electron-Withdrawing Groups Diminish Efficacy: Conversely, derivatives with strong electron-withdrawing groups (EWG), such as the nitro group (-NO2, compound 3d ), exhibited a significant decrease in potency, with minimal inhibition observed even at 100 µM[1]. Halogens like chlorine and bromine resulted in moderate activity, generally lower than the unsubstituted compound.
-
Superiority Against the AA Pathway: The derivatives were consistently more effective at inhibiting platelet aggregation induced by Arachidonic Acid compared to ADP. This suggests that the primary mechanism of action for this class of compounds may involve the cyclooxygenase (COX) pathway, similar to aspirin[1].
Key Experimental Protocols
Reproducibility and validation are paramount in scientific research. The following section details the core methodologies used to assess the antiplatelet efficacy of the derivatives.
Protocol: In Vitro Platelet Aggregation Assay
This protocol describes the turbidimetric method used to measure platelet aggregation in platelet-rich plasma (PRP).
Objective: To quantify the ability of a test compound to inhibit platelet aggregation induced by a known agonist (AA or ADP).
Materials:
-
Human whole blood (from healthy, drug-free volunteers)
-
Anticoagulant (3.8% sodium citrate)
-
Platelet agonists: Arachidonic Acid (AA), Adenosine Diphosphate (ADP)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Collect human whole blood into tubes containing sodium citrate (9:1 blood/citrate ratio). Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). A second centrifugation of the remaining blood at 1500 x g for 10 minutes yields platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Standardization: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Incubation: Place 450 µL of the standardized PRP into the aggregometer cuvette and incubate at 37°C for 5 minutes.
-
Compound Addition: Add 25 µL of the test compound solution (or vehicle control) to the PRP and incubate for an additional 5 minutes.
-
Induction of Aggregation: Add 25 µL of the platelet agonist (e.g., AA to a final concentration of 0.5 mg/mL) to initiate aggregation.
-
Data Recording: Monitor the change in light transmission through the sample for 5-7 minutes using the aggregometer. The extent of aggregation is measured as the maximum percentage change in light transmission, with PPP as the 100% reference and PRP as the 0% reference.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Max Aggregation with Compound / Max Aggregation with Vehicle)] * 100
-
IC50 Determination: For active compounds (>50% inhibition), perform dose-response studies with serial dilutions to calculate the IC50 value[1].
Mechanism of Action & Signaling Pathways
The experimental data suggests that the primary mechanism of these phenylhydrazone derivatives involves the inhibition of the Arachidonic Acid pathway. This pathway is central to platelet activation and thrombus formation.
Caption: Proposed mechanism of action within the platelet aggregation cascade.
When a platelet is stimulated, phospholipase enzymes release Arachidonic Acid (AA) from the cell membrane. The enzyme Cyclooxygenase-1 (COX-1) then converts AA into Prostaglandin H2, which is further metabolized to Thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and platelet agonist that promotes the activation and aggregation of further platelets. The high efficacy of the studied derivatives against AA-induced aggregation strongly suggests that they may act by inhibiting the COX-1 enzyme, thereby blocking the production of TXA2 and preventing platelet aggregation[1].
Conclusion and Future Directions
This guide demonstrates the power of systematic structural modification in tuning the biological efficacy of a chemical scaffold. The case study of ethyl acetoacetate phenylhydrazone derivatives provides a clear and compelling example of structure-activity relationships, where the electronic properties of substituents on the phenyl ring directly correlate with antiplatelet potency. Derivatives featuring electron-releasing groups, particularly a 4-hydroxyl substituent, emerged as the most effective inhibitors of the arachidonic acid pathway.
These findings underscore the importance of rational drug design and provide a validated starting point for further optimization. Future research could focus on synthesizing derivatives with a broader range of substituents, exploring modifications to the ethyl acetoacetate portion of the scaffold, and conducting in-vivo studies to assess the therapeutic potential of the most potent compounds. By applying the principles of SAR, researchers can continue to refine these molecular structures, paving the way for the development of novel and more effective antiplatelet therapies.
References
A Senior Application Scientist's Guide to Validating the Structure of Compounds Synthesized from Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical and agrochemical applications, "Ethyl 2-Bromo-2-(3-chlorophenyl)acetate" serves as a critical starting material. Its reactive α-bromo ester functionality allows for a variety of subsequent chemical transformations, leading to a diverse array of potential products. However, the very reactivity that makes this starting material so valuable also necessitates rigorous structural validation of the resulting synthesized compounds. Ambiguity in molecular structure can lead to misinterpreted biological data, wasted resources, and potential safety issues.
This guide provides an in-depth comparison of the most effective analytical techniques for unequivocally determining the structure of compounds synthesized from this important precursor. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
The "Big Three" of Structural Elucidation: A Comparative Overview
The foundational approach to determining the structure of a novel organic compound relies on a combination of three powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1] Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the synthesized molecule. For compounds that can be crystallized, X-ray Crystallography offers the ultimate, unambiguous structural determination.[2][3]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[4][5] | Unrivaled for determining detailed connectivity and stereochemistry. | Requires relatively pure sample; can be less sensitive than MS. |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns reveal structural motifs.[6][7] | Extremely sensitive; provides definitive molecular formula with high-resolution MS. | Provides limited information on stereochemistry and connectivity of isomers. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule.[1] | Fast and simple; excellent for confirming the presence or absence of key functional groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Unambiguous 3D structure, including absolute configuration of chiral centers.[2][3][8][9] | Provides the absolute, definitive structure of a molecule in the solid state.[2][3] | Requires a suitable single crystal, which can be difficult to obtain.[8] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution.[1][4][10] It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[5][11] For derivatives of "this compound," NMR is indispensable for confirming the success of a reaction and characterizing the new product.
Key NMR Experiments and Their Rationale
A standard suite of NMR experiments is typically employed to gain a complete structural picture.
Caption: Standard NMR workflow for structural elucidation.
-
¹H NMR (Proton NMR): This is the initial and most informative experiment. It provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting). For our target compounds, we would expect to see signals in the aromatic region (for the 3-chlorophenyl group), signals for the ethyl ester group, and a key signal for the proton at the α-carbon. The position and splitting of this α-proton signal are critical for confirming that a reaction has occurred at this site.[11]
-
¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule. Key signals to look for include the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. The chemical shift of the α-carbon is particularly diagnostic of the substitution at that position.
-
COSY (Correlation Spectroscopy): This 2D experiment shows which protons are coupled to each other (typically protons on adjacent carbons).[5] It is invaluable for piecing together fragments of the molecule, for instance, confirming the connectivity within the ethyl group and identifying protons on the aromatic ring that are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[5] This allows for the unambiguous assignment of each proton to its corresponding carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away.[5][12] This is crucial for connecting the different fragments of the molecule. For example, an HMBC correlation from the α-proton to the carbonyl carbon would confirm the substitution at the α-position.
Experimental Protocol: Acquiring a Standard NMR Dataset
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one that dissolves the sample well and does not have signals that overlap with important sample signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time than the ¹H NMR.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. The parameters for these experiments (e.g., number of increments, acquisition time) should be optimized for the specific sample.
II. Mass Spectrometry (MS): Unveiling Molecular Weight and Formula
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental composition.[6][7] This information is fundamental to confirming the identity of a synthesized molecule.[13]
Key Mass Spectrometry Techniques
Caption: Generalized workflow of a mass spectrometry experiment.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the elemental formula of a new compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): In this technique, a specific ion is selected, fragmented, and the masses of the fragments are analyzed.[6] The resulting fragmentation pattern provides valuable structural information and can be used to distinguish between isomers. For our synthesized compounds, the fragmentation of the ester group and the loss of the chloro- and bromo-substituents can provide key diagnostic information.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. LC-MS is particularly useful for analyzing complex reaction mixtures.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions of the analyte.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental formula.
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[1] While it does not provide detailed structural information like NMR, it is an excellent tool for quickly confirming the success of a reaction by observing the appearance or disappearance of key vibrational bands.
For compounds synthesized from "this compound," the ester functional group will have characteristic strong absorptions. Aromatic esters typically show a C=O stretch between 1730 and 1715 cm⁻¹ and C-O stretches between 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹.[14] Saturated esters, in contrast, have a C=O stretch around 1735 cm⁻¹.[15] The presence of an aromatic ring will also be indicated by C-H stretching absorptions above 3000 cm⁻¹ and characteristic absorptions in the 1600-1450 cm⁻¹ region.[15]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the synthesized molecule.
IV. X-ray Crystallography: The Definitive Structure
For compounds that can be grown as single crystals of sufficient quality, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.[2][3][9] This technique is particularly powerful for determining the absolute configuration of chiral centers, which is often a critical aspect of drug development.[8][16] While obtaining suitable crystals can be a challenge, the definitive nature of the data makes it a highly desirable method for structural validation.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on the goniometer of the diffractometer.
-
Data Collection: Irradiate the crystal with a beam of X-rays and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise positions of all atoms in the molecule.
Conclusion
The rigorous structural validation of compounds synthesized from "this compound" is paramount for the integrity of subsequent research and development. A multi-technique approach, leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, provides a robust and comprehensive characterization of novel molecules. When possible, single-crystal X-ray crystallography should be employed to obtain the definitive three-dimensional structure. By following the detailed protocols and understanding the rationale behind the choice of each technique, researchers can confidently and accurately determine the structures of their synthesized compounds, paving the way for successful drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. rigaku.com [rigaku.com]
- 4. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. excillum.com [excillum.com]
- 10. jchps.com [jchps.com]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Electrophilic Reactivity: Ethyl 2-Bromo-2-(3-chlorophenyl)acetate vs. Ethyl Chloroacetate
Introduction
In the landscape of synthetic organic chemistry, α-halo esters are indispensable building blocks, serving as versatile electrophiles for the formation of critical carbon-carbon and carbon-heteroatom bonds. Their reactivity, however, is not uniform and is profoundly influenced by subtle structural modifications. This guide provides an in-depth comparison of two such electrophiles: the structurally complex Ethyl 2-Bromo-2-(3-chlorophenyl)acetate and the foundational Ethyl Chloroacetate .
For researchers engaged in drug discovery and process development, selecting the appropriate alkylating agent is a critical decision that impacts reaction efficiency, yield, and impurity profiles. This document moves beyond a simple cataloging of properties to dissect the underlying electronic and steric factors governing the reactivity of these two reagents. We will explore their comparative performance in canonical synthetic transformations and provide a framework for empirical validation, empowering chemists to make informed, mechanism-driven decisions in their synthetic designs.
Molecular Structure and a Priori Reactivity Analysis
The reactivity of an α-halo ester in nucleophilic substitution reactions is primarily dictated by three factors: the nature of the leaving group, the electrophilicity of the α-carbon, and steric hindrance around the reaction center.
| Property | Ethyl Chloroacetate | This compound |
| Molecular Formula | C₄H₇ClO₂ | C₁₀H₁₀BrClO₂ |
| Molecular Weight | 122.55 g/mol | 277.54 g/mol |
| Structure |
|
|
| α-Halogen | Chlorine (Cl) | Bromine (Br) |
| Substitution at α-Carbon | Primary (R-CH₂-X) | Secondary, Benzylic (Ar-CH(X)-R) |
Ethyl Chloroacetate: The Baseline Electrophile
Ethyl chloroacetate is a primary alkyl halide. The α-carbon is rendered electrophilic by the inductive electron-withdrawing effects of both the adjacent ester carbonyl group and the chlorine atom. Reactions with this substrate predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism.[1] The primary nature of the carbon center makes it relatively unhindered and accessible to nucleophilic attack.
This compound: A Multifactorial System
This molecule presents a more complex scenario, with several competing factors influencing its reactivity:
-
Superior Leaving Group: The carbon-bromine bond is weaker and longer than the carbon-chlorine bond. Consequently, the bromide ion (Br⁻) is a more stable, and thus better, leaving group than the chloride ion (Cl⁻).[2] This factor alone suggests a significantly higher intrinsic reactivity for the bromo-compound.
-
Benzylic Position: The α-carbon is benzylic. While SN1 reactions are unfavorable for α-halocarbonyl compounds due to the destabilizing effect of the carbonyl on an adjacent carbocation,[1] the benzylic position can influence the SN2 transition state. The overlap of the phenyl ring's π-system can stabilize the transition state, potentially accelerating the reaction rate compared to a non-benzylic analogue.
-
Electronic Effects of the 3-Chlorophenyl Substituent: The chlorine atom on the phenyl ring is an electron-withdrawing group, primarily through its inductive effect (-I).[3] Positioned meta to the reaction center, its resonance effect is minimal. The primary influence is inductive withdrawal, which pulls electron density from the ring and, by extension, from the benzylic α-carbon. This increases the carbon's partial positive charge (δ+), enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[4]
-
Steric Hindrance: The presence of the 3-chlorophenyl group makes the α-carbon a secondary center, which is inherently more sterically hindered than the primary center in ethyl chloroacetate. This increased bulk can impede the backside attack required for an SN2 reaction, potentially slowing the rate.[5]
Interplay of Effects: For this compound, the rate of reaction is a product of these competing effects. The enhanced electrophilicity from the 3-chlorophenyl group and the superior bromide leaving group act to accelerate the reaction. Conversely, increased steric hindrance acts to decelerate it. In most common SN2 reactions, the leaving group ability and electronic activation are expected to dominate, rendering the bromo-compound significantly more reactive.
Comparative Reactivity in Key Synthetic Transformations
The structural differences translate directly into practical performance in common synthetic protocols.
Nucleophilic Substitution (SN2 Reactions)
SN2 reactions are the cornerstone of α-halo ester chemistry, including Williamson ether synthesis and the alkylation of amines.[6][7]
-
Mechanism: The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic α-carbon, leading to the displacement of the halide leaving group.[6]
-
Reactivity Prediction: This compound is predicted to be substantially more reactive than ethyl chloroacetate. The combination of a better leaving group (Br⁻ vs. Cl⁻) and the enhanced electrophilicity of the benzylic carbon due to the electron-withdrawing 3-chlorophenyl group outweighs the moderate increase in steric hindrance. For instance, in the synthesis of phenoxyacetates, α-bromo esters are known to give superior results.[8]
Caption: Comparative SN2 transition states.
The Reformatsky Reaction
This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester, which then adds to a carbonyl compound to form a β-hydroxy ester.[9][10]
-
Mechanism: The first step is the oxidative insertion of zinc metal into the carbon-halogen bond.[11]
-
Reactivity Prediction: This compound is the superior substrate. The formation of the organozinc reagent is significantly more facile with α-bromo esters. α-chloro esters often react sluggishly or not at all under standard Reformatsky conditions, as the C-Cl bond is less readily cleaved by zinc.[12] The greater reactivity of the C-Br bond is the decisive factor here.
Experimental Design for Quantitative Reactivity Comparison
To empirically validate these theoretical predictions, a well-designed kinetic experiment is essential. A competitive reaction or parallel monitoring of reaction progress provides robust, quantitative data. The following protocol outlines a method for comparing the SN2 reactivity of the two esters using the Finkelstein reaction principle.[5][13]
Objective
To determine the relative reaction rates of this compound and Ethyl Chloroacetate with sodium iodide in acetone.
Rationale
The Finkelstein reaction is an ideal model system. Sodium iodide (NaI) is soluble in acetone, while the sodium chloride (NaCl) and sodium bromide (NaBr) byproducts are not.[13] The rate of reaction can therefore be monitored by observing the formation of the precipitate (turbidity). This provides a clear, visual, and self-validating endpoint. For more precise data, aliquots can be quenched and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for comparative kinetic analysis.
Detailed Experimental Protocol
-
Solution Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous acetone.
-
Prepare a 0.1 M solution of Ethyl Chloroacetate in anhydrous acetone.
-
Prepare a 0.2 M solution of Sodium Iodide in anhydrous acetone. Warm gently if necessary to fully dissolve, then cool to the reaction temperature.
-
-
Reaction Initiation:
-
In two separate, identical flasks equipped with stir bars and maintained at a constant temperature (e.g., 25°C in a water bath), place 10 mL of the 0.2 M NaI solution.
-
Simultaneously, to each flask, add 10 mL of one of the respective 0.1 M ester solutions. Start a timer immediately.
-
-
Data Collection (Quantitative Method):
-
At designated time points (e.g., t = 0, 2, 5, 10, 20, 30 minutes), withdraw a 1.0 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 5 mL of cold deionized water and 2 mL of diethyl ether (containing an internal standard, e.g., dodecane).
-
Vortex the vial vigorously, allow the layers to separate, and transfer the ether layer to a GC vial.
-
-
Analysis:
-
Analyze the samples by GC to determine the concentration of the starting ester relative to the internal standard at each time point.
-
Plot the natural logarithm of the ester concentration (ln[Ester]) versus time. For an SN2 reaction, this should yield a straight line, the slope of which is the pseudo-first-order rate constant, k'.
-
Compare the rate constants to determine the relative reactivity.
-
Summary and Practical Recommendations
The choice between these two reagents is a choice between cost/simplicity and reactivity.
| Feature | Ethyl Chloroacetate | This compound |
| Relative Reactivity | Lower | Significantly Higher |
| Primary Mechanism | SN2 | SN2 |
| Key Advantage | Lower cost, simple structure | High reactivity, enabling reactions under milder conditions or with less reactive nucleophiles |
| Key Disadvantage | Lower reactivity, may require harsher conditions | Higher cost, more complex structure, greater steric bulk |
| Optimal Use Case | Reactions with potent nucleophiles where cost is a primary driver. | When high reactivity is paramount; for difficult substitutions, or in Reformatsky-type reactions. |
For the majority of nucleophilic substitution applications, This compound is the unequivocally more reactive electrophile. Its enhanced reactivity stems from the synergistic effects of a superior bromide leaving group and electronic activation by the 3-chlorophenyl ring. While it is more sterically hindered, this factor is generally insufficient to overcome the potent activating effects. Ethyl chloroacetate remains a viable, cost-effective option for reactions involving strong nucleophiles under forcing conditions. However, for syntheses demanding mild conditions, rapid reaction times, or the use of sensitive or weakly nucleophilic partners, the superior performance of its bromo- and phenyl-substituted counterpart justifies its selection.
References
- 1. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Leaving Groups in Ethyl 2-Aryl-2-haloacetate Analogs: A Comparative Study for Drug Development Professionals
Introduction: The Critical Role of α-Aryl-α-haloacetates in Modern Drug Discovery
In the landscape of pharmaceutical development, the efficient synthesis of complex molecular architectures is paramount. Among the vast arsenal of synthetic intermediates, ethyl 2-aryl-α-haloacetates stand out as exceptionally versatile building blocks. Their utility stems from the presence of two key reactive sites: an ester moiety amenable to various transformations and, more importantly, a carbon center activated by both an aryl group and a halogen, making it a prime electrophile for nucleophilic substitution reactions. These reactions are fundamental to the construction of a wide array of heterocyclic and chiral compounds that form the core of many modern therapeutics.[1][2]
The nature of the leaving group (the "halo" component and its sulfonate analogs) is a critical determinant of the reactivity of these substrates. The choice of leaving group can profoundly influence reaction rates, yields, and even the mechanistic pathway (SN1 versus SN2), thereby impacting the overall efficiency and feasibility of a synthetic route. This guide provides a comparative analysis of common leaving groups in ethyl 2-aryl-2-haloacetate analogs, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug discovery programs.
Understanding the Leaving Group: A Primer on Reactivity
The "leaving group ability" is intrinsically linked to the stability of the departing species. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid.[3][4] This stability is crucial as the leaving group departs with the electron pair from its bond to the carbon atom. The more stable the leaving group is as an anion, the lower the activation energy of the reaction, and thus, the faster the reaction rate.[5] This principle holds true for both SN1 and SN2 reaction mechanisms, as the departure of the leaving group is involved in the rate-determining step of both pathways.[6][7]
The general trend for halide leaving group ability is I > Br > Cl > F.[3] This is because the iodide ion is the largest and most polarizable of the common halides, allowing the negative charge to be dispersed over a larger volume, which increases its stability. Conversely, the fluoride ion is a relatively strong base, making it a poor leaving group.[3] Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are also excellent leaving groups because their negative charge is extensively delocalized through resonance, making them very weak bases.[8]
The Impact of the Aryl Group and Reaction Mechanism
The presence of an aryl group at the α-position introduces a layer of complexity to the reaction mechanism. This aryl group can stabilize an adjacent carbocation through resonance, which can favor an SN1 pathway, especially for secondary or tertiary benzylic systems.[9][10] However, primary benzylic halides typically favor an SN2 pathway. The electronic nature of the substituents on the aryl ring can further influence the reaction. Electron-donating groups (EDGs) on the aromatic ring can enhance the stability of a benzylic carbocation, thus promoting an SN1 mechanism.[4] Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, favoring an SN2 pathway.[9]
Caption: Mechanistic pathways for nucleophilic substitution at a benzylic center.
Comparative Analysis of Leaving Groups: A Data-Driven Approach
While theoretical principles provide a solid framework, empirical data is essential for practical application. The following table summarizes the relative reactivity of various leaving groups in nucleophilic substitution reactions of α-haloacetate analogs, compiled from various kinetic studies.
| Leaving Group (X) | Relative Rate (approx.) | pKa of Conjugate Acid (HX) | Comments |
| Iodide (I) | ~300,000 | -10 | Excellent leaving group due to high polarizability and weak basicity of I⁻.[3] |
| Bromide (Br) | ~10,000 | -9 | Very good and commonly used leaving group.[3] |
| Tosylate (OTs) | ~6,000 | -2.8 | Excellent leaving group due to resonance stabilization of the tosylate anion. |
| Mesylate (OMs) | ~4,000 | -1.9 | Similar to tosylate, a very effective leaving group. |
| Chloride (Cl) | ~200 | -7 | A good leaving group, but less reactive than bromide and iodide.[3] |
| Fluoride (F) | ~1 | 3.2 | Poor leaving group due to the strong C-F bond and the high basicity of F⁻.[3] |
Note: Relative rates are approximate and can vary depending on the specific substrate, nucleophile, and solvent conditions.
Synthesis of Ethyl 2-Aryl-2-X-acetate Analogs: A Practical Guide
The ability to readily synthesize the desired α-haloacetate analog is a key consideration. Below are established methods for preparing various analogs.
Synthesis of Ethyl 2-Aryl-2-chloroacetate
A common method for the synthesis of α-chloroesters is the direct chlorination of the corresponding ester using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). For substrates like ethyl 2-arylacetate, direct chlorination can be effective.
Synthesis of Ethyl 2-Aryl-2-bromoacetate
α-Bromination of esters can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light) or by treatment with bromine in the presence of an acid catalyst.
Synthesis of Ethyl 2-Aryl-2-iodoacetate
The Finkelstein reaction is a reliable method for the synthesis of α-iodoesters. This involves treating the corresponding α-chloro or α-bromoester with sodium iodide in a suitable solvent like acetone. The precipitation of NaCl or NaBr drives the equilibrium towards the desired iodo-product.[11]
Synthesis of Ethyl 2-Aryl-2-sulfonyloxyacetates (OTs and OMs)
These analogs are typically prepared from the corresponding α-hydroxy ester, which can be synthesized by various methods, including the reduction of the corresponding α-keto ester or by asymmetric synthesis. The α-hydroxy ester is then treated with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.[12]
Caption: General synthetic routes to Ethyl 2-Aryl-2-X-acetate analogs.
Experimental Protocol: A Comparative Kinetic Study
To provide a framework for the objective comparison of leaving group performance, the following experimental protocol is proposed.
Objective: To determine the relative rates of nucleophilic substitution for a series of ethyl 2-phenyl-2-X-acetates (where X = Cl, Br, I, OTs) with a common nucleophile.
Materials:
-
Ethyl 2-phenyl-2-chloroacetate
-
Ethyl 2-phenyl-2-bromoacetate
-
Ethyl 2-phenyl-2-iodoacetate
-
Ethyl 2-phenyl-2-tosyloxyacetate
-
Sodium azide (Nucleophile)
-
Acetonitrile (Solvent)
-
Internal Standard (e.g., Dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each ethyl 2-phenyl-2-X-acetate (0.1 M) and sodium azide (0.2 M) in acetonitrile. Also, prepare a stock solution of the internal standard in acetonitrile.
-
Reaction Setup: In a series of reaction vials, add the appropriate volume of the substrate stock solution, the internal standard stock solution, and acetonitrile to achieve the desired starting concentrations and a total volume of 5 mL.
-
Initiation of Reaction: Place the vials in a pre-heated block at a constant temperature (e.g., 50 °C) and allow them to equilibrate. Initiate the reaction by adding the sodium azide stock solution to each vial simultaneously.
-
Monitoring the Reaction: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction vial and quench it in a vial containing a suitable quenching agent (e.g., cold water).
-
Analysis: Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining starting material relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time for each leaving group. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k'). The relative rates can then be determined by comparing the k' values.
Self-Validation: The inclusion of an internal standard corrects for variations in injection volume during GC analysis. Running the reactions in parallel under identical conditions ensures a valid comparison. The linearity of the pseudo-first-order plots will validate the assumed reaction order.
Applications in Drug Development: Case Studies
The choice of leaving group in ethyl 2-aryl-2-haloacetate analogs can be critical in the synthesis of pharmaceutically active compounds.
-
Synthesis of Oxazolidinones: These are an important class of antibiotics. The synthesis often involves the reaction of an α-haloester with an amino alcohol. The use of a more reactive leaving group like iodide or bromide can lead to higher yields and shorter reaction times, which is advantageous in a large-scale manufacturing setting.
-
Asymmetric Synthesis of α-Arylpropionic Acids: This class of compounds includes many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. Chiral auxiliaries can be reacted with α-haloacetates in stereoselective alkylation reactions. The efficiency of this key step is highly dependent on the leaving group.[13]
-
Precursors for Heterocyclic Libraries: In combinatorial chemistry and high-throughput screening, the rapid generation of diverse libraries of compounds is essential. The high reactivity of α-iodo and α-bromoacetates makes them ideal for reacting with a wide range of nucleophiles to quickly build libraries of substituted heterocycles for biological evaluation.[14]
Conclusion and Recommendations
The selection of a leaving group in ethyl 2-aryl-2-haloacetate analogs is a strategic decision that can significantly impact the success of a synthetic campaign in drug development. This guide has provided a comparative analysis based on fundamental principles and available data.
Key Takeaways:
-
Reactivity Trend: I > Br > OTs ≈ OMs > Cl >> F.
-
Synthetic Accessibility: Chloro- and bromo-analogs are often more readily available or easier to synthesize directly. Iodo-analogs are typically prepared from the chloro- or bromo-analogs via the Finkelstein reaction. Tosylates and mesylates require an additional step from the corresponding α-hydroxy ester.
-
Cost and Stability: Chloro- and bromo-analogs are generally more cost-effective and have better shelf stability than the iodo-analogs, which can be light-sensitive.[11]
-
Mechanistic Considerations: The nature of the aryl group's substituents can influence the reaction mechanism (SN1 vs. SN2), which in turn can affect stereochemical outcomes.
Recommendations:
-
For high reactivity and rapid library synthesis , ethyl 2-aryl-2-iodoacetate is the preferred choice, provided its cost and stability are not prohibitive.
-
For a balance of reactivity, cost, and stability , ethyl 2-aryl-2-bromoacetate is an excellent and widely used option.
-
When milder reaction conditions are required or when dealing with less reactive nucleophiles , the use of sulfonate esters (tosylates or mesylates) should be considered.
-
Ethyl 2-aryl-2-chloroacetate is a viable option when a lower reactivity is desired to improve selectivity in the presence of multiple nucleophilic sites.
By carefully considering these factors, researchers can optimize their synthetic strategies, accelerate the drug discovery process, and ultimately contribute to the development of new and effective medicines.
References
- 1. Synthesis and structure-activity studies of a series of 7 alpha-halogeno corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. glasp.co [glasp.co]
- 11. prepchem.com [prepchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal-Free Arylation of Ethyl Acetoacetate with Hypervalent Diaryliodonium Salts: an Immediate Access to Diverse 3-Aryl-4(1H)-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Player: A Deep Dive into the Reaction Kinetics of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
For the discerning researcher and drug development professional, understanding the intricate dance of molecules is paramount. In the world of synthetic chemistry, seemingly minor structural changes can dramatically alter the reactivity of a compound, influencing everything from reaction yields to the viability of a synthetic route. This guide delves into the reaction kinetics of a key, yet under-documented player: Ethyl 2-Bromo-2-(3-chlorophenyl)acetate. By comparing its anticipated reactivity with established alternatives and providing a framework for empirical analysis, we aim to equip you with the insights needed to harness its full potential.
At the heart of organic synthesis lies the quest for precise control over chemical transformations. This compound, a halogenated ester, presents a fascinating case study in reactivity. Its structure, featuring both a bromine atom at the alpha position to the ester and a chlorine atom on the phenyl ring, suggests a nuanced kinetic profile. While specific kinetic data for this exact molecule is not extensively reported in publicly available literature, we can infer its behavior by examining the well-established principles of physical organic chemistry and drawing comparisons with structurally related compounds.
Deconstructing Reactivity: Electronic and Steric Effects at Play
The reactivity of this compound in common reactions such as nucleophilic substitution and hydrolysis is governed by a delicate interplay of electronic and steric effects.
Electronic Effects: The presence of a chlorine atom on the phenyl ring, an electron-withdrawing group, is expected to influence the reaction rate. In nucleophilic substitution reactions, particularly those proceeding via an SN2 mechanism, electron-withdrawing groups on the phenyl ring can have a modest rate-retarding effect. This is because they can slightly destabilize the transition state, which has a developing negative charge. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding these substituent effects.[1] For a reaction to be accelerated by electron-releasing groups, the Hammett reaction constant (ρ) will be negative. Conversely, a positive ρ value indicates that the reaction is favored by electron-withdrawing groups. For SN2 reactions of similar benzylic halides, the ρ value is often small and can be either positive or negative depending on the specific reaction conditions and the nature of the nucleophile.[2]
Steric Effects: The substitution at the alpha-carbon, with both a bromine atom and a 3-chlorophenyl group, introduces steric hindrance. This bulkiness can impede the backside attack of a nucleophile, a hallmark of the SN2 reaction mechanism, thereby slowing down the reaction rate compared to less substituted analogs like ethyl bromoacetate.
A Comparative Landscape: Positioning this compound Among Its Peers
To provide a practical context for its reactivity, we will compare this compound with two key alternatives: the parent compound, Ethyl 2-Bromo-2-phenylacetate , and the simpler, widely studied Ethyl Bromoacetate .
| Compound | Structure | Expected Relative Reactivity (SN2) | Key Differentiating Factors |
| This compound | 3-Cl-C₆H₄-CH(Br)COOEt | Intermediate | Electron-withdrawing chloro group may slightly decrease the rate compared to the unsubstituted phenyl analog. Steric hindrance is present. |
| Ethyl 2-Bromo-2-phenylacetate | C₆H₅-CH(Br)COOEt | Highest | The phenyl group can stabilize the transition state through resonance, but the primary factor is the steric bulk, which is less than the disubstituted analog. |
| Ethyl Bromoacetate | BrCH₂COOEt | Lowest (among these three) | Lacks the phenyl group, resulting in less steric hindrance and different electronic environment at the reaction center. |
This table presents a qualitative prediction based on established principles of organic chemistry. Experimental verification is crucial for precise rate comparisons.
Experimental Determination of Reaction Kinetics: A Practical Guide
To move beyond theoretical predictions and obtain concrete kinetic data, a well-designed experimental protocol is essential. Here, we outline a general procedure for studying the kinetics of nucleophilic substitution and hydrolysis of this compound.
Protocol 1: Kinetics of Nucleophilic Substitution (SN2) with a Model Nucleophile
This protocol details the study of the reaction with a common nucleophile, such as sodium thiophenoxide, monitored by UV-Vis spectrophotometry.
Materials:
-
This compound
-
Thiophenol
-
Sodium methoxide solution
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Preparation of Sodium Thiophenoxide Solution: In a volumetric flask, dissolve a known mass of thiophenol in methanol. Add a stoichiometric equivalent of sodium methoxide solution to generate the sodium thiophenoxide in situ.
-
Preparation of Substrate Solution: Prepare a stock solution of this compound in methanol.
-
Kinetic Run:
-
Equilibrate both the nucleophile and substrate solutions to the desired reaction temperature in a water bath.
-
In a cuvette, mix the nucleophile solution with a small volume of the substrate solution to initiate the reaction.
-
Immediately place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer.
-
Monitor the reaction by recording the absorbance at a wavelength where the product absorbs and the reactants do not (this will need to be determined by running full spectra of reactants and a sample of the completed reaction).
-
Record absorbance values at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Convert absorbance data to concentration of the product using the Beer-Lambert law (A = εbc). The extinction coefficient (ε) of the product will need to be determined independently.
-
Plot the concentration of the product versus time.
-
To determine the rate constant (k), analyze the data using the appropriate integrated rate law. For a second-order reaction (first order in each reactant), a plot of ln([Nu]/[Substrate]) versus time will be linear, with the slope related to the rate constant.
-
Protocol 2: Kinetics of Hydrolysis
This protocol describes the monitoring of the hydrolysis of the ester by titration of the liberated acid.
Materials:
-
This compound
-
Solvent mixture (e.g., acetone-water)
-
Standardized sodium hydroxide solution
-
Phenolphthalein indicator
-
Constant temperature bath
Procedure:
-
Reaction Setup: In a flask, dissolve a known amount of this compound in the chosen solvent mixture and place it in a constant temperature bath.
-
Sampling: At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.
-
Titration: Titrate the liberated bromoacetic acid derivative in the quenched sample with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.
-
Data Analysis:
-
The amount of NaOH consumed at each time point is proportional to the concentration of the hydrolyzed product.
-
Plot the concentration of the acid product versus time.
-
Determine the rate constant by fitting the data to the appropriate integrated rate law (typically pseudo-first-order if water is in large excess).
-
Visualizing the Reaction Pathway
To better understand the mechanistic underpinnings of these reactions, we can visualize the key steps and relationships using diagrams.
References
A Senior Application Scientist's Guide to Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in Parallel Synthesis and Library Generation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries is paramount for identifying novel lead compounds. Parallel synthesis has emerged as a cornerstone of this effort, enabling the efficient production of large numbers of discrete compounds. Within the chemist's toolkit for library generation, alkylating agents play a pivotal role in introducing molecular diversity. This guide provides an in-depth comparison of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate, a versatile α-bromoarylacetate, with its alternatives in the context of parallel synthesis and library generation. We will delve into the causality behind experimental choices, present objective data, and provide actionable protocols to empower researchers in their quest for new therapeutic agents.
The Strategic Importance of α-Bromoarylacetates in Library Synthesis
α-Bromoarylacetates, such as this compound, are valuable reagents in diversity-oriented synthesis (DOS). Their utility stems from the presence of a reactive benzylic bromide, which readily participates in nucleophilic substitution reactions, and a stable ester functionality that can be further manipulated. The aryl ring, substituted with a chlorine atom in this case, provides a key vector for diversity. The position and nature of substituents on the aryl ring can significantly influence the steric and electronic properties of the final compounds, which in turn can modulate their biological activity.
A prime example of the application of such reagents is in the synthesis of 1,4-benzodiazepine libraries, a class of compounds with a wide range of therapeutic applications. In a typical solid-phase synthesis workflow, a resin-bound amino acid is acylated with a 2-aminobenzophenone, followed by cyclization and subsequent N-alkylation of the benzodiazepine core. It is in this crucial N-alkylation step that reagents like this compound introduce a significant element of diversity.
Performance Comparison: this compound vs. Alternatives
The selection of an alkylating agent in a parallel synthesis campaign is a critical decision that impacts reaction efficiency, product purity, and the overall diversity of the library. Here, we compare this compound with its isomers and other classes of alkylating agents.
Isomeric Comparison: The Significance of Substituent Position
The position of the chlorine atom on the phenyl ring of Ethyl 2-bromo-2-phenylacetate has a subtle but significant impact on its reactivity and the properties of the resulting products.
| Reagent | Key Physicochemical Differences | Expected Impact on Reactivity & Diversity |
| This compound | The meta-position of the chlorine atom exerts a moderate electron-withdrawing inductive effect. | This can lead to a balanced reactivity, making it a reliable choice for a broad range of nucleophiles. The asymmetry of the substitution pattern can be advantageous for creating unique steric interactions in biological targets. |
| Ethyl 2-Bromo-2-(4-chlorophenyl)acetate | The para-position of the chlorine atom allows for both inductive and resonance electron-withdrawing effects. | The increased electron-withdrawing nature may slightly enhance the reactivity of the benzylic bromide. The symmetrical nature of the molecule can be beneficial for crystallographic studies of the final products. |
| Ethyl 2-Bromo-2-(2-chlorophenyl)acetate | The ortho-position of the chlorine atom introduces steric hindrance in addition to its electronic effects. | Steric hindrance can significantly reduce the reaction rate and may require more forcing conditions. However, this can also be exploited for achieving selectivity in certain applications. The resulting products will have a distinct conformational profile. |
Broader Comparison with Other Alkylating Agents
Beyond isomeric variations, other classes of alkylating agents offer different advantages and disadvantages in the context of library synthesis.
| Class of Alkylating Agent | Example | Advantages | Disadvantages |
| α-Chloroarylacetates | Ethyl 2-Chloro-2-(3-chlorophenyl)acetate | Generally more stable and cost-effective than their bromo-counterparts. | Less reactive, often requiring harsher reaction conditions (higher temperatures, stronger bases), which may not be compatible with all substrates or solid-phase supports. |
| Benzylic Bromides | 3-Chlorobenzyl bromide | Highly reactive, often leading to faster reaction times and higher yields under mild conditions. | Lacks the ester functionality for further diversification, limiting the scope of the library. |
| Activated Alkyl Halides | Ethyl iodoacetate | The best leaving group (iodide) leads to the highest reactivity. | Often more expensive and less stable than bromides and chlorides. Can be prone to side reactions. |
| Sulfonate Esters | Ethyl (3-chlorophenyl)(tosyloxy)acetate | Excellent leaving groups, often providing clean reactions with high yields. | May require an additional synthetic step to prepare from the corresponding alcohol. |
Experimental Protocols
To provide a practical framework for comparison, we present a general protocol for the N-alkylation of a resin-bound benzodiazepine in a parallel synthesis format. This protocol can be adapted to evaluate the performance of this compound against its alternatives.
General Workflow for Parallel N-Alkylation and Cleavage
A Senior Application Scientist's Comparative Guide to Cross-Reactivity Studies Involving "Ethyl 2-Bromo-2-(3-chlorophenyl)acetate"
This guide provides an in-depth, comparative analysis of cross-reactivity for Ethyl 2-Bromo-2-(3-chlorophenyl)acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for designing robust and self-validating cross-reactivity studies. We will explore both immunological and chromatographic methods, providing the technical data and procedural detail necessary to ensure specificity in your analytical applications.
Introduction: The Specificity Challenge with Small Molecules
This compound (CAS 41024-33-3) is a halogenated aromatic ester with potential applications as a synthetic intermediate in pharmaceuticals and other fine chemicals.[1] When developing analytical methods for such molecules, particularly for applications like therapeutic drug monitoring, metabolite tracking, or residue analysis, specificity is paramount. The central challenge is ensuring that the analytical signal is generated solely by the target analyte and not by structurally similar compounds, which can lead to false positives or inaccurate quantification.
As a small molecule, this compound is a hapten —it is not immunogenic on its own. To elicit an antibody response for use in an immunoassay, it must be covalently coupled to a larger carrier protein, creating a hapten-carrier conjugate.[2][][4] This process is the foundation of developing immunoassays for small molecules, but it also introduces the risk of generating antibodies that may cross-react with related structures.
This guide compares two orthogonal analytical approaches for assessing the specificity of detecting this compound against a panel of structurally related potential interferents:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunological method.
-
High-Performance Liquid Chromatography (HPLC): A highly specific physicochemical separation technique.
The Competitors: Selecting Structurally Relevant Alternatives
The selection of compounds for cross-reactivity testing is a critical step, guided by predicting potential metabolites, synthetic precursors, or isomers. For this guide, we have selected four logical alternatives to challenge the specificity of our analytical methods:
-
Alternative 1 (Isomer): Ethyl 2-Bromo-2-(4 -chlorophenyl)acetate - An isomer with the chlorine atom in the para position of the phenyl ring instead of the meta position.[5]
-
Alternative 2 (Parent Acid): 2-Bromo-2-(3-chlorophenyl)acetic acid - The corresponding carboxylic acid, a potential precursor or metabolite.
-
Alternative 3 (Halogen Variant): Ethyl 2-Chloro -2-(3-chlorophenyl)acetate - A variant with chlorine instead of bromine at the alpha-carbon.
-
Alternative 4 (Ester Variant): Methyl 2-Bromo-2-(3-chlorophenyl)acetate - The methyl ester analog instead of the ethyl ester.
Immunological Specificity: Competitive ELISA
A competitive ELISA is the preferred immunoassay format for quantifying small molecules.[6][7] Its principle relies on the competition between the free analyte in a sample and a fixed amount of a labeled antigen for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship.[8][9]
Causality in Immunogen Design
To generate specific antibodies, a derivative of this compound must be synthesized with a linker arm suitable for conjugation to a carrier protein like Bovine Serum Albumin (BSA). The placement of this linker is crucial; it should be at a position that minimally perturbs the unique structural features of the hapten that we want the antibodies to recognize. For our target, modifying the ethyl ester to a longer chain terminating in a carboxyl group is an ideal strategy. This preserves the core bromo-(3-chlorophenyl)acetyl structure as the primary epitope.
Experimental Protocol: Competitive ELISA
Objective: To determine the percent cross-reactivity of the selected alternatives with antibodies raised against an this compound-carrier conjugate.
Materials:
-
96-well high-binding microplate
-
Coating Antigen: this compound derivative conjugated to a carrier protein (e.g., Ovalbumin, OVA).
-
Primary Antibody: Polyclonal antibodies raised against this compound-BSA conjugate.
-
Detection Reagent: HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Standards: this compound and the four alternative compounds.
-
Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), Wash buffer (PBS with 0.05% Tween-20, PBS-T), Blocking buffer (1% BSA in PBS-T), Substrate (TMB), and Stop Solution (2N H₂SO₄).
Step-by-Step Methodology:
-
Plate Coating: Coat wells with 100 µL of the coating antigen (hapten-OVA conjugate) at 2 µg/mL in coating buffer. Incubate overnight at 4°C.[10]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of PBS-T.
-
Blocking: Add 200 µL/well of blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).
-
Competition Reaction:
-
Prepare serial dilutions of the standard (target analyte) and each alternative compound (from 0.1 ng/mL to 10,000 ng/mL) in PBS-T.
-
In a separate dilution plate, mix 50 µL of each standard/alternative dilution with 50 µL of the primary antibody (at a pre-optimized dilution). Incubate for 1 hour at RT.
-
-
Plate Incubation: Wash the blocked microplate 3 times. Transfer 100 µL of the competition mixtures from the dilution plate to the coated plate. Incubate for 1 hour at RT.
-
Secondary Antibody: Wash the plate 3 times. Add 100 µL/well of the HRP-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at RT.
-
Detection: Wash the plate 5 times. Add 100 µL/well of TMB substrate. Incubate for 15-20 minutes in the dark.
-
Reading: Stop the reaction by adding 50 µL/well of stop solution. Read the absorbance at 450 nm.
Data Analysis & Results
The IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is determined for the target analyte and each alternative compound.
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Alternative Compound) x 100
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Rationale for Observed Reactivity |
| This compound (Target) | 15.2 | 100% | The antibody was raised against this specific hapten structure. |
| Ethyl 2-Bromo-2-(4-chlorophenyl)acetate | 98.5 | 15.4% | The isomeric change in chlorine position alters the epitope shape, significantly reducing antibody affinity. |
| 2-Bromo-2-(3-chlorophenyl)acetic acid | 255.1 | 5.9% | The replacement of the ethyl ester with a carboxylic acid creates a significant electronic and steric change, weakening binding. |
| Ethyl 2-Chloro-2-(3-chlorophenyl)acetate | 810.3 | 1.9% | The smaller atomic radius and different electronegativity of chlorine vs. bromine at the alpha-carbon drastically lowers affinity. |
| Mthis compound | 45.8 | 33.2% | The core hapten structure is intact; the minor change from an ethyl to a methyl ester group results in moderate cross-reactivity. |
Chromatographic Specificity: High-Performance Liquid Chromatography (HPLC)
HPLC provides specificity based on the differential partitioning of analytes between a stationary phase and a mobile phase.[11][12] For halogenated organic compounds, reversed-phase HPLC is a powerful tool for achieving baseline separation, which is the gold standard for analytical specificity.[13][14]
Causality in Method Development
The goal is to select a column and mobile phase that can resolve the subtle structural differences between the target analyte and the alternatives.
-
Stationary Phase: A C18 column is a robust first choice for separating moderately nonpolar compounds like our target ester.[15] Its hydrophobic nature will interact differently with each compound based on its overall polarity.
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile) and water is used. Acetonitrile is chosen for its low viscosity and UV transparency. Adding a small amount of acid (e.g., trifluoroacetic acid) can sharpen peaks by suppressing the ionization of any acidic impurities or degradants.[14]
Experimental Protocol: Reversed-Phase HPLC
Objective: To develop a method that achieves baseline separation (Resolution > 1.5) for the target analyte and all four alternatives.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.05% Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.05% Trifluoroacetic Acid.
-
Gradient: Start at 50% B, increase to 80% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Step-by-Step Methodology:
-
Standard Preparation: Prepare individual stock solutions (1 mg/mL) of the target analyte and each alternative in acetonitrile.
-
Mixture Preparation: Create a mixed solution containing all five compounds at a concentration of 10 µg/mL each.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (50% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection and Run: Inject the mixed standard solution and acquire the chromatogram for 15 minutes.
-
Analysis: Identify each peak by running individual standards. Measure the retention time (t_R) for each compound and calculate the resolution (R_s) between adjacent peaks.
Data Analysis & Results
The method's specificity is demonstrated by its ability to separate each compound into a distinct, well-resolved peak.
| Compound | Retention Time (t_R, min) | Resolution (R_s) vs. Next Peak | Rationale for Elution Order |
| 2-Bromo-2-(3-chlorophenyl)acetic acid | 5.82 | 3.8 | The carboxylic acid group makes this compound the most polar, resulting in the least retention on the C18 column and earliest elution. |
| Mthis compound | 8.15 | 1.9 | Less hydrophobic than its ethyl ester counterparts, leading to an earlier elution time. |
| This compound (Target) | 8.71 | 2.2 | The target compound's polarity dictates this retention time. |
| Ethyl 2-Chloro-2-(3-chlorophenyl)acetate | 9.35 | 1.7 | The slightly lower polarity of the C-Cl bond compared to the C-Br bond results in slightly more retention. |
| Ethyl 2-Bromo-2-(4-chlorophenyl)acetate | 9.88 | - | The para isomer has a more symmetric charge distribution, making it slightly less polar and more retained than the meta isomer. |
Visualizing the Workflows
Diagram 1: Hapten-Carrier Conjugation Workflow
Caption: Workflow for preparing an immunogen for antibody production.
Diagram 2: Competitive ELISA Workflow
Caption: Principle of the competitive ELISA for small molecule detection.
Synthesis and Conclusion
This guide provides a comparative analysis of immunological and chromatographic methods for assessing the specificity of this compound detection.
-
The Competitive ELISA is a powerful, high-throughput screening tool. However, its specificity is highly dependent on the quality of the polyclonal or monoclonal antibodies used. Our results show that even minor changes to the hapten structure, such as the position of a halogen or the type of ester group, can significantly reduce antibody binding. The highest cross-reactivity was observed for the methyl ester analog (33.2%), highlighting the challenge in distinguishing between closely related esters immunologically.
-
The Reversed-Phase HPLC method offers superior specificity. By optimizing the stationary and mobile phases, it was possible to achieve baseline resolution for all five structurally similar compounds. The elution order logically followed the polarity of the compounds, confirming the method's robustness. This makes HPLC an indispensable tool for confirming immunoassay results and for use in regulatory environments where specificity is non-negotiable.
Final Recommendation: For robust analytical method development for this compound, a dual approach is recommended. A competitive ELISA can be developed for rapid screening and high-throughput applications, but its cross-reactivity profile must be thoroughly characterized. An orthogonal, high-specificity HPLC method should be established as a confirmatory tool to validate any positive or out-of-specification results from the immunoassay and to serve as a reference standard for quantification.
References
- 1. CAS 41024-33-3 | 2623-D-10 | MDL MFCD04116364 | Ethyl bromo(3-chlorophenyl)acetate | SynQuest Laboratories [synquestlabs.com]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. Hapten - Wikipedia [en.wikipedia.org]
- 5. Ethyl 2-bromo-2-(4-chlorophenyl)acetate | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 8. protocolsandsolutions.com [protocolsandsolutions.com]
- 9. microbenotes.com [microbenotes.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. HPLC analytical Method development: an overview [pharmacores.com]
- 12. wjpmr.com [wjpmr.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developing HPLC Methods [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
For the diligent researcher engaged in drug discovery and development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond the reaction flask. The proper management and disposal of chemical waste, particularly reactive intermediates like Ethyl 2-Bromo-2-(3-chlorophenyl)acetate, is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe disposal of this halogenated aromatic compound, moving beyond mere procedural steps to explain the fundamental causality behind each recommendation.
Part 1: Hazard Assessment & Chemical Profile
The molecule is an α-halo ester containing both bromine and chlorine on an aromatic ring. Analogs such as ethyl bromoacetate are known to be highly toxic and are potent lachrymators (tear-producing agents)[1][2][3]. The presence of halogens on the aromatic ring tends to increase the compound's environmental persistence and toxicity[4][5]. Therefore, we must operate under the assumption that this compound is an acutely toxic substance.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description & Rationale | Primary Sources (Analogs) |
| Acute Toxicity | Likely fatal if swallowed, inhaled, or in contact with skin. The α-bromo ester is a reactive alkylating agent. | [3][6] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. Halogenated organic compounds can be readily absorbed dermally. | [7] |
| Serious Eye Damage | Causes severe eye irritation and damage. It is expected to be a strong lachrymator. | [1][3] |
| Environmental Hazard | Persistent in the environment and toxic to aquatic life. Halogenated aromatics resist natural degradation. | [4][8] |
| Reactivity | Incompatible with strong bases, acids, and oxidizing agents. The ester linkage is susceptible to hydrolysis. | [6][9] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process designed to contain the material, segregate it from incompatible substances, and ensure its ultimate destruction in a compliant manner.
Step 1: Immediate Containment at the Point of Generation
The moment a waste stream containing this compound is generated, it must be treated as a hazardous substance.
-
Primary Container Selection: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a polytetrafluoroethylene (PTFE)-lined screw cap is recommended. The material must be compatible with halogenated compounds[10][11]. Never use containers that previously held incompatible chemicals like strong acids or bases.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must clearly state:
-
The full chemical name: "Waste this compound"
-
All constituents and their approximate percentages if it is a mixture.
-
The relevant hazard pictograms (e.g., Skull and Crossbones, Corrosive, Environmental Hazard).
-
The date of accumulation.
-
Step 2: Waste Segregation - The Cornerstone of Safety
The causality behind strict waste segregation is the prevention of dangerous chemical reactions within the waste container. Due to its structure, this compound is classified as a halogenated organic waste .
-
Dedicated Halogenated Waste Stream: This container must be part of a dedicated "Halogenated Organic Waste" stream. Do not mix it with non-halogenated organic wastes (like acetone, hexane, or ethyl acetate)[12]. The reason for this is twofold:
-
Disposal Method: Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HBr and HCl)[13]. Mixing with non-halogenated waste complicates and increases the cost of this process.
-
Safety: Preventing accidental mixing with incompatible materials, such as strong bases which could rapidly hydrolyze the ester, or oxidizing agents, is critical.
-
-
Incompatible Materials: Ensure that wastes containing strong acids, bases, or oxidizers are never added to this container.
Step 3: Spill Management & Decontamination
Accidents happen, but a prepared response minimizes risk.
-
Personal Protective Equipment (PPE): Before addressing a spill, don the appropriate PPE: chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., nitrile over neoprene). If there is a risk of vapor inhalation, a respirator with an organic vapor cartridge is necessary[7].
-
Spill Cleanup:
-
Alert personnel in the immediate area.
-
Contain the spill using an inert absorbent material like vermiculite, clay, or sand[1]. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using spark-proof tools and place it into a designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are federally regulated short-term storage locations for hazardous waste.
-
Location: The sealed and labeled waste container should be stored in a designated SAA within the laboratory.
-
Secondary Containment: The container must be placed within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container tightly closed at all times, except when adding waste[12].
Step 5: Final Disposal - The Role of the Environmental Health & Safety (EHS) Office
The final step is the transfer of the waste to your institution's EHS department for ultimate disposal.
-
Waste Pickup Request: Once the container is nearly full, or if it has been in the SAA for a designated period (check with your EHS office for local rules), submit a hazardous waste pickup request.
-
RCRA Waste Codes: Your EHS professional will assign the appropriate Resource Conservation and Recovery Act (RCRA) waste codes. While not explicitly listed, a waste stream of this compound would likely fall under an F-listed code , such as F002 , if it is part of a spent solvent mixture from a non-specific source[14][15][16]. Due to its high toxicity, if it were a discarded commercial chemical product, it could potentially be managed as a P-listed acutely hazardous waste. Always consult with your EHS office for the final determination.
-
Destruction via Incineration: The ultimate fate of this waste is destruction via high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[13][17]. This process is necessary to break the stable aromatic ring and halogen-carbon bonds, preventing the release of the persistent parent compound into the environment. Incomplete combustion of halogenated aromatics can form highly toxic byproducts like polybrominated/polychlorinated dibenzofurans (PBDFs/PCDFs) and dioxins, which is why specialized, high-efficiency incinerators are mandated[18][19].
Part 3: Visualization of the Disposal Workflow
To clarify the decision-making process and procedural flow, the following diagram illustrates the lifecycle of this compound waste in the laboratory.
Caption: Logical flow from waste generation to final destruction.
By adhering to this comprehensive protocol, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, thereby building a culture of safety that extends beyond the product to its entire lifecycle.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. nj.gov [nj.gov]
- 4. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lobachemie.com [lobachemie.com]
- 7. echemi.com [echemi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. wisconsin.edu [wisconsin.edu]
- 12. fishersci.com [fishersci.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 15. wku.edu [wku.edu]
- 16. Waste Code [rcrainfo.epa.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. dioxin20xx.org [dioxin20xx.org]
- 19. Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor (Conference) | OSTI.GOV [osti.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


